molecular formula C106H180N28O34 B3062130 DiaPep277 CAS No. 179822-83-4

DiaPep277

Katalognummer: B3062130
CAS-Nummer: 179822-83-4
Molekulargewicht: 2390.7 g/mol
InChI-Schlüssel: VGGRNGOEDNBLPH-YJHCMWSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DiaPep277 (CAS 179822-83-4) is a synthetic 24-amino acid peptide with the sequence H-Val-Leu-Gly-Gly-Gly-Val-Ala-Leu-Leu-Arg-Val-Ile-Pro-Ala-Leu-Asp-Ser-Leu-Thr-Pro-Ala-Asn-Glu-Asp-OH. It is derived from positions 437-460 of human Heat Shock Protein 60 (HSP60) and functions as an immunomodulator in research areas, particularly for type 1 diabetes mellitus (T1D) . The peptide's core research value lies in its potential to arrest the autoimmune destruction of insulin-producing pancreatic beta-cells. Its mechanism of action involves binding to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells and stimulating a regulatory T cell (Treg) response . This immunomodulation shifts the immune response from a destructive to a regulatory phenotype, suppressing diabetogenic T cells and potentially preserving endogenous insulin production . Research indicates that this compound activates T-cell TLR2 receptors but has no effect on macrophage TLR4 receptors, providing insight into its specific pathway for immune tolerance . In the Non-Obese Diabetic (NOD) mouse model, treatment with this compound has been shown to halt the progression of beta-cell destruction . Clinical trials in humans with recent-onset T1D have explored its efficacy in attenuating beta-cell loss, with immunological studies demonstrating that the treatment alters the immune response to the peptide and is associated with interleukin (IL)-10 dominated cytokine production . This product is offered with a purity of >95% and a molar mass of 2390.73 g/mol. It is supplied as a powder and should be stored at -20°C . This compound is intended for research purposes only. It is not for diagnostic or therapeutic use, including human consumption.

Eigenschaften

CAS-Nummer

179822-83-4

Molekularformel

C106H180N28O34

Molekulargewicht

2390.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C106H180N28O34/c1-23-55(18)83(131-102(164)82(54(16)17)130-90(152)60(27-24-32-111-106(109)110)118-91(153)65(38-50(8)9)123-92(154)63(36-48(4)5)121-87(149)58(21)117-101(163)81(53(14)15)129-76(140)45-113-74(138)43-112-75(139)44-114-88(150)62(35-47(2)3)126-100(162)80(108)52(12)13)103(165)133-33-25-28-71(133)98(160)115-56(19)85(147)120-64(37-49(6)7)93(155)125-68(41-78(143)144)95(157)128-70(46-135)97(159)124-66(39-51(10)11)96(158)132-84(59(22)136)104(166)134-34-26-29-72(134)99(161)116-57(20)86(148)122-67(40-73(107)137)94(156)119-61(30-31-77(141)142)89(151)127-69(105(167)168)42-79(145)146/h47-72,80-84,135-136H,23-46,108H2,1-22H3,(H2,107,137)(H,112,139)(H,113,138)(H,114,150)(H,115,160)(H,116,161)(H,117,163)(H,118,153)(H,119,156)(H,120,147)(H,121,149)(H,122,148)(H,123,154)(H,124,159)(H,125,155)(H,126,162)(H,127,151)(H,128,157)(H,129,140)(H,130,152)(H,131,164)(H,132,158)(H,141,142)(H,143,144)(H,145,146)(H,167,168)(H4,109,110,111)/t55-,56-,57-,58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-,84-/m0/s1

InChI-Schlüssel

VGGRNGOEDNBLPH-YJHCMWSWSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Sequenz

VLGGGVALLRVIPALDSLTPANED

Herkunft des Produkts

United States

Foundational & Exploratory

The Journey of DiaPep277: From Discovery to Preclinical Evaluation in Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DiaPep277, a 24-amino-acid peptide derived from the human 60-kDa heat shock protein (HSP60), emerged as a promising immunomodulatory agent for the treatment of type 1 diabetes (T1D).[1][2] This technical guide provides a comprehensive overview of the discovery and initial preclinical studies of this compound, detailing its mechanism of action, the experimental protocols employed in its evaluation, and the key quantitative outcomes that propelled it into clinical development.

The foundational hypothesis behind this compound is that it can modulate the autoimmune response responsible for the destruction of insulin-producing pancreatic β-cells in T1D.[1][3][4] Rather than inducing generalized immunosuppression, this compound was designed to specifically alter the behavior of diabetogenic T-cells.[1]

Discovery and Rationale

The discovery of this compound stemmed from research identifying HSP60 as a key autoantigen in T1D.[5][6] Scientists, led by Professor Irun Cohen at the Weizmann Institute of Science, observed that while HSP60 could act as an antigen and trigger an immune attack, a small peptide fragment of this protein, p277, could paradoxically suppress this autoimmune response.[5][6] This observation in mouse models of T1D laid the groundwork for the development of this compound.[5][6] The peptide corresponds to amino acids 437-460 of the human HSP60 sequence.[1]

The proposed mechanism of action involves a shift in the T-cell cytokine profile from a pro-inflammatory T-helper 1 (Th1) response to an anti-inflammatory T-helper 2 (Th2) phenotype.[7] This modulation is believed to protect the remaining β-cells from autoimmune destruction, thereby preserving endogenous insulin production.[4][8][9]

Preclinical Studies in the Non-Obese Diabetic (NOD) Mouse Model

The initial validation of this compound's therapeutic potential was conducted in the non-obese diabetic (NOD) mouse, a well-established animal model for spontaneous autoimmune diabetes. These studies were crucial in demonstrating the peptide's ability to halt the progression of the disease.

Experimental Protocol:

A representative experimental protocol for the preclinical evaluation of this compound in NOD mice is as follows:

  • Animal Model: Female NOD mice, which have a high incidence of spontaneous diabetes, were used.

  • Disease Monitoring: Mice were regularly monitored for glycosuria and blood glucose levels to determine the onset of diabetes.

  • Treatment Initiation: Upon diagnosis of diabetes, mice were randomly assigned to receive either this compound or a placebo.

  • Dosing Regimen: this compound was typically administered subcutaneously. The exact dosage and frequency varied across studies but were designed to elicit an immunomodulatory response.

  • Outcome Measures: The primary endpoint was the remission of diabetes, defined by the return to normoglycemia without the need for insulin. Other endpoints included the preservation of pancreatic β-cell mass, assessed through histology, and the analysis of T-cell responses to HSP60 and its peptides.

The workflow for these preclinical studies can be visualized as follows:

G cluster_0 Preclinical Study Workflow in NOD Mice A Selection of female NOD mice B Regular monitoring for diabetes onset (glycosuria, blood glucose) A->B C Randomization upon diabetes diagnosis B->C D Subcutaneous administration of this compound C->D E Subcutaneous administration of Placebo C->E F Assessment of diabetes remission (normoglycemia) D->F E->F G Histological analysis of pancreatic β-cell mass F->G H Immunological analysis of T-cell responses F->H G cluster_0 Proposed Immunomodulatory Pathway of this compound This compound This compound (p277) TCR T-Cell Receptor (TCR) on Auto-reactive T-cell This compound->TCR Interaction Th1 Th1 Pro-inflammatory Response TCR->Th1 Inhibits Th2 Th2 Anti-inflammatory Response TCR->Th2 Shifts response towards Cytokines_Th1 IFN-γ, TNF-α Th1->Cytokines_Th1 Produces Cytokines_Th2 IL-4, IL-10, IL-13 Th2->Cytokines_Th2 Produces Beta_Cell_Destruction β-cell Destruction Cytokines_Th1->Beta_Cell_Destruction Leads to Beta_Cell_Preservation β-cell Preservation Cytokines_Th2->Beta_Cell_Preservation Leads to

References

The Immunomodulatory Role of DiaPep277 in T-Cell Response: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiaPep277 is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60). It has been investigated as a potential immunomodulatory agent for the treatment of Type 1 Diabetes (T1D), an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in modulating the T-cell response. The document will detail the underlying signaling pathways, present quantitative data from clinical trials, and provide methodologies for key experimental assays.

Core Mechanism: Shifting the T-Cell Balance

The primary immunomodulatory effect of this compound is to shift the balance of the T-cell response from a pro-inflammatory to an anti-inflammatory and regulatory state. In T1D, autoreactive T-helper 1 (Th1) cells are key drivers of beta-cell destruction, primarily through the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). This compound therapy aims to counteract this by promoting a T-helper 2 (Th2) phenotype and enhancing the function of regulatory T-cells (Tregs). This leads to an increase in the secretion of anti-inflammatory cytokines, notably Interleukin-10 (IL-10), which can suppress the activity of pathogenic Th1 cells and protect the remaining beta cells from autoimmune attack.[1][2][3]

Signaling Pathway of this compound in T-Cell Modulation

This compound exerts its effects on T-cells, particularly Tregs, through interaction with Toll-like receptor 2 (TLR2).[4][5] TLRs are a class of proteins that play a crucial role in the innate immune system. The binding of this compound to TLR2 on Tregs initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6][7][8][9]

The MyD88-dependent pathway involves the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which translocates to the nucleus and induces the expression of genes associated with Treg activation and survival.[2] This signaling cascade enhances the suppressive capacity of Tregs, contributing to the overall immunomodulatory effect.

DiaPep277_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular (Treg) This compound This compound (HSP60 peptide) TLR2 TLR2 This compound->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Leads to Gene Gene Transcription NFkB->Gene Translocates to nucleus and induces Response Enhanced Treg Suppressive Function (Increased IL-10) Gene->Response Results in

This compound Signaling Pathway in Regulatory T-cells.

Quantitative Data from Clinical Trials

Clinical trials of this compound have provided quantitative data on its efficacy in preserving beta-cell function and improving glycemic control in patients with T1D. The primary measure of endogenous insulin production is the level of C-peptide, a byproduct of insulin synthesis.

Table 1: C-Peptide Levels in this compound Clinical Trials
Trial PhaseDurationPatient PopulationTreatment Group (Change in C-peptide)Placebo Group (Change in C-peptide)p-valueReference
Phase II10 monthsAdults (newly diagnosed T1D)Maintained from baselineDecreased0.039[3]
Phase II (Extension)18 monthsAdults (newly diagnosed T1D)Maintained from baselineSignificant fall (p=0.0005)-[4]
Phase III (DIA-AID 1)24 monthsAdults (newly diagnosed T1D)Relative treatment effect of 23.4% (mITT) and 29.2% (PP) in preserving C-peptide secretion-0.037 (mITT), 0.011 (PP)[10]
Phase II18 monthsChildren (newly diagnosed T1D)Similar decrease to placeboSimilar decrease to this compoundNot significant[11]

mITT: modified Intent-to-Treat population; PP: Per-Protocol population

Table 2: Glycemic Control and Insulin Dosage in this compound Clinical Trials
Trial PhaseDurationPatient PopulationKey Findings in Treatment GroupKey Findings in Placebo GroupReference
Phase II10 monthsAdults (newly diagnosed T1D)Lower exogenous insulin requirement (0.43 U/kg)Higher exogenous insulin requirement (0.67 U/kg)[3]
Phase II (Extension)18 monthsAdults (newly diagnosed T1D)Maintained insulin doseIncreased insulin dose[4]
Phase III (DIA-AID 1)24 monthsAdults (newly diagnosed T1D)56% (mITT) and 60% (PP) maintained HbA1c ≤7%44% (mITT) and 45% (PP) maintained HbA1c ≤7%[12]
Phase II18 monthsChildren (newly diagnosed T1D)No significant difference in insulin dose or HbA1cNo significant difference in insulin dose or HbA1c[11]

Experimental Protocols

The immunomodulatory effects of this compound are assessed through various in vitro and ex vivo assays that measure T-cell proliferation and cytokine secretion.

T-Cell Proliferation Assay (CFSE-based)

This assay is used to quantify the proliferation of T-cells in response to an antigen. It utilizes the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend PBMCs in pre-warmed PBS.

    • Add CFSE staining solution to a final concentration of 5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium containing 10% fetal bovine serum.

    • Wash the cells twice with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend CFSE-labeled PBMCs in complete medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Add the desired stimulus (e.g., this compound, anti-CD3/CD28 beads as a positive control, or media alone as a negative control).

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell population of interest and examining the CFSE fluorescence histogram to identify distinct peaks corresponding to successive cell divisions.[1][3][13][14][15]

T_Cell_Proliferation_Workflow PBMC_Isolation 1. Isolate PBMCs from blood CFSE_Labeling 2. Label PBMCs with CFSE dye PBMC_Isolation->CFSE_Labeling Stimulation 3. Stimulate cells with this compound CFSE_Labeling->Stimulation Incubation 4. Incubate for 4-5 days Stimulation->Incubation Staining 5. Stain for T-cell markers Incubation->Staining Flow_Cytometry 6. Analyze by Flow Cytometry Staining->Flow_Cytometry

Workflow for CFSE-based T-cell Proliferation Assay.
Cytokine Secretion Assay (ELISpot)

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Methodology:

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

    • Wash the plate 5 times with sterile water.

    • Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10) diluted in PBS.

    • Incubate overnight at 4°C.

  • Cell Incubation:

    • Wash the plate 5 times with sterile PBS to remove unbound capture antibody.

    • Block the plate with complete RPMI 1640 medium for at least 30 minutes at room temperature.

    • Prepare a suspension of PBMCs at the desired concentration.

    • Add the cell suspension to the wells along with the stimulus (e.g., this compound).

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for the cytokine of interest.

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate.

    • Incubate for 1 hour at room temperature.

  • Spot Development and Analysis:

    • Wash the plate thoroughly.

    • Add a substrate solution (e.g., BCIP/NBT) that will form a colored precipitate at the site of the enzyme.

    • Allow the spots to develop until they are of sufficient size and intensity.

    • Stop the reaction by washing with tap water.

    • Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.[16][17][18][19]

ELISpot_Workflow Coat_Plate 1. Coat plate with capture antibody Add_Cells 2. Add PBMCs and This compound stimulus Coat_Plate->Add_Cells Incubate_Cells 3. Incubate to allow cytokine secretion Add_Cells->Incubate_Cells Add_Detection_Ab 4. Add biotinylated detection antibody Incubate_Cells->Add_Detection_Ab Add_Enzyme 5. Add Streptavidin-ALP Add_Detection_Ab->Add_Enzyme Add_Substrate 6. Add substrate for spot development Add_Enzyme->Add_Substrate Analyze 7. Count spots Add_Substrate->Analyze

Workflow for the ELISpot Cytokine Secretion Assay.

Conclusion

This compound demonstrates a clear immunomodulatory role by shifting the T-cell response towards a more regulated and less inflammatory state. Its mechanism of action, centered on the activation of regulatory T-cells via the TLR2-MyD88 signaling pathway, provides a targeted approach to mitigating the autoimmune attack in Type 1 Diabetes. While clinical trial results have shown promise in preserving beta-cell function in adults, further research is needed to fully elucidate its therapeutic potential across different patient populations. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other immunomodulatory therapies for autoimmune diseases.

References

DiaPep277's Interaction with the Innate Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiaPep277, a 24-amino acid peptide derived from the human 60-kDa heat shock protein (hsp60), has been extensively investigated as a potential immunomodulatory therapy for Type 1 Diabetes (T1D). Its mechanism of action is centered on its interaction with the innate immune system, leading to a cascade of events that ultimately dampen the autoimmune destruction of pancreatic β-cells. This technical guide provides an in-depth analysis of this compound's engagement with innate immune components, summarizing key quantitative data from clinical trials, detailing experimental protocols used to elucidate its function, and visualizing the core signaling pathways and experimental workflows. While the development of this compound was ultimately discontinued, the wealth of research surrounding its immunological effects offers valuable insights for the development of future antigen-specific immunotherapies.

Core Mechanism of Action: Engagement with Toll-Like Receptor 2

This compound exerts its primary immunomodulatory effects through direct interaction with Toll-like receptor 2 (TLR2) on immune cells, particularly T lymphocytes.[1][2][3][4] This interaction is a key event that bridges the innate and adaptive immune responses. Unlike pathogenic ligands that typically trigger a pro-inflammatory cascade through TLRs, this compound binding initiates a signaling pathway that leads to a shift in the cytokine profile from a destructive T-helper 1 (Th1) phenotype to a more regulatory T-helper 2 (Th2) and IL-10 producing phenotype.[1][5][6]

This signaling through TLR2 on T cells leads to several downstream effects, including the upregulation of integrin-mediated adhesion to fibronectin and the inhibition of chemotaxis to the chemokine SDF-1α in vitro.[1] Furthermore, the interaction with TLR2 on CD4+CD25+ regulatory T cells (Tregs) enhances their suppressive capacity, leading to the downregulation of proliferation and pro-inflammatory cytokine production (IFN-γ and TNF-α) by effector T cells.[2]

Signaling Pathway

The binding of this compound to TLR2 initiates an intracellular signaling cascade that is crucial for its immunomodulatory function. While the complete downstream pathway is a subject of ongoing research, key components have been identified.

DiaPep277_TLR2_Signaling cluster_cell T Lymphocyte This compound This compound TLR2 TLR2 This compound->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits Downstream Downstream Signaling MyD88->Downstream Cytokine_Shift Cytokine Shift Downstream->Cytokine_Shift Upregulation Upregulation of Adhesion Molecules Downstream->Upregulation Inhibition Inhibition of Chemotaxis Downstream->Inhibition

Caption: this compound binds to TLR2 on T cells, initiating a signaling cascade.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the safety and efficacy of this compound in patients with newly diagnosed T1D. These studies have provided valuable quantitative data on the drug's ability to preserve β-cell function and modulate the immune response.

Table 1: C-Peptide Response to this compound Treatment
Study / CohortTreatment GroupNBaseline Mean C-Peptide (nmol/L)Mean C-Peptide at Follow-up (nmol/L)P-value vs. PlaceboReference
Phase IIThis compound (1 mg)15-0.93 (SD 0.35) at 10 months0.039[6]
Placebo16-0.26 (SD 0.11) at 10 months[6]
Phase II (Extension)This compound (1 mg)--Maintained at 18 months-[7]
Placebo--Fallen (p=0.0005) at 18 months[7]
Phase II (Combined Analysis)This compound (1.0 mg)34-Significantly preserved at 13 months0.02[8]
Placebo27--[8]
DIA-AID 1 (Phase III)This compound--23.4% relative preservation of AUC0.037[4]
Placebo---[4]
Table 2: Exogenous Insulin Requirement
Study / CohortTreatment GroupNMean Insulin Dose at Follow-up (U/kg)P-value vs. PlaceboReference
Phase IIThis compound (1 mg)150.43 (SD 0.17) at 10 months0.042[6]
Placebo160.67 (SD 0.33) at 10 months[6]
Table 3: Immunological Response to this compound
Study / CohortParameterFindingP-valueReference
Phase Ib/IIImmune Response to this compound100% of treated patients showed an altered immune response0.00001[9][10]
Cytokine ProductionDominated by Interleukin-10 (IL-10)-[9][10]
Phase IIT-cell Reactivity to hsp60 and p277Enhanced T-helper-2 cytokine phenotype-[6]
Phase II (Combined Analysis)This compound-specific T cellsFewer Th1 this compound-specific T cells-[8]

Experimental Protocols

The immunomodulatory effects of this compound have been characterized using a variety of in vitro and ex vivo assays.

T-cell Proliferation and Cytokine Secretion Assays

Objective: To assess the cellular immune response to this compound and other antigens.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in 96-well plates at a concentration of 1.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% human serum.

  • Antigen Stimulation: Cells are stimulated with this compound (p277), whole hsp60 protein, glutamic acid decarboxylase (GAD65), or a control antigen like tetanus toxoid (TT) for 5 days.

  • Proliferation Assay: T-cell proliferation is measured by the incorporation of [³H]-thymidine during the last 18 hours of culture. Results are expressed as a stimulation index (SI), calculated as the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells.

  • Cytokine Secretion Assay (ELISpot): To enumerate cytokine-producing cells, ELISpot assays are performed for IFN-γ, IL-4, IL-5, and IL-10.

    • 96-well plates are coated with anti-cytokine capture antibodies.

    • PBMCs are added to the wells and stimulated with antigens.

    • After incubation, cells are removed, and a biotinylated anti-cytokine detection antibody is added.

    • Streptavidin-alkaline phosphatase and a substrate are used to visualize the spots, which are then counted.

T_Cell_Assay_Workflow cluster_assays Assays Start Patient Blood Sample Isolate_PBMC Isolate PBMCs (Ficoll-Paque) Start->Isolate_PBMC Culture_Stimulate Culture and Stimulate with Antigens (this compound, hsp60, GAD65, TT) Isolate_PBMC->Culture_Stimulate Proliferation Proliferation Assay ([³H]-thymidine incorporation) Culture_Stimulate->Proliferation ELISpot Cytokine ELISpot (IFN-γ, IL-4, IL-5, IL-10) Culture_Stimulate->ELISpot Analyze_Proliferation Analyze Proliferation (Stimulation Index) Proliferation->Analyze_Proliferation Analyze_Cytokines Analyze Cytokine Profile ELISpot->Analyze_Cytokines

Caption: Workflow for T-cell proliferation and cytokine secretion assays.

Chemotaxis and Adhesion Assays

Objective: To evaluate the direct effect of this compound on T-cell migration and adhesion.

Methodology:

  • T-cell Isolation: Human T cells are isolated from peripheral blood.

  • Adhesion Assay:

    • 96-well plates are coated with fibronectin.

    • T cells are pre-incubated with varying concentrations of this compound (p277).

    • Cells are then added to the fibronectin-coated wells and incubated.

    • Non-adherent cells are washed away, and the remaining adherent cells are quantified.

  • Chemotaxis Assay:

    • A transwell migration assay is used, with the lower chamber containing the chemokine SDF-1α.

    • T cells, pre-treated with this compound, are placed in the upper chamber.

    • The number of cells that migrate to the lower chamber after a specific time is counted.

Conclusion

The body of research on this compound provides a compelling case for its interaction with the innate immune system, primarily through TLR2, as a means of modulating autoimmune responses in T1D. The resulting shift from a pro-inflammatory Th1 to a more regulatory Th2/IL-10 cytokine profile, coupled with the preservation of β-cell function observed in several clinical trials, underscores the potential of this therapeutic approach. Although the clinical development of this compound was halted, the detailed investigation into its mechanism of action offers a valuable roadmap for the design and evaluation of next-generation antigen-specific immunotherapies targeting innate immune receptors. The experimental protocols and quantitative data presented herein serve as a technical resource for researchers and drug development professionals continuing to work in this critical field.

References

The Foundational Science of Heat Shock Protein 60 in Autoimmunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heat Shock Protein 60 (HSP60), a highly conserved molecular chaperone, has emerged as a critical modulator of the immune system, exhibiting a paradoxical role in the context of autoimmunity. Traditionally known for its intracellular functions in protein folding, HSP60 can be released into the extracellular environment or expressed on the cell surface under conditions of cellular stress. This translocation transforms it into a potent signaling molecule that can either propagate inflammatory responses, thus contributing to the pathogenesis of autoimmune diseases, or induce immunoregulatory pathways that suppress these very conditions. This technical guide provides an in-depth exploration of the foundational science behind HSP60's involvement in autoimmunity, detailing its signaling pathways, summarizing key quantitative data, and providing methodologies for its study.

The Dichotomous Role of HSP60 in the Immune System

HSP60's function in immunity is a double-edged sword. Its ultimate effect as either pro-inflammatory or anti-inflammatory appears to be dictated by the context of the immune response, its concentration, and the responding cell type.

HSP60 as a Pro-inflammatory "Danger Signal"

Extracellular HSP60 is recognized by the innate immune system as a Damage-Associated Molecular Pattern (DAMP), or "danger signal," indicating cellular stress or damage[1][2]. This recognition primarily occurs through Toll-like receptors (TLRs), particularly TLR4 and, in some contexts, TLR2[3][4][5].

The interaction of HSP60 with TLR4 on antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs) initiates a signaling cascade that strongly promotes inflammation[3][6]. This pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of downstream signaling molecules such as NF-κB and MAP kinases (p38, JNK)[3][4]. The culmination of this signaling is the maturation of DCs and the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12[6][7]. This cytokine milieu favors the differentiation of naive T cells into pro-inflammatory Th1 and Th17 phenotypes, which are key drivers of autoimmune pathology[8][9].

HSP60_Proinflammatory_Pathway cluster_nucleus HSP60 Extracellular HSP60 TLR4 TLR4/MD2 Complex HSP60->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway (p38, JNK) TRAF6->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Inflammation Inflammation & Autoimmunity Cytokines->Inflammation Nucleus Nucleus

Caption: Pro-inflammatory signaling pathway of extracellular HSP60 via TLR4.

HSP60 as an Anti-inflammatory Regulator

Conversely, there is substantial evidence for the immunoregulatory and protective effects of HSP60 in autoimmunity. This function is primarily mediated through its interaction with regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance[10].

HSP60 and its derived peptides can promote the proliferation and enhance the suppressive function of CD4+CD25+Foxp3+ Tregs[10][11]. This interaction is often mediated through TLR2 on the surface of Tregs[10][11]. The engagement of TLR2 by HSP60 on Tregs leads to the activation of PI3K and p38 signaling pathways, which enhances their ability to suppress effector T cells[11]. This suppression is carried out through both cell-contact-dependent mechanisms and the secretion of anti-inflammatory cytokines, notably Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β)[10][11]. The induction of an IL-10-producing Treg population is a key mechanism by which HSP60 can dampen autoimmune inflammation[11].

HSP60_Regulatory_Pathway cluster_treg Inside Treg HSP60 HSP60 / Peptides TLR2 TLR2 HSP60->TLR2 Binds Treg Regulatory T cell (Treg) CD4+CD25+Foxp3+ PI3K PI3K/Akt Pathway TLR2->PI3K Activates p38 p38 MAPK TLR2->p38 Activates Suppression Enhanced Suppressive Function PI3K->Suppression p38->Suppression Cytokines Anti-inflammatory Cytokines (IL-10, TGF-β) Suppression->Cytokines Induces Secretion EffectorT Effector T cell Suppression->EffectorT Inhibits Cytokines->EffectorT Inhibits Tolerance Immune Tolerance EffectorT->Tolerance Leads to

Caption: HSP60-mediated activation of regulatory T cells via TLR2.

HSP60 in Specific Autoimmune Diseases

The dual role of HSP60 is evident in the pathogenesis of several autoimmune diseases.

Rheumatoid Arthritis (RA)

In RA, HSP60 is found at elevated levels in the synovial fluid and tissue, where it can contribute to the chronic inflammation that characterizes the disease[9][12]. It can stimulate synovial cells to produce pro-inflammatory cytokines and matrix metalloproteinases, leading to joint destruction. However, T-cell responses to human HSP60 have also been associated with a milder disease course in some RA patients, suggesting a regulatory role[13].

Type 1 Diabetes (T1D)

In T1D, HSP60 is a known autoantigen, and T-cell reactivity to HSP60 is an early event in the autoimmune destruction of pancreatic β-cells[14]. The expression of HSP60 on the surface of β-cells under stress can mark them for destruction by the immune system[14]. Conversely, administration of HSP60 or its peptides, such as p277, has been shown to prevent or ameliorate diabetes in animal models by inducing regulatory T-cell responses and shifting the immune response towards a non-destructive, Th2 phenotype.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on HSP60 in autoimmunity.

Table 1: Anti-HSP60 Antibody Levels in Autoimmune Diseases

DiseaseSample TypePatient Group (n)Control Group (n)Anti-HSP60 Level (Patient)Anti-HSP60 Level (Control)P-valueReference
Juvenile Chronic ArthritisSerum--358 U/mL163 U/mL<0.05[15]
Juvenile Chronic ArthritisSynovial Fluid--3-4 fold higher than serum--[15]
Type 1 DiabetesSerum84850.218 ± 0.227 (OD)0.076 ± 0.131 (OD)<0.001[8]
Rheumatoid ArthritisSerum25850.259 ± 0.191 (OD)0.076 ± 0.131 (OD)<0.01[8]
Rheumatoid ArthritisSerum3940Significantly increased-<0.05[13]

Table 2: In Vitro Cellular Responses to HSP60 Stimulation

Cell TypeStimulant & ConcentrationResponse MeasuredResultReference
Dendritic Cells (human)HSP60 (5 µg/mL)Maturation markers (CD83, CD86, CD40), CytokinesUpregulation of markers, increased TNF-α, IL-1β, IL-12, low IL-10[6]
Dendritic Cells (human)HSP60 (2.5, 5, 10 µg/mL)T-cell activation (CD25 expression)Dose-dependent increase in T-cell activation[8]
CD4+CD25+ T cellsHSP60 (1 ng/mL)Cytokine SecretionUpregulation of IL-10 and TGF-β[11]
Macrophages (mouse)LPS + IL-10 (various)Cytokine SecretionIL-10 inhibits LPS-induced TNF-α and IL-1β, but not IL-6[7][16]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of HSP60's role in autoimmunity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HSP60 Antibodies

This protocol provides a framework for detecting and quantifying anti-HSP60 antibodies in serum or plasma.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant human HSP60 protein

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Patient and control serum/plasma samples

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute recombinant HSP60 to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Dilute serum/plasma samples (e.g., 1:100) in Blocking Buffer. Add 100 µL of diluted samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, performing 5 washes.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

T-cell Proliferation Assay in Response to HSP60

This assay measures the proliferation of T cells upon stimulation with HSP60 as an antigen.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from patients and controls

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • Recombinant human HSP60 protein

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)

  • [³H]-thymidine or a non-radioactive proliferation dye (e.g., CFSE)

  • 96-well round-bottom cell culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE)

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend cells in complete RPMI-1640 medium.

  • Assay Setup: Plate 2 x 10⁵ PBMCs per well in a 96-well round-bottom plate.

  • Stimulation: Add recombinant HSP60 to triplicate wells at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include wells with medium alone (negative control) and a positive control.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement ([³H]-thymidine):

    • 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Proliferation Measurement (CFSE):

    • Prior to plating, label PBMCs with CFSE according to the manufacturer's protocol.

    • After the incubation period, harvest the cells and stain with fluorescently labeled antibodies for T-cell markers (e.g., CD3, CD4).

    • Analyze the dilution of CFSE fluorescence in the T-cell population by flow cytometry. Each peak of reduced fluorescence represents a cell division.

Tcell_Proliferation_Workflow Start Start: Isolate PBMCs Plate Plate 2x10^5 PBMCs/well in 96-well plate Start->Plate Stimulate Stimulate with HSP60 (0.1, 1, 10 µg/mL) Plate->Stimulate Incubate Incubate for 5-7 days at 37°C, 5% CO2 Stimulate->Incubate Pulse Pulse with [3H]-thymidine for 18 hours Incubate->Pulse Harvest Harvest cells onto filter mat Pulse->Harvest Measure Measure radioactivity (Scintillation counter) Harvest->Measure End End: Quantify Proliferation Measure->End

Caption: Workflow for a [³H]-thymidine-based T-cell proliferation assay.

Conclusion and Future Directions

HSP60 stands at a crossroads in the landscape of autoimmunity. Its ability to act as both a potent inflammatory trigger and a promoter of immune regulation makes it a complex but compelling target for therapeutic intervention. A deeper understanding of the factors that dictate the switch between its pro- and anti-inflammatory functions is paramount. Future research should focus on elucidating the specific HSP60 epitopes that drive pathogenic versus regulatory responses, the role of post-translational modifications of HSP60 in its immunogenicity, and the precise signaling thresholds that determine the outcome of HSP60-immune cell interactions. For drug development professionals, targeting the pro-inflammatory signaling pathways of HSP60 or harnessing its regulatory properties through peptide-based therapies, such as DiaPep277, holds promise for the development of novel treatments for a range of autoimmune diseases.

References

A Technical Whitepaper on the Initial Animal Model Studies of DiaPep277 in Non-Obese Diabetic (NOD) Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DiaPep277, a 24-amino-acid peptide derived from the human 60kDa heat-shock protein (HSP60), has been investigated as a potential immunomodulatory therapy for Type 1 Diabetes (T1D). Initial preclinical studies, primarily utilizing the non-obese diabetic (NOD) mouse model, were foundational in establishing its mechanism of action and therapeutic potential. The NOD mouse spontaneously develops an autoimmune form of diabetes that closely mimics human T1D, characterized by T-cell mediated destruction of pancreatic beta cells.[1][2][3] Studies in these animals demonstrated that treatment with the p277 peptide, the active component of this compound, could arrest the autoimmune process even at advanced stages.[1][4] Key findings from these initial studies include a significant reduction in pancreatic islet inflammation (insulitis), downregulation of pathogenic T-cell responses to the autoantigen, and the induction of a suppressive or regulatory immune phenotype.[4] Specifically, therapy was associated with a shift from a pro-inflammatory T-helper 1 (Th1) to an anti-inflammatory T-helper 2 (Th2) cytokine profile.[5] These compelling results in the NOD mouse model provided the scientific rationale for progressing this compound into human clinical trials.[6][7][8]

Introduction to this compound and the NOD Mouse Model

The Autoimmune Basis of Type 1 Diabetes

Type 1 Diabetes is an organ-specific autoimmune disease resulting from the destruction of insulin-producing beta cells within the pancreatic islets of Langerhans.[5] This process is mediated by the adaptive immune system, where autoreactive T-cells mistakenly recognize beta-cell proteins as foreign antigens and mount an inflammatory attack. One of the key autoantigens implicated in this process is the 60kDa heat-shock protein (HSP60).[5]

The Non-Obese Diabetic (NOD) Mouse: A Primary Model for T1D Research

The NOD mouse is an inbred strain that spontaneously develops autoimmune diabetes, making it the most widely used animal model for studying T1D.[1][3][9] The pathogenesis in NOD mice closely mirrors the human condition, including the presence of similar genetic risk factors (in the MHC region), the targeting of conserved autoantigens, and the progression from a pre-diabetic state of islet inflammation (insulitis) to overt hyperglycemia.[2][3] Insulitis in NOD mice typically begins with the infiltration of macrophages and dendritic cells, followed by an influx of lymphocytes, primarily CD4+ and CD8+ T-cells, which ultimately destroy the beta cells.[2] This predictable disease course allows for the robust testing of potential therapeutic interventions.

This compound: A Peptide Immunomodulator

This compound is a synthetic peptide corresponding to amino acids 437-460 of the human HSP60 molecule.[8] Identified as a target for diabetogenic T-cells, the p277 peptide was hypothesized to act as an altered peptide ligand or a tolerogenic vaccine.[1][4] The therapeutic strategy is not to induce generalized immunosuppression but to specifically reprogram the autoimmune response against beta cells into a non-destructive or even regulatory pathway.[4]

Core Findings from Initial NOD Mice Studies

The foundational research in NOD mice revealed that p277 peptide therapy could effectively halt the progression of autoimmune diabetes.

Arrest of Autoimmunity and Regression of Insulitis

A pivotal finding was that even a single inoculation of the p277 peptide could arrest the autoimmune process, even after insulitis was well-established and the disease was far advanced.[1][4] This intervention led to a marked reduction in the inflammatory infiltrate within the pancreatic islets. Histological examination of treated mice revealed a significant regression of intra-islet inflammation and, in some cases, the reappearance of histologically normal islets, indicating a halt to the destructive process.[4]

Downregulation of Pathogenic T-Cell Immunity

Successful therapy with p277 was directly associated with the downregulation of T-cell mediated immunity against the peptide itself.[4] This suggests that the treatment induces a state of antigen-specific tolerance or anergy in the pathogenic T-cell populations responsible for beta-cell destruction.

Induction of a Suppressive/Regulatory Phenotype

The mechanism of action appears to be an active immunomodulatory shift. The proposed mechanism involves changing the cytokine environment from a destructive Th1-dominant profile (characterized by IFN-γ and TNF-α) to a protective Th2-dominant or regulatory profile (characterized by cytokines like IL-4 and IL-10).[5][10] This concept was strongly supported by adoptive transfer experiments. Spleen cells from p277-treated NOD mice were not only rendered incapable of causing diabetes when transferred to immunodeficient recipients, but they could also actively suppress the diabetogenic potential of spleen cells from untreated, diabetic NOD mice when co-transferred.[4] This provides compelling evidence for the induction of regulatory T-cells (Tregs) or a similar suppressive cell population.

Quantitative Data Summary

While the original full publications contain detailed quantitative data, the available literature abstracts summarize these findings qualitatively. The following tables structure these described outcomes for clarity.

Table 1: Effect of p277 Peptide Therapy on Diabetes and Insulitis in NOD Mice

Parameter Control Group (Untreated/Placebo) p277-Treated Group Source
Diabetes Incidence High spontaneous incidence Significantly reduced / Arrested [1][4]
Pancreatic Insulitis Severe intra-islet inflammation Regression of inflammation, reappearance of normal islets [4]

| Beta-Cell Function | Progressive destruction | Arrested destruction, maintenance of insulin production |[5] |

Table 2: Immunological Effects of p277 Peptide Therapy in NOD Mice

Parameter Control Group (Untreated/Placebo) p277-Treated Group Source
T-Cell Immunity to p277 Maintained or elevated reactivity Downregulated T-cell response [4]
Adoptive Transfer Spleen cells are diabetogenic Spleen cells are non-diabetogenic and can suppress disease [4]

| Cytokine Profile | Th1-dominant (pro-inflammatory) | Shift towards Th2 (anti-inflammatory) / Regulatory profile |[5] |

Experimental Protocols

The following protocols are synthesized from descriptions of methodologies used in NOD mouse studies for T1D research.

Animal Model and Husbandry
  • Strain: Non-Obese Diabetic (NOD) mice, typically female due to their higher and more predictable incidence of diabetes.[4][9]

  • Housing: Maintained in specific pathogen-free (SPF) conditions to reduce environmental variables that can affect diabetes incidence.[2]

  • Age: Studies often initiated treatment in mice of various ages, including pre-diabetic mice (e.g., 8-10 weeks) and mice with advanced insulitis (up to 17 weeks).[4][11]

This compound (p277 Peptide) Administration
  • Preparation: The p277 peptide is emulsified in a suitable vehicle, such as vegetable oil.[5]

  • Administration Route: Subcutaneous injection.

  • Dosing Regimen: Initial studies demonstrated efficacy with a single inoculation. The response was shown to be dose-dependent, requiring a threshold dose to be effective.[4]

Diabetes Monitoring
  • Screening: Mice are monitored weekly for the onset of diabetes, typically starting from 10-12 weeks of age.[9][11]

  • Initial Check: Urine glucose levels are checked using test strips (e.g., Diastix).[11]

  • Confirmation: Mice with positive glycosuria have their blood glucose levels measured from tail vein blood. Diabetes is typically confirmed when non-fasting blood glucose levels are persistently elevated (e.g., >250 mg/dL or >11 mmol/L).[11][12]

Histological Analysis of Insulitis
  • Tissue Collection: At the study endpoint, mice are euthanized, and the pancreas is harvested.

  • Processing: The pancreas is fixed in formalin, embedded in paraffin, and sectioned.[11]

  • Staining: Sections are stained with hematoxylin and eosin (H&E) to visualize islet structure and infiltrating immune cells.

  • Scoring: Islets are scored by a blinded observer under a microscope. A common grading scale is as follows[11]:

    • Score 0: No infiltration.

    • Score 1: Peri-insulitis (immune cells surrounding the islet without penetration).

    • Score 2: Islets with lymphocyte infiltration in <50% of the area.

    • Score 3: Islets with lymphocyte infiltration in >50% of the area.

    • Score 4: Complete islet destruction.

Adoptive Transfer of Splenocytes
  • Donor Preparation: Spleens are aseptically harvested from p277-treated (non-diabetic) and untreated (diabetic) donor NOD mice.

  • Cell Isolation: Single-cell suspensions of splenocytes are prepared.

  • Transfer: A defined number of splenocytes (e.g., 10-20 million) are injected intravenously into immunodeficient recipient mice (e.g., NOD-scid).

  • Co-transfer: To test for suppression, splenocytes from treated donors are mixed with splenocytes from diabetic donors before injection into recipients.[4]

  • Readout: Recipient mice are monitored for the development of diabetes as described above.

Visualizations: Pathways and Workflows

Diagram 1: Proposed Immunomodulatory Mechanism of this compound

G cluster_immune_priming Immune Priming cluster_tcell_response T-Cell Differentiation & Response cluster_target_organ Target Organ: Pancreatic Islet This compound This compound (p277) APC Antigen Presenting Cell (APC) This compound->APC Uptake & Presentation T_Naive Naive T-Cell APC->T_Naive Antigen Presentation Th1 Pathogenic Th1 Cell T_Naive->Th1 Default Pathogenic Differentiation Th2_Treg Regulatory / Th2 Cell T_Naive->Th2_Treg This compound-Mediated Shift BetaCell Pancreatic Beta-Cell Th1->BetaCell Inflammation & Destruction Th2_Treg->Th1 Suppression Th2_Treg->BetaCell Protection

Caption: Proposed mechanism of this compound, shifting T-cell response from pathogenic to regulatory.

Diagram 2: General Experimental Workflow for Preclinical Testing in NOD Mice

G cluster_analysis Endpoint Analysis start Start: Select female NOD mice randomize Randomize into Treatment Groups start->randomize treat Administer This compound or Placebo (Subcutaneous) randomize->treat monitor Weekly Monitoring: - Urine Glucose - Blood Glucose treat->monitor endpoint Study Endpoint (e.g., 180 days) monitor->endpoint Disease Onset or Scheduled Termination histology Pancreas Histology (Insulitis Scoring) endpoint->histology immuno Immunological Assays (T-Cell Response, Adoptive Transfer) endpoint->immuno

Caption: Workflow for evaluating this compound's efficacy in the NOD mouse model.

Diagram 3: Logic for Pancreatic Insulitis Scoring

G start Examine Islet q1 Infiltration Present? start->q1 score0 Score 0: No Insulitis q1->score0 No q2 Infiltration Intra-islet? q1->q2 Yes score1 Score 1: Peri-insulitis q2->score1 No q3 Infiltration > 50% of area? q2->q3 Yes score2 Score 2: < 50% Infiltrated q3->score2 No score3 Score 3: > 50% Infiltrated q3->score3 Yes

Caption: Decision tree for the histological grading of insulitis in pancreatic islets.

Conclusion and Implications for Drug Development

The initial animal model studies of this compound in NOD mice were critical for establishing its proof of concept as a viable therapeutic candidate for T1D. These preclinical investigations successfully demonstrated that the p277 peptide could safely and effectively arrest the autoimmune destruction of beta cells by inducing a specific, regulatory immune response rather than broad immunosuppression. The clear evidence of insulitis regression and the suppression of diabetogenic T-cells provided a strong mechanistic foundation for its clinical development. These foundational studies underscore the predictive power of the NOD mouse model and highlight a targeted immunomodulatory strategy that directly addresses the underlying cause of Type 1 Diabetes. The positive outcomes in these animal studies were instrumental in justifying and designing the subsequent Phase II and Phase III clinical trials in human patients.[5][6][8]

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of DiaPep277 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous administration protocol for DiaPep277, a peptide derived from the human heat shock protein 60 (Hsp60), as utilized in clinical trials for the treatment of Type 1 Diabetes (T1D). The information is compiled from published clinical trial data and research articles.

Introduction

This compound is an immunomodulatory peptide designed to halt the autoimmune destruction of pancreatic beta cells in individuals with T1D.[1][2] Clinical trials have primarily focused on its subcutaneous administration to preserve endogenous insulin production in newly diagnosed patients.[3][4] The therapeutic strategy is based on modulating the immune response by inducing a shift from a pro-inflammatory T-helper 1 (Th1) to an anti-inflammatory T-helper 2 (Th2) cytokine profile.[2]

Data Presentation

Table 1: this compound Subcutaneous Administration Protocol in Key Clinical Trials
ParameterDIA-AID 1 (Phase 3)Phase II (Adults)Phase II (Children)
Dosage of this compound 1 mg1 mg1 mg
Formulation 1 mg this compound with 40 mg mannitol in 0.5 mL lipid emulsion[5][6]1 mg p277 and 40 mg mannitol in vegetable oil[7]1 mg this compound with 40 mg mannitol (placebo)[8][9]
Placebo 40 mg mannitol in 0.5 mL lipid emulsion[5][6]Mannitol in vehicle[7]40 mg mannitol[8][9]
Route of Administration Subcutaneous[5]Subcutaneous[7]Subcutaneous[8]
Injection Site Upper arm[10]Not specifiedNot specified
Dosing Schedule Quarterly for 2 years (months 0, 1, 3, 6, 9, 12, 15, 18, and 21)[5]At entry, 1 month, and 6 months[7]At entry and at 1, 6, and 12 months[8][9]
Patient Population Newly diagnosed T1D (up to 3 months), aged 16-45 years[5][6]Newly diagnosed T1D (<6 months), basal C-peptide > 0.1 nmol/L[7]Newly diagnosed T1D (53-116 days), aged 7-14 years, basal C-peptide > 0.1 nmol/L[8][9]
Table 2: Key Efficacy Endpoints in this compound Clinical Trials
EndpointMethod of AssessmentKey Findings
Primary: Change in β-cell function Glucagon-stimulated C-peptide area under the curve (AUC)[4][5]Significant preservation of C-peptide secretion in the this compound group compared to placebo in adult trials.[4][5]
Secondary: Change in β-cell function Mixed-meal stimulated C-peptide secretion[4][5]Failed to distinguish between treatment groups in the DIA-AID 1 trial.[4][5]
Secondary: Glycemic Control HbA1c levelsSignificantly more this compound-treated patients maintained target HbA1c ≤7%.[4][5]
Exploratory: Partial Remission Target HbA1c on insulin ≤0.5 units/kg/dayMore patients in the this compound group entered partial remission.[4][5]
Exploratory: Hypoglycemic Events Rate of hypoglycemic eventsReduced relative risk of hypoglycemic events with this compound treatment.[4][5]

Experimental Protocols

Protocol for Preparation and Subcutaneous Administration of this compound

This protocol is based on the information available from clinical trial descriptions. The exact composition of the lipid emulsion is proprietary and not publicly available.

Materials:

  • This compound (1 mg, sterile powder)

  • Mannitol (40 mg, sterile powder)

  • Sterile lipid emulsion (0.5 mL) or sterile vegetable oil

  • Sterile single-use syringes (1 mL)

  • Sterile needles for reconstitution and administration

  • Alcohol swabs

  • Sharps container

Procedure:

  • Reconstitution: a. Aseptically add 0.5 mL of the sterile lipid emulsion or vegetable oil to the vial containing 1 mg of this compound and 40 mg of mannitol. b. Gently swirl the vial until the contents are completely dissolved and a uniform emulsion is formed. Do not shake vigorously. c. Visually inspect the reconstituted solution for particulate matter and discoloration prior to administration. The solution should be a homogenous emulsion.

  • Patient Preparation: a. Identify the injection site, typically the subcutaneous tissue of the upper arm.[10] b. Cleanse the injection site with an alcohol swab and allow it to air dry.

  • Administration: a. Withdraw the entire contents of the vial (0.5 mL) into a 1 mL syringe. b. Pinch a fold of skin at the injection site. c. Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue. d. Inject the full dose of the reconstituted this compound solution. e. Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary. Do not massage the area. f. Dispose of the syringe and needle in a sharps container.

Protocol for Glucagon Stimulation Test (GST)

This is a generalized protocol for assessing stimulated C-peptide secretion.

Procedure:

  • Patient Preparation: a. The patient should fast overnight for at least 8 hours. b. An intravenous (IV) catheter is inserted for blood sampling.

  • Baseline Sampling: a. A baseline blood sample is drawn for the measurement of C-peptide and glucose.

  • Glucagon Administration: a. 1 mg of glucagon is administered intravenously or intramuscularly.

  • Post-Stimulation Sampling: b. Blood samples for C-peptide and glucose are collected at specified time points post-glucagon administration. In the DIA-AID 1 trial, samples were taken at 0, 2, 6, 10, and 20 minutes.[6]

  • Analysis: a. C-peptide levels are measured in the collected samples. b. The Area Under the Curve (AUC) for C-peptide is calculated to quantify the overall response.

Protocol for Mixed-Meal Tolerance Test (MMTT)

This is a generalized protocol for assessing meal-stimulated C-peptide secretion.

Procedure:

  • Patient Preparation: a. The patient should fast overnight for at least 8 hours. b. An intravenous (IV) catheter is inserted for blood sampling.

  • Baseline Sampling: a. A baseline blood sample is drawn for the measurement of C-peptide and glucose.

  • Meal Ingestion: a. The patient consumes a standardized liquid mixed meal (e.g., Boost or Sustacal) within a short period (e.g., 5-10 minutes).

  • Post-Meal Sampling: a. Blood samples for C-peptide and glucose are collected at specified time points after the meal. Common time points include 0, 15, 30, 60, 90, and 120 minutes.

  • Analysis: a. C-peptide levels are measured in the collected samples. b. The Area Under the Curve (AUC) for C-peptide is calculated to quantify the overall response.

Mandatory Visualization

DiaPep277_Mechanism_of_Action cluster_Treg Regulatory T cell (Treg) cluster_Teff Pathogenic T cell (Teff) This compound This compound (Hsp60 peptide) TLR2 TLR2 This compound->TLR2 activates PI3K PI3K TLR2->PI3K phosphorylates PKC PKC TLR2->PKC phosphorylates p38_MAPK p38 MAPK TLR2->p38_MAPK phosphorylates TGF_beta TGF-β PI3K->TGF_beta upregulates IL_10_Treg IL-10 PKC->IL_10_Treg upregulates p38_MAPK->IL_10_Treg upregulates ERK ERK Phosphorylation TGF_beta->ERK inhibits IL_10_Treg->ERK inhibits NF_kappaB NF-κB Nuclear Translocation IL_10_Treg->NF_kappaB inhibits T_bet T-bet Expression IL_10_Treg->T_bet inhibits IL_10_Teff IL-10 IL_10_Treg->IL_10_Teff induces secretion Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) ERK->Proinflammatory_Cytokines downregulates NF_kappaB->Proinflammatory_Cytokines downregulates T_bet->Proinflammatory_Cytokines downregulates Beta_Cell Pancreatic β-cell Proinflammatory_Cytokines->Beta_Cell destruction IL_10_Teff->Beta_Cell protection

Caption: Proposed signaling pathway for this compound's immunomodulatory effect.

DiaPep277_Clinical_Trial_Workflow cluster_Screening Screening & Randomization cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Analysis Patient_Recruitment Patient Recruitment (Newly diagnosed T1D) Inclusion_Criteria Inclusion Criteria Check (Age, C-peptide, etc.) Patient_Recruitment->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization DiaPep277_Arm This compound Arm (1 mg SC injection) Randomization->DiaPep277_Arm Placebo_Arm Placebo Arm (Vehicle SC injection) Randomization->Placebo_Arm Dosing_Schedule Quarterly Dosing (e.g., Months 0, 1, 3, 6...) DiaPep277_Arm->Dosing_Schedule Placebo_Arm->Dosing_Schedule Endpoint_Assessment Endpoint Assessment (C-peptide, HbA1c, etc.) Dosing_Schedule->Endpoint_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Endpoint_Assessment->Data_Analysis

Caption: Generalized workflow for a this compound clinical trial.

References

DiaPep277: Application Notes and Protocols for Phase 3 Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, formulation, and administration protocols for DiaPep277 as utilized in the pivotal Phase 3 clinical trials. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development for Type 1 Diabetes (T1D).

Introduction

This compound is a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60).[1][2] It is an immunomodulatory agent designed to halt the autoimmune destruction of pancreatic beta cells in individuals with T1D.[3][4][5] The therapeutic strategy behind this compound is to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2/regulatory phenotype, thereby preserving residual beta-cell function.[2] This document outlines the specific dosage, formulation, and key experimental protocols from the Phase 3 clinical trial program for this compound.

Dosage and Formulation

The dosage and formulation of this compound were consistent across the major Phase 3 clinical trials, including DIA-AID 1 and DIA-AID 2.

Table 1: this compound Dosage and Formulation in Phase 3 Trials

ParameterSpecification
Active Ingredient This compound
Dosage 1.0 mg
Excipient 40 mg Mannitol
Vehicle 0.5 mL lipid emulsion
Route of Administration Subcutaneous injection

Source: ClinicalTrials.gov NCT00615264[3][6]

Administration Protocol

The administration of this compound in the Phase 3 trials followed a specific schedule designed to maintain its immunomodulatory effects over the course of the study.

Table 2: this compound Administration Schedule in Phase 3 Trials

Parameter Specification
Frequency Quarterly (every 3 months)
Treatment Duration 24 months (2 years)
Injection Schedule Months 0, 3, 6, 9, 12, 15, 18, and 21

Source: ClinicalTrials.gov NCT00615264, Andromeda Biotech[1][6]

Experimental Protocols

The Phase 3 trials for this compound employed rigorous protocols to assess the efficacy and safety of the investigational drug. Below are the key methodologies for patient selection and endpoint assessment.

Inclusion Criteria for Study Participants

The target population for the Phase 3 trials consisted of newly diagnosed T1D patients who still retained some level of endogenous insulin production.

  • Diagnosis: Diagnosis of Type 1 Diabetes for up to 3 months at the time of screening.[3][6]

  • Insulin Dependency: Patients must have been insulin-dependent.[3][6]

  • C-peptide Levels: Fasting C-peptide levels of ≥ 0.22 nmol/L.[3][6]

  • Autoantibodies: Presence of at least one diabetes-related autoantibody (e.g., GAD65, IA-2, or IAA).[3][6]

  • Age: Typically between 16 and 45 years old.[7][8]

Efficacy Endpoint Assessment

The primary and secondary endpoints were designed to measure the preservation of beta-cell function and overall glycemic control.

1. Glucagon Stimulation Test (GST) for C-peptide Measurement:

  • Objective: To assess stimulated C-peptide secretion as a marker of residual beta-cell function.[7][8]

  • Procedure:

    • Patients fast overnight.

    • A baseline blood sample is drawn for C-peptide measurement.

    • 1 mg of glucagon is administered intravenously.

    • Blood samples are collected at specified intervals (e.g., 0, 2, 6, 10, and 20 minutes) post-glucagon administration.[6]

    • C-peptide levels in the collected samples are analyzed.

  • Primary Endpoint: The change from baseline in the Area Under the Curve (AUC) of the glucagon-stimulated C-peptide levels at 24 months.[6][7][8]

2. Mixed-Meal Tolerance Test (MMTT):

  • Objective: To evaluate C-peptide response to a standardized meal, providing another measure of beta-cell function.[6]

  • Procedure:

    • After an overnight fast, a baseline blood sample is taken.

    • The patient consumes a standardized liquid meal (e.g., Ensure®).

    • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the meal.

    • C-peptide levels are measured in each sample.

  • Secondary Endpoint: The change from baseline in the AUC of the MMTT-stimulated C-peptide levels at 24 months.[6]

3. Glycated Hemoglobin (HbA1c) Measurement:

  • Objective: To assess long-term glycemic control.

  • Procedure: Blood samples are collected at regular intervals throughout the study to measure HbA1c levels.

  • Secondary Endpoint: Achieving a target HbA1c of ≤7% (≤53 mmol/mol).[7][8]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is believed to exert its immunomodulatory effects by interacting with Toll-like receptor 2 (TLR2) on regulatory T cells (Tregs).[9] This interaction is thought to enhance the suppressive function of Tregs, leading to a downregulation of the autoimmune attack on pancreatic beta cells.[9]

DiaPep277_Mechanism_of_Action cluster_Treg Regulatory T cell (Treg) cluster_PathogenicT Pathogenic T cell This compound This compound (HSP60 peptide) TLR2 TLR2 This compound->TLR2 Binds to PI3K PI3K TLR2->PI3K PKC PKC TLR2->PKC p38_MAPK p38 MAPK TLR2->p38_MAPK Treg_Activation Treg Activation & Suppressive Function PI3K->Treg_Activation Induces PKC->Treg_Activation Induces p38_MAPK->Treg_Activation Induces TGF_beta TGF-β Treg_Activation->TGF_beta Upregulates IL_10_Treg IL-10 Treg_Activation->IL_10_Treg Upregulates ERK ERK Phosphorylation Treg_Activation->ERK Inhibits NF_kappaB NF-κB Nuclear Translocation Treg_Activation->NF_kappaB Inhibits T_bet T-bet Expression Treg_Activation->T_bet Inhibits Beta_Cell_Destruction β-cell Destruction Treg_Activation->Beta_Cell_Destruction Prevents IL_10_Pathogenic IL-10 IL_10_Treg->IL_10_Pathogenic Induces secretion Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) ERK->Proinflammatory_Cytokines Promotes NF_kappaB->Proinflammatory_Cytokines Promotes T_bet->Proinflammatory_Cytokines Promotes Proinflammatory_Cytokines->Beta_Cell_Destruction Leads to IL_10_Pathogenic->Beta_Cell_Destruction Prevents

Caption: Proposed signaling pathway of this compound in modulating T-cell responses.

Experimental Workflow for a Phase 3 Trial

The workflow for a typical Phase 3 trial of this compound involved several key stages, from patient recruitment to data analysis.

DiaPep277_Phase3_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm This compound Treatment Arm (1.0 mg quarterly) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (Quarterly for 24 months) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Assessment Efficacy & Safety Assessments (GST, MMTT, HbA1c, AEs) Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis (Primary & Secondary Endpoints) Endpoint_Assessment->Data_Analysis

Caption: Generalized experimental workflow for the this compound Phase 3 clinical trials.

Important Considerations

It is crucial to note that while initial Phase 3 trial results for this compound showed some promise, a key publication related to the DIA-AID 1 trial was later retracted.[6] Researchers and drug development professionals should be aware of this when evaluating the clinical data and potential of this compound. The DIA-AID 2 trial was also conducted, and an extension study was planned to assess long-term safety and efficacy.[1]

Conclusion

This document provides a detailed summary of the dosage, formulation, and experimental protocols for this compound as used in its Phase 3 clinical trials. The information presented here is intended to support further research and development efforts in the field of T1D therapeutics. The standardized protocols for patient selection and endpoint assessment offer a valuable framework for designing future clinical studies of immunomodulatory agents.

References

Application Notes and Protocols for Measuring the Immune Response to DiaPep277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiaPep277, a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (hsp60), has been investigated as an immunomodulatory agent for the treatment of type 1 diabetes (T1D). Its mechanism of action involves shifting the autoimmune response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2/regulatory) phenotype, thereby preserving pancreatic β-cell function. Accurate and robust methods to measure the immune response to this compound are crucial for evaluating its efficacy in preclinical and clinical studies. These application notes provide detailed protocols for key assays used to monitor the immunological effects of this compound.

Key Immunological Readouts

The primary immunological changes expected in response to this compound therapy include:

  • Induction of a specific T-cell response: Characterized by the proliferation of T-cells and the secretion of specific cytokines.

  • Modulation of cytokine profiles: A shift from pro-inflammatory cytokines (e.g., IFN-γ) to anti-inflammatory or regulatory cytokines (e.g., IL-10, IL-4, IL-5, IL-13).[1][2]

  • Preservation of β-cell function: Indirectly measured by the secretion of C-peptide in response to stimulation.[2][3][4]

To assess these readouts, the following assays are recommended.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to in vitro stimulation with this compound. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferating cells by flow cytometry.

Experimental Protocol

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Collect whole blood from subjects in heparinized tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs and transfer to a new tube.

  • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Count the cells and assess viability using trypan blue exclusion.

b. CFSE Staining

  • Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the cells at a final concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

c. Cell Culture and Stimulation

  • Plate 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.

  • Add this compound peptide to the wells at final concentrations ranging from 2 to 50 µg/mL.[1]

  • Include the following controls:

    • Unstimulated Control: Cells with medium only.

    • Positive Control: Cells stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

    • Recall Antigen Control: Cells stimulated with tetanus toxoid.[1]

  • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

d. Flow Cytometry Analysis

  • Harvest the cells from each well.

  • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer.

  • Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells.

  • Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell populations. Proliferating cells will show a sequential halving of CFSE fluorescence.

Data Presentation
Stimulant Concentration (µg/mL) % Proliferating CD4+ T-cells (Mean ± SD) % Proliferating CD8+ T-cells (Mean ± SD)
Medium Only-
This compound2
This compound10
This compound50
PHA5
Tetanus Toxoid10

Experimental Workflow

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis blood_collection Whole Blood Collection pbmc_isolation PBMC Isolation blood_collection->pbmc_isolation cfse_staining CFSE Staining pbmc_isolation->cfse_staining plating Plate PBMCs cfse_staining->plating stimulation Add this compound/Controls plating->stimulation incubation Incubate 5-7 days stimulation->incubation harvesting Harvest Cells incubation->harvesting ab_staining Antibody Staining harvesting->ab_staining flow_cytometry Flow Cytometry ab_staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

T-Cell Proliferation Assay Workflow

Cytokine Secretion Assay (ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound, it is used to measure the number of T-cells producing IFN-γ, IL-4, IL-5, IL-10, and IL-13 upon antigen-specific stimulation.[1]

Experimental Protocol
  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

  • Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

  • Cell Plating and Stimulation:

    • Isolate and prepare PBMCs as described in the T-cell proliferation assay protocol.

    • Add 2-3 x 10^5 PBMCs per well.

    • Stimulate the cells with this compound (e.g., 10 µg/mL), a positive control (e.g., PHA), and a negative control (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at 37°C.[5]

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 45 minutes at room temperature.[5]

  • Spot Development: Wash the plate and add a substrate solution (e.g., AEC or BCIP/NBT). Stop the reaction when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Data Presentation
Stimulant Cytokine Spot Forming Cells (SFC) / 10^6 PBMCs (Mean ± SD)
Medium OnlyIFN-γ
This compound (10 µg/mL)IFN-γ
Medium OnlyIL-10
This compound (10 µg/mL)IL-10
Medium OnlyIL-4
This compound (10 µg/mL)IL-4
Medium OnlyIL-5
This compound (10 µg/mL)IL-5
Medium OnlyIL-13
This compound (10 µg/mL)IL-13

Experimental Workflow

ELISpot_Workflow cluster_prep Plate Preparation cluster_culture Cell Culture & Stimulation cluster_detection Detection & Analysis coating Coat with Capture Ab blocking Block Plate coating->blocking plating Plate Cells & Stimulate blocking->plating pbmc_prep Prepare PBMCs pbmc_prep->plating incubation Incubate 18-24h plating->incubation detection_ab Add Detection Ab incubation->detection_ab enzyme_conjugate Add Enzyme Conjugate detection_ab->enzyme_conjugate spot_development Add Substrate enzyme_conjugate->spot_development analysis Count Spots spot_development->analysis

ELISpot Assay Workflow

C-Peptide Measurement

C-peptide is co-secreted with insulin from pancreatic β-cells in equimolar amounts. Measuring C-peptide levels provides a reliable assessment of endogenous insulin secretion and, therefore, β-cell function. The glucagon stimulation test (GST) is a standard method to assess stimulated C-peptide secretion.[3]

Experimental Protocol (Glucagon Stimulation Test)
  • Patient Preparation: The patient should fast for 8-10 hours prior to the test.

  • Baseline Sample: Draw a blood sample for baseline C-peptide and glucose measurement (Time -10 and 0 minutes).

  • Glucagon Administration: Administer 1 mg of glucagon intravenously over 1 minute.

  • Post-Stimulation Samples: Draw blood samples at 6, 10, 15, and 20 minutes post-glucagon injection for C-peptide and glucose measurement.[6]

  • Sample Processing: Collect blood in EDTA tubes, place on ice, and centrifuge within 30 minutes to separate plasma. Store plasma frozen at -20°C or below until analysis.

  • C-Peptide Analysis: Measure C-peptide levels using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Data Presentation
Time Point Placebo Group C-Peptide (nmol/L) (Mean ± SD) This compound Group C-Peptide (nmol/L) (Mean ± SD) P-value
Baseline (Month 0)
Month 6
Month 12
Month 18
Month 24

Data can also be presented as the change from baseline in the area under the curve (AUC) for C-peptide.

Clinical Trial Data Summary
Study Parameter This compound Group Placebo Group Relative Treatment Effect P-value
DIA-AID 1 (Phase 3)[3][4]Change in GST-stimulated C-peptide AUC (mITT)-3.108 nmol/L/20 min-4.058 nmol/L/20 min23.4%0.037
Phase II (10 months)[2][7]Mean stimulated C-peptide at 10 monthsMaintainedFallen (0.26 nmol/L)-0.039
Phase II Extension (18 months)[2][8]Stimulated C-peptide at 18 monthsMaintainedFallen-0.0005

Signaling Pathway of this compound

This compound is believed to exert its immunomodulatory effects through interaction with Toll-like receptor 2 (TLR2) on regulatory T-cells (Tregs).[8][9] This interaction enhances the suppressive function of Tregs and promotes a shift from a Th1 to a Th2 cytokine profile.

Proposed Signaling Pathway

DiaPep277_Signaling cluster_treg Regulatory T-cell (Treg) cluster_effects Cellular Effects cluster_immune_response Overall Immune Response TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 this compound binding PI3K PI3K MyD88->PI3K PKC PKC MyD88->PKC p38 p38 MAPK MyD88->p38 Treg_activation Treg Activation & Expansion PI3K->Treg_activation PKC->Treg_activation p38->Treg_activation Treg_suppression Enhanced Suppressive Function Treg_activation->Treg_suppression Th1_response Th1 Response (IFN-γ) Treg_suppression->Th1_response Suppression of autoreactive T-cells Th2_response Th2 Response (IL-4, IL-5, IL-10, IL-13) Th1_response->Th2_response Shift in Cytokine Profile beta_cell_preservation β-cell Preservation Th2_response->beta_cell_preservation

This compound Signaling Pathway

This diagram illustrates the proposed mechanism where this compound binds to TLR2 on regulatory T-cells, initiating a signaling cascade through MyD88 and downstream kinases. This leads to the activation and expansion of Tregs, enhancing their suppressive function. The overall effect is a shift from a pathogenic Th1 response to a protective Th2/regulatory response, ultimately contributing to the preservation of pancreatic β-cells.[8][9]

References

Application Notes and Protocols for Assessing Beta-Cell Function with DiaPep277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiaPep277 is a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60). It has been investigated as an immunomodulatory agent for the treatment of type 1 diabetes (T1D). The primary proposed mechanism of this compound is the preservation of pancreatic beta-cell function by shifting the autoimmune response from a destructive T-helper 1 (Th1) phenotype to a more protective T-helper 2 (Th2) phenotype.[1] This document provides detailed methodologies for assessing the impact of this compound on beta-cell function, based on protocols utilized in clinical trials.

Mechanism of Action: Immunomodulation via Toll-Like Receptor 2 (TLR2)

This compound is believed to exert its effects by interacting with Toll-Like Receptor 2 (TLR2) on immune cells, particularly T-cells. This interaction initiates a signaling cascade that leads to the upregulation of anti-inflammatory cytokines, such as IL-4 and IL-10, characteristic of a Th2 response. This immunomodulation is thought to suppress the autoimmune-mediated destruction of pancreatic beta-cells.

DiaPep277_Signaling_Pathway cluster_TCell T-Cell cluster_BetaCell Pancreatic Beta-Cell This compound This compound TLR2 TLR2 This compound->TLR2 Binds to Signaling_Cascade Intracellular Signaling Cascade TLR2->Signaling_Cascade Activates Th_Shift Shift to Th2 Phenotype Signaling_Cascade->Th_Shift Cytokines Increased IL-4, IL-10 (Anti-inflammatory) Th_Shift->Cytokines Beta_Cell Beta-Cell Cytokines->Beta_Cell Reduces autoimmune attack on Preservation Preservation of Beta-Cell Function Beta_Cell->Preservation

Caption: Proposed signaling pathway of this compound.

Data Presentation: Summary of Clinical Trial Data

The following tables summarize the quantitative data from key clinical trials assessing the efficacy of this compound in preserving beta-cell function.

Table 1: Glucagon-Stimulated C-Peptide Levels

Study/TrialTreatment GroupNBaseline Mean C-Peptide (nmol/L)Follow-up Mean C-Peptide (nmol/L)Change from Baselinep-valueCitation(s)
Phase IIThis compound15-0.93 (SD 0.35)Maintained0.039[2]
Phase IIPlacebo16-0.26 (SD 0.11)Decreased0.039[2]
Phase III (DIA-AID 1)This compound----3.108 nmol/L/20 min (AUC)0.037[3]
Phase III (DIA-AID 1)Placebo----4.058 nmol/L/20 min (AUC)0.037[3]

Table 2: Mixed-Meal Tolerance Test (MMTT) C-Peptide Levels

Study/TrialTreatment GroupNBaseline FindingsFollow-up Findingsp-valueCitation(s)
Phase III (DIA-AID 1)This compound--Failed to distinguish between groupsNot significant[3]
Phase III (DIA-AID 1)Placebo--Failed to distinguish between groupsNot significant[3]

Table 3: Secondary Endpoints

Study/TrialEndpointThis compound GroupPlacebo Groupp-valueCitation(s)
Phase IIDaily Insulin Dose (U/kg)0.43 (SD 0.17)0.67 (SD 0.33)0.042[2]
Phase III (DIA-AID 1)Maintained HbA1c ≤7%56%44%0.03[3]
Phase III (DIA-AID 1)Partial Remission38%29%0.08[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Glucagon Stimulation Test (GST) for C-Peptide Measurement

Objective: To assess stimulated beta-cell insulin secretion capacity.

Materials:

  • Glucagon for injection (1 mg)

  • Sterile water for reconstitution

  • Intravenous (IV) catheter

  • Syringes and needles

  • Blood collection tubes (e.g., EDTA tubes)

  • Centrifuge

  • Freezer (-20°C or colder) for sample storage

  • C-peptide immunoassay kit

Procedure:

  • Patient Preparation:

    • The patient should fast for at least 8-10 hours overnight.[4][5]

    • Water is permitted.

    • Morning medications can be taken with water, unless they interfere with the test.

    • Ensure the patient has not had any food or drink other than water before the test.[4]

  • Baseline Blood Sample:

    • Insert an IV catheter into a forearm vein.

    • Draw a baseline blood sample for C-peptide and glucose measurement (Time 0).

  • Glucagon Administration:

    • Reconstitute 1 mg of glucagon with sterile water according to the manufacturer's instructions.

    • Administer 1 mg of glucagon intravenously over 1 minute.

  • Post-Stimulation Blood Samples:

    • Draw blood samples at 2, 6, 10, and 20 minutes post-glucagon injection for C-peptide and glucose measurement.[5]

  • Sample Processing and Storage:

    • Collect blood in appropriate tubes (e.g., EDTA).

    • Centrifuge the samples to separate plasma.

    • Store plasma samples frozen at -20°C or colder until analysis.

  • C-Peptide Analysis:

    • Analyze C-peptide concentrations using a validated immunoassay.

    • The primary endpoint is often the change from baseline in the area under the curve (AUC) of C-peptide concentration from 0 to 20 minutes.[3]

GST_Workflow start Start patient_prep Patient Preparation (Overnight Fast) start->patient_prep iv_insertion Insert IV Catheter patient_prep->iv_insertion baseline_sample Draw Baseline Blood Sample (Time 0) iv_insertion->baseline_sample glucagon_admin Administer 1mg Glucagon IV baseline_sample->glucagon_admin post_samples Draw Blood Samples (2, 6, 10, 20 min) glucagon_admin->post_samples processing Centrifuge and Separate Plasma post_samples->processing storage Store Plasma at -20°C processing->storage analysis C-Peptide Immunoassay storage->analysis end End analysis->end

Caption: Experimental workflow for the Glucagon Stimulation Test (GST).

Protocol 2: Mixed-Meal Tolerance Test (MMTT)

Objective: To assess beta-cell function in response to a physiological stimulus.

Materials:

  • Standardized liquid meal (e.g., Boost®)

  • Intravenous (IV) catheter (optional, for frequent sampling) or supplies for venipuncture

  • Blood collection tubes (e.g., EDTA tubes)

  • Centrifuge

  • Freezer (-20°C or colder) for sample storage

  • C-peptide and glucose assay kits

Procedure:

  • Patient Preparation:

    • The patient should fast overnight for at least 8-10 hours.[3]

    • No food or drink other than water is permitted.[3]

    • Long-acting insulin and basal rates for insulin pump users can be continued as normal.[3]

    • Rapid-acting insulin should be avoided for at least 2 hours before the test, and short-acting insulin for at least 6 hours.[3]

  • Baseline Blood Samples:

    • Draw baseline blood samples for C-peptide and glucose measurement at -10 and 0 minutes before meal ingestion.[3]

  • Meal Ingestion:

    • The patient should consume a standardized liquid meal (e.g., 6 mL/kg of Boost®, up to a maximum of 360 mL) within 10 minutes.[3]

  • Post-Meal Blood Samples:

    • Draw blood samples at 15, 30, 60, 90, and 120 minutes after the start of meal ingestion for C-peptide and glucose measurement.[3]

  • Sample Processing and Storage:

    • Collect blood in appropriate tubes (e.g., EDTA).

    • Centrifuge the samples to separate plasma.

    • Store plasma samples frozen at -20°C or colder until analysis.

  • Data Analysis:

    • Analyze C-peptide and glucose concentrations.

    • Calculate the area under the curve (AUC) for C-peptide to assess the overall secretory response.

MMTT_Workflow start Start patient_prep Patient Preparation (Overnight Fast, Insulin Hold) start->patient_prep baseline_samples Draw Baseline Blood Samples (-10 and 0 min) patient_prep->baseline_samples meal_ingestion Consume Standardized Liquid Meal (within 10 min) baseline_samples->meal_ingestion post_samples Draw Blood Samples (15, 30, 60, 90, 120 min) meal_ingestion->post_samples processing Centrifuge and Separate Plasma post_samples->processing storage Store Plasma at -20°C processing->storage analysis C-Peptide and Glucose Analysis storage->analysis end End analysis->end

Caption: Experimental workflow for the Mixed-Meal Tolerance Test (MMTT).

Conclusion

The assessment of beta-cell function in response to this compound treatment relies on established methodologies, primarily the Glucagon Stimulation Test and the Mixed-Meal Tolerance Test, to measure C-peptide levels. These tests provide a quantitative measure of endogenous insulin secretion and are crucial for evaluating the potential of this compound to preserve beta-cell function in individuals with type 1 diabetes. The provided protocols offer a standardized approach for researchers and clinicians to assess the efficacy of this and similar immunomodulatory therapies.

References

Application Notes and Protocols for the Synthesis and Purification of DiaPep277

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiaPep277 is a 24-amino acid synthetic peptide derived from the human 60 kDa heat shock protein (HSP60), specifically corresponding to amino acid positions 437-460.[1][2] It has been investigated for its immunomodulatory properties, particularly in the context of type 1 diabetes.[1][2][3] this compound is thought to exert its effects by interacting with Toll-like receptor 2 (TLR2) on regulatory T cells (Tregs), leading to a shift from a pro-inflammatory to an anti-inflammatory immune response.[4][5][6]

These application notes provide detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC) for research purposes.

Amino Acid Sequence: Val-Leu-Gly-Gly-Gly-Cys-Ala-Leu-Leu-Arg-Cys-Ile-Pro-Ala-Leu-Asp-Ser-Leu-Thr-Pro-Ala-Asn-Glu-Asp[7][8]

Data Presentation: Synthesis and Purification of this compound

The following table summarizes the expected quantitative data for the synthesis and purification of this compound on a research scale (e.g., 0.1 mmol). Actual results may vary depending on the specific equipment, reagents, and techniques used.

ParameterSynthesis (Crude Peptide)Purification (RP-HPLC)
Theoretical Yield (mg) Based on initial resin loading-
Actual Yield (mg) 150 - 25050 - 100
Overall Yield (%) 40 - 70%15 - 30%
Purity (by analytical HPLC) 50 - 70%>95%
Molecular Weight (Expected) ~2469.7 Da~2469.7 Da
Molecular Weight (Observed by MS) ~2469.7 ± 1 Da~2469.7 ± 0.5 Da

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[9][10][11]

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin (100-200 mesh) is suitable for obtaining a C-terminally amidated peptide.[12]

  • Procedure:

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[13]

    • Drain the DMF.

2. Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).[13]

3. Amino Acid Coupling:

  • Reagents:

    • Fmoc-protected amino acids (4 equivalents)

    • Coupling reagent: HCTU (3.95 equivalents)

    • Base: N,N-diisopropylethylamine (DIPEA) (8 equivalents)

    • Solvent: DMF

  • Procedure:

    • Dissolve the Fmoc-amino acid and HCTU in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[13]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

4. Chain Elongation:

  • Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the this compound sequence.

5. Cleavage and Deprotection:

  • Cleavage Cocktail (Reagent K modified): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). This cocktail is effective for peptides containing arginine and other sensitive residues.[14]

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).[14]

    • Incubate with occasional stirring for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

II. Purification of this compound by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

2. Preparative RP-HPLC:

  • Column: C18 semi-preparative column (e.g., 10 µm particle size, 100 Å pore size).[15]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for a 24-mer peptide. The gradient may need to be optimized.

  • Flow Rate: Dependent on the column dimensions (typically 5-20 mL/min for semi-preparative columns).

  • Detection: UV absorbance at 214 nm and 280 nm.[15]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the filtered crude peptide solution.

    • Run the gradient and collect fractions corresponding to the major peak.

3. Lyophilization:

  • Combine the pure fractions as determined by analytical HPLC.

  • Freeze-dry the pooled fractions to obtain the purified this compound as a white powder.

III. Analytical Characterization

1. Analytical RP-HPLC:

  • Column: C18 analytical column (e.g., 5 µm particle size, 100 Å pore size).[16]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV absorbance at 214 nm.[16]

  • Purpose: To assess the purity of the crude and purified peptide.

2. Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Purpose: To confirm the molecular weight of the synthesized peptide.[4]

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection DMF Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Piperidine/DMF Wash Wash Amino Acid Coupling->Wash Fmoc-AA, HCTU, DIPEA Repeat Cycle (23x) Repeat Cycle (23x) Wash->Repeat Cycle (23x) DMF Final Deprotection Final Deprotection Repeat Cycle (23x)->Final Deprotection Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Piperidine/DMF Crude Peptide Precipitation Crude Peptide Precipitation Cleavage from Resin->Crude Peptide Precipitation TFA Cocktail Crude Peptide Dissolution Crude Peptide Dissolution Crude Peptide Precipitation->Crude Peptide Dissolution Preparative RP-HPLC Preparative RP-HPLC Crude Peptide Dissolution->Preparative RP-HPLC Acetonitrile/Water/TFA Fraction Collection Fraction Collection Preparative RP-HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Analytical HPLC Pooling Pure Fractions Pooling Pure Fractions Purity Analysis->Pooling Pure Fractions Lyophilization Lyophilization Pooling Pure Fractions->Lyophilization Purified this compound Purified this compound Lyophilization->Purified this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 binds TLR1_6 TLR1/6 TLR2->TLR1_6 heterodimerizes with MyD88 MyD88 TLR1_6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-κB IKK Complex->NF-kB activates I-kB IκB NF-kB->I-kB releases from NF-kB_n NF-κB NF-kB->NF-kB_n translocates to Gene Transcription Gene Transcription NF-kB_n->Gene Transcription promotes Anti-inflammatory Cytokines Anti-inflammatory Cytokines Gene Transcription->Anti-inflammatory Cytokines leads to

References

Animal Models for Hsp60-Based Immunotherapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 60 (Hsp60) has emerged as a molecule of significant interest in the field of immunotherapy. Its dual role in both promoting and regulating immune responses makes it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, infectious diseases, and cancer. This document provides detailed application notes and protocols for utilizing animal models to study Hsp60-based immunotherapies, offering a guide for researchers in this dynamic area.

Introduction to Hsp60 in Immunotherapy

Hsp60 is a highly conserved molecular chaperone involved in protein folding. However, it also plays a critical role in the immune system. Depending on the context, Hsp60 can act as a danger signal to activate innate and adaptive immunity or as a regulatory molecule to suppress inflammation. This dichotomy is central to its therapeutic potential. Hsp60 and its peptides have been shown to modulate immune responses through interactions with Toll-like receptors (TLRs), particularly TLR2 and TLR4, on antigen-presenting cells (APCs) and T cells.[1][2]

Animal Models for Autoimmune Diseases

Animal models are indispensable for dissecting the mechanisms of Hsp60-based immunotherapies in autoimmune diseases and for evaluating the efficacy and safety of potential treatments.

Non-Obese Diabetic (NOD) Mouse Model for Type 1 Diabetes

The NOD mouse spontaneously develops autoimmune diabetes, sharing many features with human Type 1 Diabetes. This model has been instrumental in studying the therapeutic potential of Hsp60 peptides, such as p277.[3][4][5]

Application: To evaluate the efficacy of Hsp60 peptide p277 in preventing or reversing autoimmune diabetes.

Experimental Protocol:

  • Animal Model: Female NOD/ShiLtJ mice.

  • Disease Induction: Diabetes develops spontaneously. Monitor blood glucose levels weekly starting from 10 weeks of age. A mouse is considered diabetic after two consecutive blood glucose readings >250 mg/dL.

  • Immunotherapy:

    • Preventive Model: Administer p277 peptide (100 µg) emulsified in incomplete Freund's adjuvant (IFA) subcutaneously (s.c.) to 4-6 week old pre-diabetic mice. A single injection is often sufficient.

    • Therapeutic Model: For mice with recent-onset diabetes, administer p277 peptide (100 µg) in IFA s.c. once weekly for four weeks.[3]

  • Monitoring and Endpoints:

    • Monitor blood glucose levels and survival.

    • At the end of the study, harvest pancreata for histological analysis of insulitis.

    • Isolate splenocytes to assess T-cell responses (proliferation, cytokine production) to p277 and other islet autoantigens.

Quantitative Data Summary:

Treatment GroupOutcome MeasureResultReference
p277 (preventive)Diabetes IncidenceSignificant reduction compared to control--INVALID-LINK--
p277 (therapeutic)Diabetes ReversalRemission in a significant percentage of mice--INVALID-LINK--
p277 + anti-CD3Diabetes Remission83% remission vs. 44% with anti-CD3 alone--INVALID-LINK--
Adjuvant-Induced Arthritis (AIA) in Lewis Rats

AIA in Lewis rats is a widely used model for rheumatoid arthritis, induced by immunization with Mycobacterium tuberculosis. This model is valuable for studying the anti-inflammatory effects of Hsp60.[6][7][8]

Application: To assess the therapeutic potential of Hsp60 in suppressing inflammatory arthritis.

Experimental Protocol:

  • Animal Model: Male Lewis rats (6-12 weeks old).

  • Disease Induction: Induce arthritis by a single intradermal injection at the base of the tail with 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed M. tuberculosis.[7][9]

  • Immunotherapy:

    • Administer human Hsp60 via a recombinant vaccinia virus (hsp60-VV) intravenously at day 7 after arthritis induction.[6]

    • Alternatively, nasal administration of Hsp60 peptides can be performed prior to disease induction to induce tolerance.[8]

  • Monitoring and Endpoints:

    • Visually score arthritis severity daily from day 10 to 25.

    • Measure paw swelling using a plethysmograph.[9]

    • At the end of the study, collect joints for histological analysis and draining lymph nodes for T-cell response assays.

Quantitative Data Summary:

Treatment GroupOutcome MeasureResultReference
hsp60-VVArthritis ScoreSignificant reduction and delay in onset--INVALID-LINK--
Nasal Hsp60 peptidesArthritis SeveritySignificant suppression of arthritis--INVALID-LINK--
Atherosclerosis in ApoE-/- Mice

ApoE-deficient (ApoE-/-) mice on a high-fat diet develop atherosclerotic plaques and are a standard model for studying atherosclerosis. Oral administration of mycobacterial Hsp65 (a homolog of mammalian Hsp60) has been shown to reduce atherosclerosis in this model.[10][11]

Application: To investigate the potential of oral tolerance to Hsp60/65 in preventing or treating atherosclerosis.

Experimental Protocol:

  • Animal Model: Male ApoE-/- mice.

  • Disease Induction: Feed mice a Western-type high-fat diet (21% fat, 0.15% cholesterol) for 12 weeks, starting at 6 weeks of age.[12]

  • Immunotherapy:

    • Administer mycobacterial Hsp65 orally (oral gavage) at a dose of 100 µg per mouse, three times a week, starting before or after the initiation of the high-fat diet.[10][11]

  • Monitoring and Endpoints:

    • At the end of the study, sacrifice the mice and perfuse the aorta.

    • Quantify the atherosclerotic lesion area in the aortic root and/or the entire aorta using Oil Red O staining.

    • Analyze immune cell populations (e.g., regulatory T cells) in the spleen and lymph nodes by flow cytometry.

Quantitative Data Summary:

Treatment GroupOutcome MeasureResultReference
Oral mbHSP65Aortic Plaque SizeSignificant reduction in aged ApoE-/- mice--INVALID-LINK--

Animal Models for Infectious Diseases

Hsp60 from various pathogens is a potent immunogen and a promising vaccine candidate.

Fungal Infections: Histoplasma capsulatum and Paracoccidioides brasiliensis

Murine models of pulmonary histoplasmosis and paracoccidioidomycosis are used to evaluate the protective efficacy of Hsp60-based vaccines.[13][14][15][16]

Application: To determine the efficacy of recombinant Hsp60 as a vaccine against systemic fungal infections.

Experimental Protocol:

  • Animal Model: BALB/c or C57BL/6 mice.

  • Vaccination:

    • Immunize mice subcutaneously with 10 µg of recombinant Hsp60 from H. capsulatum or P. brasiliensis emulsified in CFA for the first immunization and in IFA for subsequent boosts (2-3 weeks apart).[14]

  • Challenge:

    • Two to three weeks after the final vaccination, challenge mice intranasally with a lethal or sub-lethal dose of yeast cells (e.g., 1 x 10^6 yeast cells of P. brasiliensis).[14]

  • Monitoring and Endpoints:

    • Monitor survival for lethal challenge models.

    • For sub-lethal challenge models, sacrifice mice at different time points post-infection and determine the fungal burden (Colony Forming Units - CFU) in the lungs and spleen.[13][14]

    • Analyze cytokine profiles (IFN-γ, IL-12) from splenocyte cultures stimulated with recombinant Hsp60.

Quantitative Data Summary:

VaccineChallenge OrganismOutcome MeasureResultReference
rHsp60 (H. capsulatum)H. capsulatumSurvival100% survival vs. 0% in controls--INVALID-LINK--
rHsp60 (H. capsulatum)H. capsulatumFungal Burden (CFU)Significant reduction in lungs and spleen--INVALID-LINK--
rHsp60 (P. brasiliensis)P. brasiliensisFungal Burden (CFU)Significant reduction in lungs--INVALID-LINK--

Animal Models for Cancer Immunotherapy

The role of Hsp60 in cancer is complex, with reports of both pro- and anti-tumor effects. Hsp60 on the surface of tumor cells can act as a target for the immune system, making it a potential candidate for cancer vaccines.[17][18]

Application: To evaluate the efficacy of Hsp60-based vaccines in stimulating anti-tumor immunity.

Experimental Protocol:

  • Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice with B16 melanoma or MC38 colon adenocarcinoma). Humanized mouse models can also be used for studying human tumors.[17][18]

  • Tumor Induction: Inject tumor cells subcutaneously into the flank of the mice.

  • Immunotherapy:

    • Vaccinate mice with tumor-derived Hsp60 or a mixture of HSPs including Hsp60, emulsified in an adjuvant.

    • Alternatively, use dendritic cells pulsed with Hsp60 or Hsp60-derived peptides.

  • Monitoring and Endpoints:

    • Measure tumor volume regularly with calipers.

    • Monitor survival of the mice.

    • Analyze tumor-infiltrating lymphocytes (TILs) for the presence of tumor-specific T cells.

    • Assess cytotoxic T lymphocyte (CTL) activity against tumor cells in vitro.

Quantitative Data Summary:

VaccineTumor ModelOutcome MeasureResultReference
Mixed HSPs (including Hsp60)Mouse SarcomaTumor Growth InhibitionSignificant inhibition and prolonged survival--INVALID-LINK--

Signaling Pathways and Visualizations

Hsp60 exerts its immunomodulatory effects through various signaling pathways. Understanding these pathways is crucial for designing effective immunotherapies.

Hsp60 Signaling via Toll-Like Receptors

Extracellular Hsp60 can bind to TLR2 and TLR4 on APCs, leading to the activation of the MyD88-dependent signaling pathway. This results in the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This pathway is crucial for the adjuvant effect of Hsp60 in vaccines.[1][19][20][21]

Hsp60_TLR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hsp60 Hsp60 TLR2 TLR2 Hsp60->TLR2 TLR4 TLR4 Hsp60->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Transcription Hsp60_Treg_Signaling cluster_interaction Treg Interaction cluster_treg_response Treg Response Hsp60 Hsp60 TLR2_Treg TLR2 on Treg Hsp60->TLR2_Treg Treg_Activation Enhanced Treg Suppressive Function TLR2_Treg->Treg_Activation Cytokines_Treg Increased IL-10 and TGF-β Treg_Activation->Cytokines_Treg Effector_T_Cell Effector T Cell Treg_Activation->Effector_T_Cell Contact-dependent suppression Cytokines_Treg->Effector_T_Cell Cytokine-mediated suppression Suppression Suppression of Effector T Cells Effector_T_Cell->Suppression Experimental_Workflow A Animal Model Selection (e.g., NOD mouse, Lewis rat) B Disease Induction (Spontaneous or Induced) A->B C Hsp60 Immunotherapy (Protein, Peptide, DNA, etc.) B->C D Monitoring (Clinical Scores, Survival, etc.) C->D E Endpoint Analysis D->E F Histopathology E->F G Immunological Assays (Flow Cytometry, ELISA, ELISpot) E->G H Data Analysis and Interpretation F->H G->H

References

Application Notes and Protocols for the Clinical Trial Design of Peptide-Based Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Landscape of Peptide-Based Immunomodulators

Peptide-based immunomodulators represent a promising class of therapeutics designed to either stimulate or suppress the immune response in a highly specific manner.[1] These agents, which can range from synthetic peptides mimicking T-cell epitopes to peptidomimetics, offer significant potential in treating a wide array of conditions, including cancers, autoimmune diseases, and infectious diseases.[1] Unlike small molecules or large biologics, peptides offer a unique combination of high specificity, low intrinsic toxicity, and predictable metabolism. However, their development is not without challenges, including potential low immunogenicity and the need for sophisticated delivery systems or adjuvants to enhance their in vivo efficacy.[2][3]

Currently, more than 60 peptide-based drugs are on the market, with approximately 140 in clinical trials, highlighting the growing interest in this therapeutic modality.[1] The primary goal of immunomodulation is to train the body's own immune system to fight disease, for instance by stimulating a patient's immune cells to recognize and attack cancer cells or by inducing tolerance in autoimmune disorders.[1][4] This document provides a comprehensive guide to the design and execution of clinical trials for these innovative therapies, from initial first-in-human studies to late-stage validation.

Preclinical and First-in-Human Considerations

Before a peptide immunomodulator can be tested in humans, a robust preclinical data package is essential. This includes in vitro characterization, in vivo efficacy in relevant animal models, and comprehensive toxicology studies. A key objective of the preclinical phase is to identify a starting dose for Phase I trials and to develop pharmacodynamic (PD) biomarkers that can provide early evidence of biological activity.

The transition to the clinic begins with a first-in-human (FIH) Phase I trial, which has unique design considerations for immunomodulators.

  • Study Population: For indications like cancer, trials are often conducted in patients with the disease rather than healthy volunteers, especially if the therapeutic mechanism is tumor-specific.[5][6]

  • Dosing Strategy: The traditional "more is better" dose-escalation paradigm for cytotoxic agents is often not applicable.[7] Immunomodulators may exhibit non-linear dose-response relationships where higher doses do not necessarily lead to greater efficacy and may even induce tolerance or toxicity. Therefore, the goal is often to identify the Optimal Biological Dose (OBD) that maximizes therapeutic effect, rather than the Maximum Tolerated Dose (MTD).[7]

Clinical Trial Design: A Phased Approach

The clinical development of a peptide immunomodulator follows a structured, multi-phase process to rigorously evaluate its safety and efficacy.

G cluster_preclinical Preclinical Phase cluster_regulatory Regulatory Submission preclinical In Vitro & In Vivo Studies (Toxicology, Efficacy, Biomarker ID) phase1 phase1 preclinical->phase1 IND Filing approval BLA / NDA Submission & Market Approval phase2 phase2 phase1->phase2 Go/No-Go Decision (Based on Safety & PD Data) phase3 phase3 phase2->phase3 Go/No-Go Decision (Based on Efficacy Signal) phase3->approval Pivotal Data

Caption: High-level workflow for the clinical development of a peptide immunomodulator.

Phase I Clinical Trials

The primary objectives of Phase I trials are to evaluate safety, tolerability, pharmacokinetics (PK), and to determine the recommended dose and schedule for Phase II.[5][6]

  • Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies are common.[5] These often employ adaptive designs, such as the 3+3 design, to guide dose escalation.

  • Endpoints: The primary endpoint is the incidence of Dose-Limiting Toxicities (DLTs). Secondary endpoints include PK parameters (Cmax, Tmax, AUC), immunogenicity, and exploratory pharmacodynamic (PD) biomarkers (e.g., cytokine release, T-cell activation).

  • Data Collection: Frequent safety monitoring and PK/PD sample collection are critical. For immunotherapies, an expansion cohort at the identified OBD is often included to gather more extensive safety and preliminary efficacy data.[8]

Phase II Clinical Trials

Phase II trials aim to assess the preliminary efficacy of the peptide immunomodulator in a specific patient population and to further characterize its safety profile.[9]

  • Design: These can be single-arm studies evaluating an objective response rate (ORR) against a historical control, or randomized, controlled trials comparing different doses or schedules, or comparing the investigational agent to a standard of care.[9]

  • Endpoints: The primary endpoint is typically a measure of anti-tumor activity, such as ORR or Progression-Free Survival (PFS).[9] Secondary endpoints may include Duration of Response (DoR), Overall Survival (OS), and biomarker analyses to identify patient subsets most likely to respond.

  • Biomarker Integration: Biomarker-driven strategies are crucial in Phase II to understand the mechanism of action and to guide patient selection for subsequent trials.[10]

Phase III Clinical Trials

Phase III trials are large-scale, pivotal studies designed to provide definitive evidence of a drug's efficacy and safety for regulatory approval.

  • Design: These are typically randomized, controlled, multi-center trials comparing the peptide immunomodulator against the current standard of care.

  • Endpoints: The primary endpoint is usually a clinically meaningful outcome such as Overall Survival (OS) or Progression-Free Survival (PFS).

  • Patient Population: The study population is larger and more heterogeneous to ensure the findings are generalizable.

Trial Phase Primary Objective(s) Typical # of Patients Primary Endpoint(s) Key Considerations for Peptides
Phase I Safety, Tolerability, PK/PD, Optimal Biological Dose (OBD)20 - 100[6]Dose-Limiting Toxicities (DLTs)Non-linear dose-response; immunogenicity assessment.
Phase II Preliminary Efficacy, Further Safety Evaluation~100 - 300[9]Objective Response Rate (ORR), Progression-Free Survival (PFS)Biomarker-defined patient populations; combination strategies.
Phase III Confirm Efficacy & Safety vs. Standard of Care300 - 3,000+Overall Survival (OS), Progression-Free Survival (PFS)Large-scale manufacturing (GMP); global regulatory alignment.

Table 1: Summary of Clinical Trial Phases for Peptide-Based Immunomodulators.

Biomarker Strategies in Immunomodulator Trials

A robust biomarker strategy is fundamental to the successful development of peptide immunomodulators. Biomarkers are used to select patients, provide evidence of target engagement, and predict clinical response.[10]

  • Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the peptide is having the intended biological effect. Examples include changes in the frequency or activation state of specific immune cell populations (e.g., CD8+ T-cells) or modulation of circulating cytokines like IL-2, TNF-α, and IFN-γ.[2][11]

  • Predictive Biomarkers: These help identify which patients are most likely to benefit from the therapy. Examples could include the expression of a specific HLA type for a peptide vaccine or the presence of a particular tumor antigen.

  • Resistance Biomarkers: These help explain why some patients do not respond to treatment, providing insights for developing rational combination therapies.

Biomarker Category Purpose Example Biomarkers Common Assays
Target Engagement Confirm peptide interacts with its intended target.Receptor occupancy on immune cells.Flow Cytometry, Imaging
Pharmacodynamic Measure the biological effect of the peptide.Circulating Cytokines (IL-2, TNF-α, IFN-γ), T-cell Proliferation/Activation (Ki-67, CD69)Multiplex Immunoassay (Luminex), ELISpot, Flow Cytometry
Predictive Identify patients likely to respond.HLA-type, Tumor Antigen Expression, PD-L1 statusHLA Typing, Immunohistochemistry (IHC)
Safety Monitor for potential adverse events.Cytokine Release Syndrome (CRS) panel (IL-6)Multiplex Immunoassay (Luminex)

Table 2: Common Biomarkers and Assays in Immunomodulator Trials.

Key Experimental Protocols

Protocol: ELISpot Assay for Antigen-Specific T-Cell Response

This protocol outlines the quantification of T-cells secreting a specific cytokine (e.g., IFN-γ) in response to stimulation with the peptide immunomodulator.

Materials and Reagents:

  • PVDF-membrane 96-well plates

  • Human IFN-γ ELISpot kit (capture antibody, detection antibody, streptavidin-HRP, substrate)

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from patient blood

  • Complete RPMI-1640 medium

  • Peptide immunomodulator (stimulant)

  • Positive control (e.g., Phytohemagglutinin, PHA)

  • Negative control (medium only)

  • Automated ELISpot reader

Procedure:

  • Plate Coating: Coat the 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Washing: Wash the plate 3-4 times with sterile PBS to remove excess antibody.

  • Blocking: Block the plate with complete RPMI medium for 1-2 hours at 37°C to prevent non-specific binding.

  • Cell Plating: Add 2x10^5 to 5x10^5 PBMCs per well.

  • Stimulation: Add the peptide immunomodulator at various concentrations. Include positive and negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.

  • Spot Development: Wash the plate and add the substrate solution (e.g., AEC or BCIP/NBT). Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.

Protocol: Flow Cytometry for Immune Cell Phenotyping

This protocol provides a general workflow for analyzing changes in immune cell populations in whole blood or PBMCs.

Materials and Reagents:

  • Patient whole blood or isolated PBMCs

  • FACS tubes

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45, PD-1, etc.)

  • Fixable viability dye

  • RBC Lysis Buffer (for whole blood)

  • FACS Buffer (PBS + 2% FBS)

  • Flow cytometer

Procedure:

  • Sample Preparation: Aliquot 100 µL of whole blood or 1x10^6 PBMCs into FACS tubes.

  • Viability Staining: Add fixable viability dye to distinguish live/dead cells and incubate.

  • Surface Staining: Add the pre-titrated antibody cocktail to the cells. Incubate for 20-30 minutes at 4°C in the dark.

  • RBC Lysis (if using whole blood): Add RBC Lysis Buffer, incubate, and centrifuge to pellet the white blood cells.

  • Washing: Wash the cells 2-3 times with FACS Buffer by centrifugation.

  • Fixation (Optional): Resuspend cells in a fixation buffer (e.g., 1-4% paraformaldehyde) if samples will not be acquired immediately.

  • Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., >100,000) for robust analysis.

  • Data Analysis: Use software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify their frequency and marker expression levels.

Visualizing Trial Logic and Mechanisms

Dose Escalation Logic

The "3+3" design is a common algorithm-based approach for dose escalation in Phase I trials. Its logic is based on the number of patients experiencing a DLT within a specific observation period.

G start Enroll 3 Patients at Dose Level 'X' observe Observe for DLTs start->observe dlt_check How many DLTs? observe->dlt_check zero_dlt 0 DLTs dlt_check->zero_dlt one_dlt 1 DLT dlt_check->one_dlt two_plus_dlt >=2 DLTs dlt_check->two_plus_dlt escalate Escalate to Dose Level 'X+1' zero_dlt->escalate expand Enroll 3 More Patients at Dose Level 'X' one_dlt->expand stop Stop Escalation. OBD/MTD is Dose 'X-1' two_plus_dlt->stop expand_check DLTs in Expanded Cohort? expand->expand_check expand_ok <=1 DLT in 6 total patients expand_check->expand_ok expand_bad >1 DLT in 6 total patients expand_check->expand_bad expand_ok->escalate expand_bad->stop

Caption: Decision logic for a classic "3+3" Phase I dose escalation design.

Example Signaling Pathway

Many immunomodulatory peptides function by engaging pattern recognition receptors, such as Toll-like Receptors (TLRs), on immune cells. This diagram illustrates a simplified signaling cascade following TLR activation, leading to an inflammatory response.[11][12]

Caption: Simplified signaling pathway for TLR activation by a peptide immunomodulator.

References

Monitoring Patient Response to DiaPep277: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

YAVNE, Israel – December 8, 2025 – Advanced Biomedical Research today released detailed application notes and protocols for monitoring patient response to DiaPep277, an immunomodulatory peptide for the treatment of Type 1 Diabetes (T1D). These guidelines are intended to support researchers, scientists, and drug development professionals in the clinical assessment of this compound's efficacy and mechanism of action.

This compound, a 24-amino-acid peptide derived from the human 60-kDa heat shock protein (HSP60), is designed to modulate the autoimmune response that leads to the destruction of insulin-producing beta cells in T1D.[1][2] The therapeutic strategy aims to preserve endogenous insulin production by inducing a shift in the immune response from a pro-inflammatory to a more regulatory state.[3][4]

These application notes provide a comprehensive overview of the key clinical and immunological techniques employed in this compound clinical trials to assess patient response.

Clinical Response Monitoring

The primary therapeutic goal of this compound is the preservation of pancreatic beta-cell function. The following quantitative measures are crucial for monitoring clinical efficacy.

Table 1: Key Clinical Endpoints for Monitoring this compound Efficacy
ParameterMethodPurposeKey Findings in Clinical Trials
Beta-Cell Function Glucagon-Stimulated C-peptide TestMeasures the amount of C-peptide released by the pancreas in response to glucagon, reflecting endogenous insulin secretion.[3][5]This compound-treated patients showed a significantly smaller decline in stimulated C-peptide levels compared to placebo groups.[5][6]
Mixed-Meal Tolerance Test (MMTT)Assesses C-peptide response to a standardized liquid meal, simulating a more physiological stimulus.[5]While used in Phase III trials, the MMTT was found to be less effective than the glucagon stimulation test in distinguishing between treatment and placebo groups for this compound.[5][6]
Metabolic Control Hemoglobin A1c (HbA1c)Measures the average blood glucose level over the past two to three months.[7][8]A higher proportion of patients treated with this compound maintained target HbA1c levels (≤7%) compared to placebo.[5][9]
Daily Insulin DoseThe amount of exogenous insulin required per day to maintain glycemic control.[7][8]Patients treated with this compound generally required a lower daily insulin dose compared to the placebo group.[3]
Hypoglycemic Events Patient-reported logs and continuous glucose monitoringTracks the frequency and severity of low blood sugar episodes.This compound treatment has been associated with a reduced risk of hypoglycemic events.[5][9]

Immunological Response Monitoring

This compound is believed to exert its therapeutic effect by modulating the T-cell-mediated autoimmune response. Monitoring these immunological changes is critical to understanding its mechanism of action.

Table 2: Key Immunological Assays for Monitoring this compound Response
AssayPrinciplePurposeKey Findings in Clinical Trials
T-Cell Proliferation Assay Measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to stimulation with this compound or related antigens (e.g., HSP60, GAD65).[10][11]To assess changes in antigen-specific T-cell reactivity.A declining or temporary proliferative response to this compound was suggested as a potential biomarker for clinical efficacy.[10][12]
Cytokine Secretion Assay (ELISpot) Quantifies the number of cytokine-secreting cells (e.g., IL-10, IFN-γ) at the single-cell level after antigen stimulation.[10][13]To characterize the T-helper (Th) cell phenotype (Th1 vs. Th2/regulatory).Treatment with this compound was associated with a shift from a pro-inflammatory Th1 response to a more regulatory Th2/Treg phenotype, characterized by increased IL-10 production.[3][10]

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism and experimental procedures, the following diagrams have been generated.

DiaPep277_Signaling_Pathway cluster_immune_cell Antigen Presenting Cell (APC) cluster_t_cell T-Cell APC APC T_Cell Autoreactive T-Cell APC->T_Cell Antigen Presentation Th1 Pro-inflammatory Th1 Cell T_Cell->Th1 Default Pathway in T1D Th2_Treg Anti-inflammatory Th2/Treg Cell T_Cell->Th2_Treg Modulated Pathway by this compound Beta_Cell Pancreatic Beta-Cell Th1->Beta_Cell Attack Regulation Immune Regulation & Beta-Cell Preservation Th2_Treg->Regulation This compound This compound (HSP60 peptide) This compound->APC Uptake Inflammation Inflammation & Beta-Cell Destruction Beta_Cell->Inflammation Regulation->Beta_Cell Protection

Caption: Proposed immunomodulatory pathway of this compound.

Experimental_Workflow_Immunological_Monitoring cluster_collection Sample Collection cluster_processing Sample Processing cluster_assays Immunological Assays cluster_analysis Data Analysis Patient_Blood Patient Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Patient_Blood->PBMC_Isolation T_Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE) PBMC_Isolation->T_Cell_Proliferation Cytokine_ELISpot Cytokine ELISpot Assay (IL-10, IFN-γ) PBMC_Isolation->Cytokine_ELISpot Data_Analysis Quantification of Proliferation & Cytokine Secretion T_Cell_Proliferation->Data_Analysis Cytokine_ELISpot->Data_Analysis

Caption: Workflow for immunological monitoring of this compound response.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

Objective: To measure the proliferation of T-cells in response to this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from patient blood

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • This compound, HSP60, GAD65, and a positive control mitogen (e.g., Phytohemagglutinin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend in PBS at a concentration of 1x10^7 cells/mL.

  • Label the cells with CFSE according to the manufacturer's protocol.

  • Wash the labeled cells and resuspend in complete RPMI medium.

  • Plate 2x10^5 cells per well in a 96-well plate.

  • Add this compound, control antigens, or medium alone to the respective wells.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer and analyze the CFSE dilution in the T-cell populations as a measure of proliferation.

Protocol 2: Cytokine ELISpot Assay

Objective: To quantify the number of T-cells secreting specific cytokines (e.g., IL-10, IFN-γ) in response to this compound.

Materials:

  • PBMCs

  • ELISpot plates pre-coated with capture antibodies for the cytokines of interest

  • This compound, HSP60, GAD65, and a positive control mitogen

  • Detection antibodies conjugated to an enzyme (e.g., alkaline phosphatase)

  • Substrate for the enzyme

  • ELISpot reader

Procedure:

  • Prepare the ELISpot plate according to the manufacturer's instructions.

  • Add 2-3x10^5 PBMCs to each well.

  • Add this compound, control antigens, or medium alone to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Wash the plates to remove the cells.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plates and add the enzyme-substrate conjugate.

  • Wash the plates and add the substrate to develop the spots.

  • Stop the reaction and allow the plate to dry.

  • Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

These detailed application notes and protocols are designed to facilitate standardized and robust monitoring of patient responses to this compound, thereby aiding in the comprehensive evaluation of this promising therapeutic agent for Type 1 Diabetes.

References

Troubleshooting & Optimization

Navigating the Challenges in DiaPep277 Clinical Development: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complexities of past clinical trials is crucial for informing future research. This technical support center provides a detailed overview of the challenges encountered during the clinical development of DiaPep277, a former investigational immunotherapy for Type 1 diabetes. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, designed to address specific issues that arose during its experimental phases.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for this compound?

This compound is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (Hsp60).[1][2] The proposed mechanism of action was the modulation of the autoimmune response that leads to the destruction of insulin-producing pancreatic beta cells in Type 1 diabetes.[2][3] It was hypothesized that by interacting with the immune system, this compound could shift the T-cell response from a pro-inflammatory (T-helper 1) to an anti-inflammatory (T-helper 2) phenotype, thereby preserving beta-cell function.[4][5]

Q2: What were the primary efficacy endpoints in the Phase III clinical trials for this compound?

The primary efficacy endpoint in the pivotal DIA-AID 1 Phase III trial was the change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide secretion at 24 months.[6][7] C-peptide is a marker for endogenous insulin production. Secondary endpoints included the change in mixed-meal stimulated C-peptide secretion, fasting C-peptide levels, and the proportion of patients achieving a target HbA1c of ≤7%.[6][8]

Q3: Were there discrepancies in the results from different C-peptide stimulation tests?

Yes, a significant challenge in interpreting the efficacy of this compound was the discrepancy between the results of the glucagon stimulation test (GST) and the mixed-meal tolerance test (MMTT). While the DIA-AID 1 trial initially reported a significant preservation of C-peptide secretion with this compound treatment based on the GST, the MMTT failed to show a significant difference between the treatment and placebo groups.[6] This inconsistency raised questions about the clinical relevance of the GST findings, as the MMTT is generally considered to be a more physiologically relevant measure of beta-cell function.[9]

Q4: What were the key findings from the DIA-AID 1 Phase III trial as initially reported?

As initially reported, the DIA-AID 1 trial showed that this compound-treated patients had a significant preservation of C-peptide secretion compared to the placebo group.[1][6] Specifically, there was a relative treatment effect of 23.4% in the modified intent-to-treat (mITT) population and 29.2% in the per-protocol (PP) population in the glucagon-stimulated C-peptide test.[6] Additionally, a higher percentage of patients in the this compound group maintained an HbA1c of ≤7%.[6][7]

Q5: Why was the clinical development of this compound ultimately halted?

Q6: Was this compound effective in all patient populations?

Phase II trial results suggested that this compound might be effective in preserving beta-cell function in adults with recent-onset Type 1 diabetes, but not in children.[12] A study in children with newly diagnosed Type 1 diabetes found no beneficial effect of this compound in preserving beta-cell function or improving metabolic control.[13]

Troubleshooting Guide

This guide addresses specific issues and questions that may arise when analyzing the clinical data of this compound.

Issue/Question Explanation & Troubleshooting
Conflicting C-peptide results (GST vs. MMTT) The DIA-AID 1 trial's primary endpoint was changed from MMTT-stimulated C-peptide to GST-stimulated C-peptide.[6] This change was reportedly prompted by unexpected results from a Phase 2 study in patients with Latent Autoimmune Diabetes in Adults (LADA).[6] When evaluating the data, it is crucial to consider that the positive outcome was based on the GST, while the more physiologically relevant MMTT did not show a significant effect.[6][9] This discrepancy highlights the importance of endpoint selection in clinical trials.
Data Integrity and Reliability The allegations of data manipulation cast significant doubt on the validity of the reported positive outcomes of the DIA-AID 1 trial.[10][14] Researchers referencing this data should be aware that the reported success of the trial was compromised by misconduct. The full, unmanipulated dataset showed that this compound did not have a statistically significant effect on the primary outcome.[10]
Patient Population Selection The DIA-AID 1 and 2 trials focused on adults (aged 16-45) newly diagnosed with Type 1 diabetes.[6][15] The lack of efficacy in a pediatric population suggests that the immunomodulatory effects of this compound might be age-dependent or that the disease pathogenesis differs between children and adults.[13]
Safety and Tolerability Across the clinical trials, this compound was reported to be safe and well-tolerated, with no significant differences in adverse events between the treatment and placebo groups.[2][6][16]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes as initially reported from the DIA-AID 1 Phase III clinical trial.

Table 1: Glucagon-Stimulated C-Peptide Secretion (Primary Endpoint)
Population Metric This compound Placebo P-value
mITT Relative Treatment Effect23.4%-0.037
PP Relative Treatment Effect29.2%-0.011

mITT: modified Intent-to-Treat; PP: Per-Protocol

Table 2: Secondary Efficacy Endpoints
Endpoint Population This compound Placebo P-value
Maintained HbA1c ≤7% mITT56%44%0.03
Maintained HbA1c ≤7% PP60%45%0.0082
Entered Partial Remission mITT38%29%0.08
Entered Partial Remission PP42%30%0.035
Reduced Hypoglycemic Event Risk mITT20%--
Reduced Hypoglycemic Event Risk PP28%--

Experimental Protocols

Glucagon Stimulation Test (GST)

  • Patient Preparation: The test is performed after an overnight fast.

  • Baseline Sampling: A baseline blood sample is drawn for C-peptide and glucose measurement.

  • Glucagon Administration: 1 mg of glucagon is administered intravenously over 1 minute.

  • Post-Stimulation Sampling: Blood samples are collected at specified intervals (e.g., 0, 2, 6, 10, and 20 minutes) post-glucagon administration for C-peptide and glucose analysis.[17]

  • Data Analysis: The primary outcome is the Area Under the Curve (AUC) for C-peptide levels.

Mixed-Meal Tolerance Test (MMTT)

  • Patient Preparation: The test is performed after an overnight fast.

  • Baseline Sampling: A baseline blood sample is drawn for C-peptide and glucose measurement.

  • Meal Consumption: The patient consumes a standardized liquid meal (e.g., Boost) within a specified timeframe (e.g., 5 minutes).

  • Post-Meal Sampling: Blood samples are collected at specified intervals (e.g., 0, 30, 60, 90, and 120 minutes) after meal consumption for C-peptide and glucose analysis.[17]

  • Data Analysis: The primary outcome is the Area Under the Curve (AUC) for C-peptide levels.

Visualizations

DiaPep277_Mechanism cluster_immune_response Autoimmune Response in Type 1 Diabetes cluster_intervention This compound Intervention Auto-reactive T-cells Auto-reactive T-cells Pancreatic Beta-cells Pancreatic Beta-cells Auto-reactive T-cells->Pancreatic Beta-cells Attack & Destroy Insulin Production Insulin Production Auto-reactive T-cells->Insulin Production Decreased Pancreatic Beta-cells->Insulin Production Leads to This compound This compound (Hsp60 peptide) Regulatory T-cells Regulatory T-cells This compound->Regulatory T-cells Promotes Regulatory T-cells->Auto-reactive T-cells Suppresses Regulatory T-cells->Pancreatic Beta-cells Preservation of

Caption: Proposed immunomodulatory mechanism of this compound.

DiaPep277_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Arms (24 Months) cluster_endpoints Efficacy Endpoints Screening Newly Diagnosed T1D (Adults, 16-45 years) Randomization Randomization (1:1) Screening->Randomization This compound This compound (Subcutaneous Injections) Randomization->this compound Placebo Placebo Randomization->Placebo Primary Primary: Change in Glucagon-Stimulated C-peptide AUC This compound->Primary Secondary Secondary: - MMTT-Stimulated C-peptide - HbA1c Levels - Insulin Dose This compound->Secondary Placebo->Primary Placebo->Secondary

Caption: Simplified workflow of the DIA-AID 1 Phase III clinical trial.

DiaPep277_Challenges cluster_data_issues Data Integrity & Interpretation cluster_trial_design Trial Design & Outcomes Development Halted Development Halted Data Manipulation Allegations Data Manipulation Allegations Data Manipulation Allegations->Development Halted Endpoint Switching\n(MMTT to GST) Endpoint Switching (MMTT to GST) Questionable Clinical Relevance Questionable Clinical Relevance Endpoint Switching\n(MMTT to GST)->Questionable Clinical Relevance Questionable Clinical Relevance->Development Halted Conflicting Efficacy Signals\n(GST vs. MMTT) Conflicting Efficacy Signals (GST vs. MMTT) Conflicting Efficacy Signals\n(GST vs. MMTT)->Questionable Clinical Relevance Lack of Efficacy in Pediatrics Lack of Efficacy in Pediatrics Limited Patient Population Limited Patient Population Lack of Efficacy in Pediatrics->Limited Patient Population Limited Patient Population->Development Halted

Caption: Logical relationship of challenges in this compound's clinical development.

References

Reasons for the termination of the DiaPep277 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the DiaPep277 clinical trials. The content is presented in a question-and-answer format to address specific issues and inquiries that may arise during experimental planning and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the this compound clinical development program?

The development of this compound for newly diagnosed Type 1 diabetes was terminated by Hyperion Therapeutics after the discovery of serious misconduct by certain employees of Andromeda Biotech, the company that developed the drug.[1][2][3] Hyperion, which had acquired Andromeda, found evidence of collusion with a third-party biostatistics firm to improperly access un-blinded data from the DIA-AID 1 trial and manipulate the analyses to achieve a favorable result.[1][2] There was also evidence of continued improper handling of un-blinded data from the ongoing DIA-AID 2 trial.[2][4] This misconduct compromised the integrity of the clinical trial data, leaving no viable regulatory path forward for the drug.[2]

Q2: What was the proposed mechanism of action for this compound?

This compound is a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60).[5] The proposed mechanism of action was immunomodulation. In Type 1 diabetes, the immune system's T-cells mistakenly attack and destroy the insulin-producing beta cells in the pancreas.[5] this compound was designed to modulate this autoimmune response, specifically to shift the T-cell response from a pro-inflammatory (T-helper 1) to an anti-inflammatory (T-helper 2) phenotype, thereby preventing further destruction of beta cells.[6]

Troubleshooting Guide

My research relies on the initial positive efficacy data from the DIA-AID 1 trial. How should I interpret these findings now?

It is crucial to interpret the initially reported positive results of the DIA-AID 1 trial with extreme caution. The discovery of data manipulation means the reported efficacy outcomes are not reliable.[1][2] While the DIA-AID 2 trial was completed to gather data on the natural history of Type 1 diabetes, Hyperion stated they would not invest further in this compound.[1][2] Any consideration of the DIA-AID 1 data should be accompanied by a clear acknowledgment of the scientific misconduct that led to the program's termination. Researchers should not base new experiments or clinical hypotheses on the compromised data.

Quantitative Data Summary

The following tables summarize the efficacy data from the DIA-AID 1 Phase 3 trial as it was initially reported, prior to the discovery of the data manipulation. This data should be viewed as unreliable due to the aforementioned misconduct.

Table 1: Primary Efficacy Endpoint - Change in Glucagon-Stimulated C-peptide Area Under the Curve (AUC)

PopulationTreatment GroupChange from Baseline in C-peptide AUC (nmol/L/20 min)Relative Treatment Effect (%)P-value
Modified Intent-to-Treat (mITT)This compound-3.10823.40.037
Modified Intent-to-Treat (mITT)Placebo-4.058--
Per-Protocol (PP)This compound-2.85729.20.011
Per-Protocol (PP)PlaceboNot Reported--

Data from the DIA-AID 1 study, a multinational, randomized, double-blind, placebo-controlled Phase 3 trial with 457 patients.[7]

Table 2: Secondary and Exploratory Endpoints

EndpointPopulationThis compound GroupPlacebo GroupP-value
Maintained Target HbA1c (≤7%)mITT56%44%0.03
Maintained Target HbA1c (≤7%)PP60%45%0.0082
Entered Partial RemissionmITT38%29%0.08
Entered Partial RemissionPP42%30%0.035
Relative Hypoglycemic Event Risk ReductionmITT20%-Not Reported
Relative Hypoglycemic Event Risk ReductionPP28%-Not Reported

Data from the DIA-AID 1 study.[7]

Experimental Protocols

DIA-AID 1 Clinical Trial Protocol

The DIA-AID 1 study was a multinational, Phase 3, randomized, double-blind, placebo-controlled, parallel-group clinical study.

  • Participants: 457 newly diagnosed Type 1 diabetes patients aged 16-45 years.[7]

  • Intervention: Participants were randomized to receive subcutaneous injections of either this compound (1.0 mg) or a placebo quarterly for a duration of 2 years.[7][8]

  • Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide levels at 24 months.[7][9]

  • Secondary Efficacy Endpoints: These included the change from baseline in mixed-meal stimulated C-peptide secretion, the change in fasting C-peptide, and achieving a target HbA1c of ≤7%.[7][9]

  • Exploratory Endpoints: Partial remission (defined as target HbA1c on insulin ≤0.5 units/kg/day) and the rate of hypoglycemic events were also assessed.[7][9]

Visualizations

DiaPep277_Mechanism_of_Action cluster_immune_response Autoimmune Response in Type 1 Diabetes cluster_intervention This compound Intervention T_cell Auto-reactive T-cell Beta_cell Pancreatic Beta-cell T_cell->Beta_cell Attack & Destruction Th1 Th1 Cell (Pro-inflammatory) T_cell->Th1 Th2 Th2 Cell (Anti-inflammatory) T_cell->Th2 This compound This compound (HSP60 peptide) Treg Regulatory T-cell (Treg) This compound->Treg Stimulates This compound->Th2 Promotes Shift Treg->T_cell Suppresses Beta_cell_preservation Beta-cell Preservation Treg->Beta_cell_preservation Contributes to Th2->Beta_cell_preservation Leads to

Caption: Proposed immunomodulatory pathway of this compound in Type 1 Diabetes.

DIA_AID_1_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_endpoints Endpoint Assessment at 24 Months Screening Screening of newly diagnosed Type 1 Diabetes patients (N=457) Randomization Randomization (1:1) Screening->Randomization Treatment_A This compound (1.0 mg SC) Quarterly Injections Randomization->Treatment_A Treatment_B Placebo Quarterly Injections Randomization->Treatment_B Primary_Endpoint Primary: Change in Glucagon-Stimulated C-peptide AUC Treatment_A->Primary_Endpoint Treatment_B->Primary_Endpoint Secondary_Endpoints Secondary: MMTT C-peptide, Fasting C-peptide, HbA1c Exploratory_Endpoints Exploratory: Partial Remission, Hypoglycemia Rate

Caption: Simplified workflow of the DIA-AID 1 clinical trial.

References

Understanding the data manipulation in the DIA-AID 1 trial

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the data handling and methodologies of the DIA-AID 1 clinical trial. The following resources are designed to answer specific questions and troubleshoot common issues encountered when analyzing and interpreting the trial's findings.

Frequently Asked Questions (FAQs)

Q1: Where can I find the raw data from the DIA-AID 1 trial for re-analysis?

A1: The raw patient-level data from the DIA-AID 1 trial are not publicly available. Access to such data is typically restricted to the trial sponsors and investigators to protect patient confidentiality and ensure data integrity. For specific data requests, it is recommended to contact the corresponding author of the primary publication for the DIA-AID 1 trial.

Q2: I am trying to replicate the primary efficacy analysis. What were the exact statistical methods used?

A2: The primary efficacy endpoint was the change from baseline in the area under the glucagon-stimulated C-peptide curve. The analysis was performed on two populations: the modified intent-to-treat (mITT) population and the per-protocol (PP) population. A mixed-model for repeated measures (MMRM) is a common statistical approach for this type of longitudinal data in clinical trials, although the specific model details for DIA-AID 1 are not publicly detailed. This model would likely include factors for treatment group, visit, baseline C-peptide levels, and other relevant covariates.

Q3: There is a discrepancy in the significance levels between the mITT and PP population results for the primary endpoint. Why is this the case?

A3: It is not uncommon to see differences in results between the mITT and PP populations. The mITT analysis includes all randomized patients who received at least one dose of the study drug, regardless of their adherence to the protocol. The PP analysis, on the other hand, only includes patients who adhered to the protocol without major deviations. Differences in the results can arise from the handling of missing data and the impact of protocol violators on the overall treatment effect. In the DIA-AID 1 trial, the more significant result in the PP population (p=0.011) compared to the mITT population (p=0.037) might suggest that the treatment effect of DiaPep277 is more pronounced in patients who fully adhered to the treatment regimen.[1]

Q4: How was missing data handled in the statistical analysis?

A4: The specific methods for handling missing data in the DIA-AID 1 trial are not explicitly stated in the primary publication. However, in modern clinical trials, methods such as multiple imputation or model-based approaches like the MMRM are commonly used to handle missing data in a way that is robust to the assumptions about the missingness mechanism. Researchers attempting to replicate the results should consider applying these standard techniques.

Troubleshooting Guides

Issue 1: Difficulty in interpreting the secondary endpoint of mixed-meal stimulated C-peptide secretion.

  • Problem: The mixed-meal tolerance test (MMTT) failed to show a significant difference between the this compound and placebo groups, in contrast to the glucagon stimulation test.[1]

  • Troubleshooting Steps:

    • Consider the physiological differences: Glucagon and mixed meals stimulate insulin secretion through different mechanisms. Glucagon provides a maximal stimulus to the beta-cells, while a mixed meal elicits a more physiological response that is influenced by various factors like gastric emptying and incretin effects.

    • Evaluate assay variability: The variability of the C-peptide response to MMTT might be higher than that of the glucagon stimulation test, potentially reducing the statistical power to detect a treatment effect.

    • Review patient population characteristics: The response to MMTT can be influenced by factors such as the duration of diabetes and the remaining beta-cell mass, which could have varied between the treatment groups despite randomization.

Issue 2: Understanding the clinical relevance of the observed treatment effect on C-peptide.

  • Problem: While statistically significant, the clinical significance of a 23.4% relative preservation of C-peptide secretion in the mITT group might be unclear.[1]

  • Troubleshooting Steps:

    • Correlate with glycemic control: The trial showed that significantly more patients in the this compound group maintained the target HbA1c of ≤7% and entered partial remission.[1] This suggests that the preserved C-peptide secretion translated into better glycemic control.

    • Analyze long-term complication rates: Although not assessed in this trial, preserved C-peptide has been associated with a lower risk of long-term diabetic complications in other studies.

    • Consider the patient's perspective: Even a small amount of endogenous insulin secretion can contribute to more stable blood glucose levels and reduce the risk of hypoglycemia, which is a significant daily concern for individuals with type 1 diabetes. The trial did report a reduction in the relative hypoglycemic event risk in the this compound group.[1]

Data Presentation

Table 1: Primary and Key Secondary Efficacy Endpoints

Efficacy EndpointThis compound (mITT)Placebo (mITT)p-value (mITT)This compound (PP)Placebo (PP)p-value (PP)
Change from baseline in glucagon-stimulated C-peptide AUC (relative treatment effect) 23.4% preservation-0.03729.2% preservation-0.011
Patients maintaining target HbA1c (≤7%) 56%44%0.0360%45%0.0082
Patients in partial remission 38%29%0.0842%30%0.035

mITT: modified Intent-to-Treat population; PP: Per-Protocol population[1]

Table 2: Safety Outcomes

Safety EndpointThis compoundPlacebo
Adverse Events Well tolerated-
Relative hypoglycemic event risk reduction (mITT) 20%-
Relative hypoglycemic event risk reduction (PP) 28%-

[1]

Experimental Protocols

This compound Administration Protocol

  • Objective: To evaluate the safety and efficacy of this compound in preserving β-cell function in patients with recent-onset type 1 diabetes.

  • Methodology:

    • Patient Population: 457 patients aged 16-45 years, newly diagnosed with type 1 diabetes.

    • Randomization: Patients were randomized in a balanced manner to receive either this compound or a placebo.

    • Treatment: Subcutaneous injections of this compound or placebo were administered quarterly for a duration of 2 years.

    • Blinding: The study was conducted in a double-blind fashion, where neither the patients nor the investigators knew the treatment allocation.

  • Primary Endpoint Measurement:

    • The primary efficacy endpoint was the change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide levels. C-peptide is a marker of endogenous insulin production.

  • Secondary Endpoint Measurements:

    • Change from baseline in mixed-meal stimulated C-peptide secretion.

    • Change from baseline in fasting C-peptide levels.

    • Proportion of patients achieving a target HbA1c of ≤7%.

    • Rate of partial remission (defined as target HbA1c on insulin ≤0.5 units/kg/day).

    • Rate of hypoglycemic events.

Mandatory Visualization

DIA_AID_1_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (2 years) cluster_endpoints Efficacy & Safety Endpoints Screening Newly Diagnosed T1D Patients (N=457, aged 16-45 years) Randomization Randomization (Double-Blind, Placebo-Controlled) Screening->Randomization This compound This compound (Subcutaneous injection quarterly) Randomization->this compound Treatment Group Placebo Placebo (Subcutaneous injection quarterly) Randomization->Placebo Control Group PrimaryEndpoint Primary Endpoint: Change in Glucagon-Stimulated C-peptide AUC This compound->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Mixed-Meal Stimulated C-peptide - Fasting C-peptide - HbA1c <= 7% - Partial Remission - Hypoglycemic Events This compound->SecondaryEndpoints Placebo->PrimaryEndpoint Placebo->SecondaryEndpoints

DIA-AID 1 Trial Experimental Workflow

DiaPep277_Signaling_Pathway cluster_diapep This compound (hsp60 peptide) cluster_treg Regulatory T cell (Treg) cluster_th1 Pathogenic T helper 1 (Th1) cell cluster_beta_cell Pancreatic Beta Cell This compound This compound TLR2 TLR2 This compound->TLR2 Binds to Treg Treg Activation TLR2->Treg IL10_TGFb ↑ IL-10 & TGF-β (Anti-inflammatory cytokines) Treg->IL10_TGFb Leads to Th1 Th1 Cell IL10_TGFb->Th1 Inhibits Preservation Beta Cell Preservation IL10_TGFb->Preservation Promotes IFNy_TNFa ↓ IFN-γ & TNF-α (Pro-inflammatory cytokines) Th1->IFNy_TNFa Suppresses production of BetaCell Beta Cell Th1->BetaCell Destroys

Proposed Signaling Pathway of this compound

References

Limitations of DiaPep277 as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the limitations of DiaPep277 as a therapeutic agent. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and summarize key findings from clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound's clinical development?

A1: The clinical development of this compound was terminated due to serious misconduct, including the manipulation of clinical trial data.[1][2][3][4] In September 2014, Hyperion Therapeutics, which had acquired the developer Andromeda Biotech, announced the discovery that Andromeda employees had improperly received unblinded data from the DIA-AID 1 clinical trial and manipulated it to produce favorable results.[2][4] This led to the halt of the drug's development, as it left no viable regulatory path forward.[2][3]

Q2: What was the proposed mechanism of action for this compound?

A2: this compound is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60).[5][6] The proposed mechanism of action was immunomodulation. It was hypothesized that this compound would shift the autoimmune response in Type 1 Diabetes from a destructive T-helper 1 (Th1) phenotype to a protective T-helper 2 (Th2) cytokine phenotype.[6] This was intended to prevent the immune system's destruction of insulin-producing pancreatic beta cells.[1][5][6]

Q3: What were the key efficacy endpoints in the this compound clinical trials?

A3: The primary efficacy endpoint in the Phase 3 DIA-AID 1 trial was the change from baseline in the area under the glucagon-stimulated C-peptide curve.[7][8] C-peptide levels are a marker for endogenous insulin secretion and residual β-cell function.[7] Secondary endpoints included changes in mixed-meal stimulated C-peptide secretion, fasting C-peptide levels, and achieving a target HbA1c of ≤7%.[7][8]

Q4: Did this compound show any efficacy in preserving beta-cell function in clinical trials?

A4: Prior to the discovery of data manipulation, the results of the Phase 3 DIA-AID 1 trial suggested that this compound had a positive effect on preserving beta-cell function. The manipulated data showed that patients treated with this compound maintained significantly higher glucagon-stimulated C-peptide secretion levels compared to the placebo group.[7][8] However, a Phase II trial in children with recent-onset Type 1 Diabetes found no beneficial effect of this compound in preserving beta-cell function or improving metabolic control.[9] Another Phase II study in adults showed a modest trend towards better maintenance of beta-cell function at certain doses.[10]

Q5: What was the safety and tolerability profile of this compound in clinical trials?

A5: Across multiple clinical trials, this compound was reported to be safe and well-tolerated.[7][9][11] No serious drug-related adverse events were recorded in a Phase II trial in children, and the safety profile was similar between the treatment and placebo groups in an extension of another Phase II trial.[9][11] The DIA-AID 1 Phase 3 trial also reported an excellent safety profile, with no safety concerns after exposing over 500 patients to the drug for up to two years.[7]

Troubleshooting Guide

Problem: Inconsistent or unexpected results in in-vitro T-cell response assays with this compound.

  • Possible Cause 1: Peptide Stability. Ensure the proper storage and handling of the this compound peptide. Peptides can be sensitive to degradation, which may affect their biological activity.

  • Possible Cause 2: Cell Population Heterogeneity. The response to this compound may be dependent on the specific subset of T-cells. Ensure that the appropriate T-cell populations are being isolated and analyzed.

  • Possible Cause 3: Inappropriate Assay Conditions. The in-vitro culture and stimulation conditions can significantly impact T-cell responses. Refer to established protocols for T-cell assays and optimize conditions as needed.

Problem: Lack of efficacy in animal models of Type 1 Diabetes.

  • Possible Cause 1: Animal Model Selection. The efficacy of this compound was initially demonstrated in non-obese diabetic (NOD) mice.[11][12] Ensure that the chosen animal model is appropriate for studying the immunomodulatory effects of this peptide.

  • Possible Cause 2: Dosing and Administration Route. The dose and route of administration can influence the therapeutic outcome. Refer to the methodologies of published studies to ensure an appropriate regimen.

  • Possible Cause 3: Timing of Intervention. The timing of treatment initiation relative to disease onset is crucial for immunomodulatory therapies. Treatment may be more effective in the early stages of autoimmune response.

Data from Clinical Trials

Table 1: Summary of Efficacy Results from the DIA-AID 1 Phase 3 Trial (Manipulated Data)

Efficacy EndpointThis compound GroupPlacebo GroupP-value
Change in Glucagon-Stimulated C-peptide AUC
Modified Intent-to-Treat (mITT) Population-3.108 nmol/L/20 min-4.058 nmol/L/20 min0.037
Per-Protocol (PP) Population-2.857 nmol/L/20 min-4.058 nmol/L/20 min0.011
Patients Maintaining Target HbA1c (≤7%)
mITT Population56%44%0.03
PP Population60%45%0.0082
Patients in Partial Remission
mITT Population38%29%0.08
PP Population42%30%0.035

Data from Raz et al., Diabetes Care, 2014.[7] It is critical to note that this data was found to be manipulated.

Experimental Protocols

Protocol: Glucagon Stimulation Test for C-Peptide Measurement (as described in the DIA-AID 1 trial)

  • Patient Preparation: Patients should fast overnight for at least 8 hours.

  • Baseline Sample: A baseline blood sample is collected for C-peptide measurement.

  • Glucagon Administration: 1 mg of glucagon is administered intravenously over 1 minute.

  • Post-Stimulation Samples: Blood samples for C-peptide measurement are collected at specified time points (e.g., 6 minutes) after glucagon administration.

  • Analysis: The area under the curve (AUC) for C-peptide concentration is calculated to assess beta-cell function.

Visualizations

DiaPep277_Mechanism_of_Action cluster_immune_response Autoimmune Response in Type 1 Diabetes cluster_diapep277_intervention Proposed Intervention with this compound APC Antigen Presenting Cell (APC) Th1 T-helper 1 (Th1) Cell (Pro-inflammatory) APC->Th1 Presents autoantigen Th2 T-helper 2 (Th2) Cell (Anti-inflammatory/Regulatory) APC->Th2 Promotes differentiation Autoantigen Beta-cell Autoantigen Autoantigen->APC Beta_cell_destruction Beta-cell Destruction Th1->Beta_cell_destruction Promotes This compound This compound (HSP60 peptide) This compound->APC Modulates APC function Th2->Th1 Suppresses Beta_cell_preservation Beta-cell Preservation Th2->Beta_cell_preservation Leads to

Caption: Proposed immunomodulatory mechanism of this compound.

DIA_AID_1_Workflow Patient_Screening Screening of newly diagnosed Type 1 Diabetes patients (N=457) Randomization Randomization Patient_Screening->Randomization Treatment_Arm This compound Administration (Subcutaneous injections quarterly for 2 years) Randomization->Treatment_Arm Placebo_Arm Placebo Administration (Quarterly for 2 years) Randomization->Placebo_Arm Follow_up 2-year Follow-up Treatment_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Assessment: Change in glucagon-stimulated C-peptide secretion Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Mixed-meal stimulated C-peptide, fasting C-peptide, HbA1c Follow_up->Secondary_Endpoints

Caption: Simplified workflow of the DIA-AID 1 clinical trial.

References

Technical Support Center: Overcoming Off-target Effects of HSP60-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with HSP60-derived peptides. Our goal is to help you mitigate off-target effects and ensure the specificity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with HSP60-derived peptides?

A1: The most significant off-target effects of HSP60-derived peptides are related to their immunomodulatory properties. While some of these effects are intended for therapeutic benefit, they can also lead to unwanted pro-inflammatory responses. This is primarily mediated through the activation of Toll-like receptors (TLRs), specifically TLR2 and TLR4, on innate immune cells.[1][2][3] This activation can trigger downstream signaling cascades, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6, and potentially driving non-specific immune activation.

Q2: How can I reduce the immunogenicity of my HSP60-derived peptide?

A2: Several strategies can be employed to reduce the unwanted immunogenicity of HSP60-derived peptides:

  • Altered Peptide Ligands (APLs): Modifying the amino acid sequence of the peptide can alter its interaction with T-cell receptors and antigen-presenting cells, shifting the immune response from a pro-inflammatory (Th1) to an anti-inflammatory or regulatory (Th2/Treg) profile.[4][5][6]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can shield its immunogenic epitopes from recognition by the immune system, thereby reducing immunogenicity and increasing its plasma half-life.[7][8][9][10][11]* Formulation Strategies: Optimizing the formulation of the peptide, for instance by adjusting the pH or using specific excipients, can enhance its stability and reduce degradation, which may in turn lower the risk of an immune response. [12][13][14] Q3: My peptide is causing unexpected pro-inflammatory cytokine release in my cell-based assays. What could be the cause?

A3: Unintended pro-inflammatory cytokine release is a common issue and can often be attributed to the activation of TLR4 signaling pathways, which can be triggered by the HSP60 peptide itself or by contaminants such as endotoxins (lipopolysaccharide - LPS). [1][15]It is crucial to ensure that your peptide preparation is free from LPS contamination. Additionally, the intrinsic properties of the HSP60 peptide may lead to TLR4 activation on immune cells like macrophages and dendritic cells. [3][16] Q4: Are there any specific handling and storage recommendations for HSP60-derived peptides to maintain their stability and minimize off-target effects?

A4: Yes, proper handling and storage are critical. Peptides, especially those containing residues like Cysteine, Methionine, or Tryptophan, are susceptible to oxidation. [17][18]It is recommended to store lyophilized peptides at -20°C or -80°C in a dark, dry environment. [17][19]For peptide solutions, use sterile, slightly acidic buffers (pH 5-6) and store at -20°C for short-term use. [17]Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation, which may increase immunogenicity. [20]

Troubleshooting Guides

Issue 1: High background or non-specific T-cell proliferation in immunogenicity assays.
Possible Cause Troubleshooting Step
Peptide Aggregation 1. Ensure complete dissolution of the peptide. Use appropriate solvents as recommended by the manufacturer. 2. Visually inspect the solution for precipitates. If present, consider gentle sonication. 3. Filter the peptide solution through a low-protein-binding filter.
Endotoxin (LPS) Contamination 1. Test your peptide stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. 2. If contaminated, use an endotoxin removal column. 3. Ensure all reagents and labware used in the assay are endotoxin-free.
High Peptide Concentration 1. Perform a dose-response experiment to determine the optimal peptide concentration that induces a specific response without causing non-specific activation. 2. Start with a lower concentration range and titrate upwards.
Donor Variability in PBMCs 1. Screen multiple healthy donors for their baseline reactivity. 2. Use a consistent pool of donors for comparative experiments.
Issue 2: Inconsistent results in cytokine release assays.
Possible Cause Troubleshooting Step
Peptide Instability in Culture Media 1. Minimize the time the peptide is in solution before being added to the cells. 2. Consider the pH and composition of your culture medium, as they can affect peptide stability. [13] 3. For longer-term experiments, you may need to replenish the peptide.
Cell Viability Issues 1. Assess cell viability (e.g., using Trypan Blue or a viability dye) before and after the assay. 2. Ensure optimal cell culture conditions (CO2, temperature, humidity).
Assay Timing 1. Perform a time-course experiment to identify the peak of cytokine production for your specific peptide and cell type. Cytokine expression can be transient.
Assay Sensitivity 1. Ensure your cytokine detection method (e.g., ELISA, CBA) has the required sensitivity for the expected cytokine levels. 2. Include appropriate positive and negative controls to validate the assay performance. [21]

Quantitative Data Summary

The following tables summarize data on strategies to mitigate off-target effects of HSP60-derived peptides.

Table 1: Effect of an Altered Peptide Ligand (APL2) on Cytokine Secretion in PBMCs from Rheumatoid Arthritis Patients

CytokineWild-Type PeptideAPL2Effect of APL2
IL-17 IncreasedSuppressedDown-regulation of pro-inflammatory cytokine
TNF-α No significant changeDecreasedDown-regulation of pro-inflammatory cytokine
IL-10 No significant changeIncreasedUp-regulation of anti-inflammatory cytokine
Data synthesized from Lorenzo et al. (2012).[4]

Table 2: Clinical Efficacy of CIGB-814 (HSP60-derived APL) in a Phase I Trial for Rheumatoid Arthritis

ParameterOutcome
Disease Activity Score (DAS28) Reduction to low activity or remission in a subset of patients treated with 1 mg dose.
Safety CIGB-814 was found to be safe in the studied doses (1, 2.5, and 5 mg).
Data synthesized from a Phase I Clinical Trial of CIGB-814.[22]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Staining

This protocol is adapted from standard methods for assessing peptide-induced T-cell proliferation. [23][24] Objective: To quantify the proliferation of T-cells in response to an HSP60-derived peptide.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • HSP60-derived peptide (and controls).

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Complete RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Phytohemagglutinin (PHA) as a positive control.

  • Flow cytometer.

  • Antibodies for T-cell surface markers (e.g., CD3, CD4, CD8).

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 with 10% FBS.

  • Wash the cells three times with complete medium.

  • Resuspend the cells at 1 x 10^6 cells/mL in complete medium.

  • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

  • Add 100 µL of the HSP60-derived peptide at various concentrations (e.g., 1, 5, 10 µg/mL). Include a no-peptide negative control and a PHA positive control.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in the daughter cell populations.

Protocol 2: Cytokine Release Assay

This protocol provides a general framework for measuring cytokine release from PBMCs upon peptide stimulation. [25][26][27][28] Objective: To measure the levels of pro- and anti-inflammatory cytokines released by PBMCs in response to an HSP60-derived peptide.

Materials:

  • PBMCs from healthy donors.

  • HSP60-derived peptide (and controls).

  • Complete RPMI-1640 medium.

  • Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokines.

  • ELISA kits or multiplex bead array kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10, IFN-γ, IL-2).

Procedure:

  • Isolate PBMCs as described in Protocol 1.

  • Resuspend the cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into a 96-well flat-bottom plate.

  • Add 100 µL of the HSP60-derived peptide at various concentrations. Include a no-peptide negative control and an LPS positive control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 10 minutes.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Measure the concentration of cytokines in the supernatant using your chosen method (ELISA or multiplex assay) according to the manufacturer's instructions.

Visualizations

HSP60_Off_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSP60_Peptide HSP60-Derived Peptide TLR4 TLR4/MD2 Complex HSP60_Peptide->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK p38_JNK MAP Kinases (p38, JNK) TRAF6->p38_JNK IκB IκB IKK->IκB Phosphorylation & Degradation NFκB_active NF-κB NFκB_inactive NF-κB IκB->NFκB_inactive Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFκB_active->Gene_Transcription Translocation

Caption: Off-target pro-inflammatory signaling pathway of HSP60-derived peptides via TLR4.

Mitigation_Strategies_Workflow Start HSP60-Derived Peptide with Off-Target Effects Assess Assess Off-Target Effects (Cytokine Release, T-Cell Proliferation) Start->Assess Strategy Select Mitigation Strategy Assess->Strategy High Off-Target Activity APL Design & Synthesize Altered Peptide Ligand (APL) Strategy->APL Sequence-based Approach PEGylation Perform PEGylation Strategy->PEGylation Chemical Modification Approach Formulation Optimize Formulation Strategy->Formulation Delivery-based Approach Reassess Re-assess Off-Target Effects of Modified Peptide APL->Reassess PEGylation->Reassess Formulation->Reassess Reassess->Strategy Iterate Design End Peptide with Reduced Off-Target Effects Reassess->End Acceptable Off-Target Profile

Caption: Experimental workflow for mitigating off-target effects of HSP60-derived peptides.

References

Technical Support Center: Optimizing Immunomodulator Dosage to Minimize Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing immunomodulator dosage and minimizing adverse effects.

Troubleshooting Guides

This section provides guidance on common experimental issues in a question-and-answer format.

In Vitro Assay Troubleshooting

Question: We are observing high background cytokine release in our unstimulated control wells in a whole blood cytokine release assay. What are the potential causes and solutions?

Answer: High background in a cytokine release assay can obscure the true effect of your immunomodulator. Here are common causes and troubleshooting steps:

  • Endotoxin Contamination: Lipopolysaccharide (LPS) is a potent immune stimulator and a common contaminant.

    • Solution: Use endotoxin-free labware and reagents. Test all components of your assay, including the immunomodulator itself, for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.

  • Improper Sample Handling: Stress on blood cells during collection and processing can lead to non-specific activation.

    • Solution: Use gentle phlebotomy techniques and avoid vigorous mixing. Process blood samples as soon as possible after collection.

  • Pre-existing Immune Activation in Donors: Blood donors with underlying inflammation or recent infections can have elevated baseline cytokine levels.

    • Solution: Screen donors for recent illness. If possible, analyze baseline cytokine levels in plasma before starting the assay.

  • Reagent Issues: Contaminated or expired culture media and supplements can cause non-specific cell activation.

    • Solution: Use fresh, high-quality reagents and test new lots for their effect on baseline cytokine release.

Question: Our lymphocyte proliferation assay shows inconsistent results and high variability between replicates. What could be the cause?

Answer: Variability in lymphocyte proliferation assays can arise from several factors:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable proliferation rates.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. Calibrate pipettes regularly.

  • Suboptimal Mitogen/Antigen Concentration: The concentration of the stimulating agent is critical for a robust and reproducible response.

    • Solution: Perform a dose-response curve for each new lot of mitogen or antigen to determine the optimal concentration.

  • Cell Viability Issues: Low cell viability at the start of the assay will lead to poor proliferation.

    • Solution: Assess cell viability using a method like trypan blue exclusion before plating. Ensure that the cell isolation process is not too harsh.

  • Incubation Conditions: Variations in temperature, CO2 levels, and humidity can affect cell proliferation.

    • Solution: Ensure the incubator is properly calibrated and maintained. Avoid stacking plates, which can lead to uneven temperature distribution.

Question: We are observing unexpected cell death at low concentrations of our immunomodulator in an in vitro toxicity assay. How should we investigate this?

Answer: Unexpected cytotoxicity at low doses requires careful investigation to distinguish between a true compound effect and an experimental artifact.

  • Compound Solubility and Aggregation: Poorly soluble compounds can form aggregates that are cytotoxic.

    • Solution: Visually inspect the culture medium for precipitation. Test the solubility of your compound in the assay medium. Consider using a different solvent or formulation.

  • Off-Target Effects: The immunomodulator may have unintended effects on cell viability.

    • Solution: Include multiple, unrelated cell lines in your toxicity screen to assess for cell-type-specific effects.

  • Contaminants in the Compound: Impurities from the synthesis process can be cytotoxic.

    • Solution: Verify the purity of your compound using analytical methods like HPLC-MS.

  • Assay Interference: The compound may interfere with the readout of the toxicity assay (e.g., colorimetric or fluorometric assays).

    • Solution: Run a cell-free version of the assay with your compound to check for direct interference with the assay reagents.

In Vivo Study Troubleshooting

Question: We are observing a high incidence of severe cytokine release syndrome (CRS) in our animal model, even at low doses of the immunomodulator. What steps can we take?

Answer: Severe CRS at low doses suggests high potency or a particularly sensitive model. Consider the following strategies:

  • Dose Fractionation: Administering the total dose in smaller, sequential fractions can mitigate the initial cytokine burst. A preclinical study on mosunetuzumab, a CD20/CD3 bispecific antibody, showed that a step-fractionated dosing schedule limited systemic T-cell activation and cytokine release without compromising anti-tumor response[1].

  • Pre-treatment with Immunosuppressants: Prophylactic administration of corticosteroids or cytokine-blocking agents can dampen the inflammatory response. For example, preclinical models have shown that ruxolitinib, itacitinib, and ibrutinib can reduce toxicity and cytokine secretion associated with CRS[2].

  • Modification of the Immunomodulator: If feasible, re-engineering the molecule to have a lower affinity for its target or to be a partial agonist can reduce its potency.

  • Choice of Animal Model: The immune response can vary significantly between different animal strains and species. Consider using a model that is known to be less sensitive to CRS induction.

Question: How do we establish a safe and effective starting dose for our in vivo preclinical studies?

Answer: Selecting a starting dose involves a weight-of-evidence approach:

  • In Vitro Data: Use data from in vitro assays to determine the concentration at which the desired biological effect is observed and the concentration at which toxicity occurs.

  • Pharmacokinetic (PK) Modeling: If available, use PK data to predict the in vivo exposure that will be achieved with different doses.

  • Allometric Scaling: Use data from studies in smaller animal species to predict the starting dose in a larger species.

  • Literature Review: Review published studies on similar immunomodulators to inform your dose selection.

  • Dose Range-Finding Study: Conduct a preliminary study with a small number of animals and a wide range of doses to identify a tolerated dose range.

Frequently Asked Questions (FAQs)

1. What are the most common adverse effects of immunomodulators in preclinical studies?

Common adverse effects include cytokine release syndrome (CRS), neurotoxicity, immunosuppression leading to infections, and autoimmune-like reactions.[2][3] The specific side effects depend on the mechanism of action of the immunomodulator.[4] For example, immunomodulators that broadly suppress the immune system increase the risk of infections, while those that stimulate the immune system can cause autoimmune reactions.[3]

2. How can we quantitatively assess the risk of cytokine release syndrome in vitro?

A whole blood or peripheral blood mononuclear cell (PBMC) cytokine release assay is a standard method. In this assay, immune cells are incubated with the immunomodulator at various concentrations, and the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) into the supernatant is measured by methods like ELISA or multiplex bead arrays.[5]

3. What are the key biomarkers to monitor for immunomodulator-induced toxicity in vivo?

Key biomarkers include:

  • Cytokines: Serum levels of pro-inflammatory cytokines like IL-6, IFN-γ, and TNF-α are direct indicators of an ongoing inflammatory response.[6]

  • Blood Cell Counts: Changes in lymphocyte, neutrophil, and platelet counts can indicate immunosuppression or inflammation.[7]

  • Clinical Chemistry: Elevated liver enzymes (ALT, AST) or markers of kidney damage (creatinine, BUN) can signal organ toxicity.[8]

  • Acute Phase Proteins: C-reactive protein (CRP) is a sensitive marker of inflammation.[7]

4. What is a dose-escalation study and how is it designed?

A dose-escalation study is a type of preclinical or clinical trial where the dose of a new drug is gradually increased in different groups of subjects. The goal is to find the highest dose that can be given without causing unacceptable side effects (the maximum tolerated dose, or MTD). A common design is the "3+3" design, where 3 subjects are enrolled at a given dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort of 3 subjects receives a higher dose. If one DLT is observed, 3 more subjects are treated at the same dose level. If two or more DLTs are observed, the MTD is considered to have been exceeded.[9]

5. How can we mitigate the adverse effects of an immunomodulator without compromising its efficacy?

Strategies include:

  • Dose Optimization: Finding the minimum effective dose can reduce toxicity while maintaining efficacy.

  • Combination Therapy: Co-administering drugs that counteract the adverse effects, such as corticosteroids or cytokine inhibitors for CRS.[2]

  • Modified Dosing Schedules: As mentioned, dose fractionation can reduce the peak inflammatory response.[1]

  • Targeted Delivery: Developing drug delivery systems that concentrate the immunomodulator at the site of action can reduce systemic exposure and off-target effects.

Data Presentation

Table 1: Example of In Vitro Dose-Response Data for an Immunomodulator

This table illustrates a hypothetical dose-response relationship between an immunomodulator, a biomarker of its intended activity (e.g., T-cell activation), and a marker of a potential adverse effect (e.g., cytokine release).

Immunomodulator Concentration (nM)T-Cell Activation (% of Max)IL-6 Release (pg/mL)
0 (Control)550
0.125150
175500
10952000
100988000
Table 2: Preclinical Mitigation of Adverse Effects with Co-administered Dexamethasone

This table provides an example of how a co-administered drug can reduce the adverse effects of an immunomodulator in an animal model. The data is based on a review of preclinical gene therapy studies.[10]

Treatment GroupImmunomodulator Dose (mg/kg)Dexamethasone Dose (mg/kg)Peak IL-6 Levels (pg/mL)Incidence of Severe CRS (%)
110500080
210.5250040
312100010
40 (Control)01000

Experimental Protocols

Protocol 1: Whole Blood Cytokine Release Assay

Objective: To assess the potential of an immunomodulator to induce cytokine release from human whole blood.

Materials:

  • Fresh human whole blood collected in sodium heparin tubes.

  • RPMI-1640 medium.

  • Immunomodulator stock solution.

  • LPS (positive control).

  • Vehicle control (e.g., DMSO).

  • 96-well cell culture plates.

  • ELISA or multiplex assay kits for desired cytokines (e.g., TNF-α, IL-6, IFN-γ).

Methodology:

  • Within 2 hours of collection, dilute the whole blood 1:10 with pre-warmed RPMI-1640 medium.

  • Add 180 µL of the diluted blood to each well of a 96-well plate.

  • Prepare serial dilutions of the immunomodulator in RPMI-1640.

  • Add 20 µL of the immunomodulator dilutions, positive control (LPS, e.g., 100 ng/mL final concentration), or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 500 x g for 10 minutes.

  • Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • Analyze the supernatant for cytokine concentrations using ELISA or a multiplex assay according to the manufacturer's instructions.

Protocol 2: Lymphocyte Proliferation Assay

Objective: To determine the effect of an immunomodulator on T-cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation (e.g., using Ficoll-Paque).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Immunomodulator stock solution.

  • Mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • 96-well cell culture plates.

Methodology:

  • Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of the immunomodulator at various concentrations.

  • Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL final concentration) or specific antigen. Include unstimulated and vehicle controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well (if using the radioactive method).

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

Visualizations

Cytokine_Release_Syndrome_Pathway cluster_Antigen_Recognition Antigen Recognition & T-Cell Activation cluster_Cytokine_Production Cytokine Production cluster_Cytokine_Storm Cytokine Storm cluster_Adverse_Effects Adverse Effects Immunomodulator Immunomodulator (e.g., CAR-T, BiTE) TCell T-Cell Immunomodulator->TCell Binds & Activates TargetCell Target Cell (e.g., Tumor Cell) APC Antigen Presenting Cell TargetCell->APC Antigen Release TCell->TargetCell Recognizes & Kills ActivatedTCell Activated T-Cell TCell->ActivatedTCell APC->TCell Presents Antigen Macrophage Macrophage ActivatedTCell->Macrophage Activates EndothelialCell Endothelial Cell ActivatedTCell->EndothelialCell Activates IFNg IFN-γ ActivatedTCell->IFNg TNFa TNF-α ActivatedTCell->TNFa Macrophage->EndothelialCell Activates IL6 IL-6 Macrophage->IL6 IL1 IL-1 Macrophage->IL1 Hypotension Hypotension EndothelialCell->Hypotension Vascular Leakage Neurotoxicity Neurotoxicity IFNg->Neurotoxicity TNFa->Hypotension TNFa->Neurotoxicity Fever Fever IL6->Fever OrganToxicity Organ Toxicity IL1->OrganToxicity

Caption: Signaling pathway leading to Cytokine Release Syndrome (CRS).

Dose_Optimization_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo_Dose_Escalation In Vivo Dose Escalation cluster_Decision_Making Decision Making cluster_Refinement Dose Refinement DoseResponse Dose-Response Curve (Efficacy vs. Cytotoxicity) SelectDoses Select Initial Dose Range for In Vivo DoseResponse->SelectDoses AdministerDose1 Administer Low Dose (n=3) SelectDoses->AdministerDose1 MonitorToxicity1 Monitor for Toxicity (Biomarkers, Clinical Signs) AdministerDose1->MonitorToxicity1 NoToxicity1 No Dose-Limiting Toxicity (DLT) MonitorToxicity1->NoToxicity1 DLT1 DLT Observed MonitorToxicity1->DLT1 AdministerDose2 Escalate to Mid Dose (n=3) NoToxicity1->AdministerDose2 Yes ExpandCohort Expand Cohort at Low Dose (n=3 more) DLT1->ExpandCohort Yes AnalyzeData Analyze Toxicity & Efficacy Data AdministerDose2->AnalyzeData ExpandCohort->AnalyzeData DefineMTD Define Maximum Tolerated Dose (MTD) AnalyzeData->DefineMTD SelectOptimalDose Select Optimal Biological Dose DefineMTD->SelectOptimalDose RefineSchedule Refine Dosing Schedule (e.g., Fractionation) SelectOptimalDose->RefineSchedule TestCombination Test in Combination with Mitigating Agents SelectOptimalDose->TestCombination

Caption: Experimental workflow for immunomodulator dose optimization.

Troubleshooting_Logic Start Unexpected In Vitro Toxicity CheckSolubility Check Compound Solubility & Aggregation Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation Reformulate Reformulate or Use Different Solvent Precipitation->Reformulate Yes CheckPurity Check Compound Purity (e.g., HPLC-MS) Precipitation->CheckPurity No Reformulate->Start Re-test Impure Impurity Detected? CheckPurity->Impure Purify Purify Compound Impure->Purify Yes CheckAssayInterference Check for Assay Interference (Cell-Free) Impure->CheckAssayInterference No Purify->Start Re-test Interference Interference Detected? CheckAssayInterference->Interference UseAlternativeAssay Use Alternative Toxicity Assay Interference->UseAlternativeAssay Yes TrueToxicity Likely True On- or Off-Target Toxicity Interference->TrueToxicity No UseAlternativeAssay->Start Re-test

References

Methodological flaws in the DiaPep277 research program

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DiaPep277 Research Program

This technical support center provides guidance and answers frequently asked questions regarding the methodological flaws identified in the this compound research program. The information is intended for researchers, scientists, and drug development professionals who may be referencing or continuing work based on the this compound studies.

Troubleshooting Guides and FAQs

Q1: What was the intended therapeutic mechanism of this compound?

A1: this compound is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60).[1] It was developed as an immunomodulatory drug to treat type 1 diabetes.[2] The proposed mechanism of action was to suppress the autoimmune T-cell response that leads to the destruction of insulin-producing beta cells in the pancreas.[1][3] By modulating the immune system rather than causing general immunosuppression, it was hoped that this compound could preserve endogenous insulin production in newly diagnosed patients.[1][4]

Q2: What were the primary clinical trials investigating this compound?

A2: The main clinical trials for this compound were the Phase 3 trials known as DIA-AID 1 and DIA-AID 2.[5] These were designed as multinational, randomized, double-blind, placebo-controlled studies to evaluate the safety and efficacy of this compound in patients with newly diagnosed type 1 diabetes.[6] The primary efficacy endpoint was the change from baseline in glucagon-stimulated C-peptide secretion, a measure of pancreatic beta-cell function.[6][7]

Q3: What were the major methodological flaws in the this compound research program?

A3: The core methodological flaw was not in the scientific design of the experiments but in deliberate "serious misconduct" during the clinical trials.[8][9] Hyperion Therapeutics, which acquired Andromeda Biotech (the original developer of this compound), discovered that Andromeda employees had colluded with a third-party biostatistics firm.[8][10] This collusion involved:

  • Improper Un-blinding of Trial Data: The teams inappropriately accessed un-blinded data from the ongoing DIA-AID 1 and DIA-AID 2 trials.[5][8]

  • Data Manipulation: The un-blinded data was used to manipulate the analyses to achieve a favorable result for this compound.[8][10]

  • Selective Patient Exclusion: Patients were selectively excluded from the analysis based on their un-blinded data to bias the outcome and show a statistically significant positive effect of the drug.[5]

Q4: What were the consequences of this misconduct?

A4: The discovery of this misconduct led to several significant consequences:

  • Termination of the this compound Program: Hyperion Therapeutics terminated the development of this compound, stating there was "no viable regulatory path forward".[8][9]

  • Retraction of Published Data: The key publication reporting the results of the DIA-AID 1 trial in the journal Diabetes Care was retracted by the authors.[10][11]

  • Legal Action: The misconduct led to legal disputes between Hyperion Therapeutics and Clal Biotechnology Industries, the former parent company of Andromeda.[2]

Q5: Is any of the data from the this compound trials reliable?

A5: Due to the deliberate data manipulation, the efficacy data from the DIA-AID 1 trial, and potentially the DIA-AID 2 trial, should be considered unreliable.[5] Hyperion did state they would complete the DIA-AID 2 trial to gather data on the natural history of type 1 diabetes, but not for the purpose of seeking regulatory approval for this compound.[8] Researchers should exercise extreme caution when referencing any efficacy outcomes from these trials.

Data Presentation

The following tables summarize the reported but now retracted and unreliable efficacy data from the DIA-AID 1 trial. This data is presented for informational purposes to understand what was initially claimed before the misconduct was revealed.

Table 1: Reported Primary Efficacy Endpoint in DIA-AID 1 (Retracted Data)

Analysis PopulationTreatment GroupChange in Glucagon-Stimulated C-Peptide AUC from BaselineRelative Treatment EffectP-value
Modified Intent-to-Treat (mITT)This compoundMaintained higher C-peptide secretion23.4%0.037
Per-Protocol (PP)This compoundMaintained higher C-peptide secretion29.2%0.011

Data from the retracted publication in Diabetes Care (2014;37:1392–1400).[6][7]

Table 2: Reported Secondary Efficacy Endpoints in DIA-AID 1 (Retracted Data)

EndpointAnalysis PopulationThis compound GroupPlacebo GroupP-value
Maintained Target HbA1c (≤7%)mITT56%44%0.03
Maintained Target HbA1c (≤7%)PP60%45%0.0082
Entered Partial RemissionPP42%30%0.035

Data from the retracted publication in Diabetes Care (2014;37:1392–1400).[6][7]

Experimental Protocols

DIA-AID 1 and DIA-AID 2 Clinical Trial Design (Intended Protocol)

  • Study Design: Multinational, phase 3, balanced-randomized, double-blind, placebo-controlled, parallel-group clinical study.[6]

  • Participants: 457 newly diagnosed type 1 diabetes patients, aged 16-45 years.[6]

  • Inclusion Criteria: Diagnosis of type 1 diabetes within 3 months of screening, insulin dependency, fasting C-peptide levels ≥ 0.22 nmol/L, and presence of at least one diabetes-related autoantibody.[12]

  • Randomization: Patients were randomized to receive either this compound or a placebo.[6]

  • Treatment Regimen: Subcutaneous injections of this compound (1.0 mg) or placebo quarterly for a duration of 2 years.[6][12]

  • Primary Efficacy Endpoint: The change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide secretion at 24 months.[6][12]

  • Secondary Efficacy Endpoints: Change in mixed-meal stimulated C-peptide secretion, change in fasting C-peptide, and achieving a target HbA1c of ≤7%.[6][7]

Mandatory Visualizations

G cluster_proposed_pathway Proposed Signaling Pathway of this compound This compound This compound (HSP60 Peptide) APC Antigen Presenting Cell (APC) This compound->APC Uptake Treg Regulatory T-cell (Treg) Activation APC->Treg Presentation & Activation Th1 Auto-reactive T-helper 1 (Th1) cell Treg->Th1 Suppression BetaCell Pancreatic Beta Cell Th1->BetaCell Attack Destruction Beta Cell Destruction BetaCell->Destruction

Caption: Proposed immunomodulatory pathway of this compound.

G cluster_workflow Intended DIA-AID Clinical Trial Workflow Patient Patient Recruitment (N=457) Randomization Randomization Patient->Randomization GroupA This compound Group Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment Quarterly Injections (24 months) GroupA->Treatment GroupB->Treatment FollowUp Data Collection (C-peptide, HbA1c) Treatment->FollowUp BlindedAnalysis Blinded Statistical Analysis FollowUp->BlindedAnalysis Results Efficacy & Safety Results BlindedAnalysis->Results

Caption: Intended workflow of the DIA-AID clinical trials.

G cluster_misconduct Logical Flow of Research Misconduct Unblinding Improper Un-blinding of Trial Data Manipulation Manipulation of Analyses Unblinding->Manipulation Exclusion Selective Exclusion of Patients Manipulation->Exclusion FavorableResult Generation of Favorable, but False, Results Exclusion->FavorableResult Termination Termination of This compound Program FavorableResult->Termination Led to

Caption: Logical flow of the methodological misconduct.

References

Technical Support Center: Placebo Response in Type 1 Diabetes Immunotherapy Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of placebo response in type 1 diabetes (T1D) immunotherapy clinical trials.

Frequently Asked Questions (FAQs)

Q1: What constitutes the "placebo response" in the context of T1D immunotherapy trials?

A1: In T1D immunotherapy trials, the placebo response refers to any improvement in a patient's condition or biomarkers (such as C-peptide levels) that occurs after receiving a placebo (an inert substance or sham treatment). This effect is not due to the pharmacological action of a drug but is driven by a combination of psychological and physiological factors. These can include the patient's expectations of improvement, the natural history of the disease (especially the partial remission or "honeymoon phase" in new-onset T1D), and regression to the mean.[1][2][3]

Q2: Why is addressing the placebo response so critical in these trials?

A2: A significant placebo response can obscure the true therapeutic effect of an investigational immunotherapy.[4] If the placebo group shows a substantial preservation or improvement in beta-cell function, it reduces the statistical power of the study and makes it difficult to demonstrate that the active treatment is significantly better.[4][5] This can lead to the failure of clinical trials for potentially effective therapies, wasting resources and delaying the development of new treatments for T1D.

Q3: What are the primary mechanisms driving the placebo effect in immune-related conditions like T1D?

A3: The placebo effect in immune-related conditions is primarily driven by two neuropsychological mechanisms:

  • Expectation: A patient's belief and anticipation that a treatment will be effective can trigger real physiological changes.[2][6][7][8]

  • Classical Conditioning: The repeated association of a neutral stimulus (e.g., an infusion or injection) with an active drug can lead the body to elicit a similar physiological response to the neutral stimulus alone.[6][7] In the context of the immune system, this is sometimes referred to as "learned immunosuppression."[6][7]

These psychological factors can influence the neuroendocrine and immune systems, although the precise pathways leading to preserved beta-cell function are still under investigation.

Q4: What is the primary endpoint for assessing beta-cell function, and how is it affected by placebo?

A4: The gold-standard primary endpoint for assessing endogenous insulin secretion (beta-cell function) in T1D trials is the stimulated C-peptide level, typically measured as the Area Under the Curve (AUC) during a Mixed-Meal Tolerance Test (MMTT).[9][10] C-peptide is a reliable biomarker because it is co-secreted with insulin from beta cells at a 1:1 molar ratio but is not cleared by the liver, making its measurement in peripheral blood a stable indicator of insulin production.[9] Even in placebo groups, C-peptide levels can show variability and sometimes a temporary stabilization or slower decline, particularly in patients with recent-onset T1D.[10]

Troubleshooting Guides

Issue 1: High variability in C-peptide levels is observed in the placebo arm, reducing the ability to detect a treatment effect.

  • Possible Cause: Natural history of new-onset T1D, where a temporary recovery of beta-cell function (the "honeymoon phase") can occur. There is significant variability from trial to trial in the rate of C-peptide decline in placebo groups, influenced by factors like age and baseline beta-cell function.[10]

  • Troubleshooting Steps:

    • Standardize Patient Population: Ensure strict inclusion/exclusion criteria. Enrolling patients within a narrow timeframe after diagnosis (e.g., within 100 days) and within a specific age range can help reduce variability.[10]

    • Stratified Randomization: Stratify randomization based on key baseline characteristics that influence C-peptide decline, such as age and initial C-peptide levels.

    • Increase Sample Size: A larger sample size can help overcome high variability and increase the statistical power to detect a true difference between the treatment and placebo groups.

    • Statistical Modeling: Utilize advanced statistical models that can account for baseline characteristics and the longitudinal nature of C-peptide data.

Issue 2: The placebo group shows an unexpectedly strong and sustained preservation of C-peptide, leading to a failed trial.

  • Possible Cause: Psychological factors, such as heightened patient expectations, or aspects of the trial design may be inadvertently enhancing the placebo effect. The clinical trial environment itself, with its increased attention and care, can contribute to positive outcomes.

  • Troubleshooting Steps (for future trial design):

    • Placebo Run-in Period: Incorporate a run-in period where all participants receive a placebo.[11] Those who show a significant positive response can be identified and potentially excluded from the main trial, although this approach is not always effective.[11]

    • Manage Expectations: Train clinical staff to communicate with participants in a neutral and standardized manner to avoid amplifying expectations of treatment benefit.[4][5] Provide clear and balanced information about the study, including the probability of receiving a placebo.

    • Blinding: Ensure robust double-blinding procedures so that neither the participants nor the investigators know the treatment allocation.[3][11]

    • Objective Endpoints: While C-peptide is a biological measure, supplementing it with other objective endpoints that are less susceptible to psychological influence can provide a more complete picture.

Issue 3: Difficulty in interpreting secondary endpoints like HbA1c and insulin dosage due to the placebo effect.

  • Possible Cause: Glycemic control (HbA1c) and daily insulin use are influenced by patient behavior (diet, exercise) and are less direct measures of beta-cell function compared to C-peptide.[9] These measures can be highly variable and are susceptible to placebo effects related to increased self-care and monitoring during a trial.

  • Troubleshooting Steps:

    • Prioritize C-peptide: Recognize that C-peptide is the most suitable primary outcome for these trials.[9] While a 50% higher C-peptide level may only translate to a small difference in HbA1c in intensively treated patients, it is a more direct and sensitive measure of the immunotherapy's biological effect.[9]

    • Standardized Diabetes Management: Implement a standardized diabetes management protocol for all participants (both placebo and active groups) to minimize variability in glycemic control practices.[10]

    • Composite Endpoints: Consider using composite endpoints that combine C-peptide, insulin dose, and HbA1c, such as the Insulin-Dose Adjusted A1c (IDAA1c), to provide a more holistic view of treatment benefit.

    • Long-term Follow-up: Extend the follow-up period. Differences in insulin requirements and rates of hypoglycemia may become more apparent over a longer duration (e.g., 24 months) as the natural decline in C-peptide in the placebo group becomes more pronounced.[10]

Quantitative Data Presentation

The following table summarizes the typical changes in the primary endpoint (C-peptide AUC) observed in the placebo arms of various T1D immunotherapy trials. This illustrates the natural decline and variability that must be accounted for when assessing a new therapy.

Immunotherapy Trial (Illustrative)Patient PopulationDurationPlacebo Group Change in C-peptide AUC from Baseline
Anti-CD3 (Teplizumab) TrialsNew-Onset T1D1-2 YearsDecline, but rate varies. Some stabilization possible initially.
Anti-CD20 (Rituximab) TrialNew-Onset T1D1 YearDecline of ~20-30% on average.
CTLA4-Ig (Abatacept) TrialNew-Onset T1D2 YearsDecline of ~40-50% on average over 2 years.
Anti-Thymocyte Globulin (ATG) TrialNew-Onset T1D1-2 YearsSignificant decline, often used as a comparator for active arms.

Note: The values presented are illustrative and synthesized from multiple trial reports. Actual percentages can vary significantly based on the specific trial's patient population and duration.

Experimental Protocols

Key Experiment: Mixed-Meal Tolerance Test (MMTT)

The MMTT is the gold-standard method for stimulating and measuring endogenous insulin secretion via C-peptide.

Objective: To measure the peak and total C-peptide response to a standardized liquid meal stimulus.

Methodology:

  • Patient Preparation: The patient must fast overnight (for at least 8 hours).

  • Baseline Sample: A baseline (time = 0 min) blood sample is drawn for C-peptide and glucose measurement.

  • Meal Ingestion: The patient consumes a standardized liquid meal (e.g., Boost or Sustacal) within 10 minutes. The volume is typically calculated based on body weight.

  • Timed Blood Draws: Blood samples are drawn at specific intervals after the meal is consumed. A typical 2-hour MMTT involves samples at 0, 30, 60, 90, and 120 minutes. Some protocols extend to 4 hours to capture the full hormonal response.[12]

  • Sample Processing: Blood samples are collected in appropriate tubes (e.g., EDTA tubes on ice) and centrifuged to separate plasma, which is then stored frozen until analysis.

  • C-peptide Analysis: C-peptide concentrations are measured using a validated radioimmunoassay or a similar sensitive assay.[13]

  • Data Calculation: The primary outcome is the Area Under the Curve (AUC) for C-peptide, calculated using the trapezoidal rule from the timed measurements.[12] Other important metrics include the peak C-peptide value and fasting C-peptide.

Visualizations

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-Up & Analysis Screen Patient Screening (Inclusion/Exclusion Criteria) Enroll Informed Consent & Enrollment Screen->Enroll Baseline Baseline MMTT (Measure C-peptide) Enroll->Baseline Random Randomization (Double-Blind) Baseline->Random GroupA Active Immunotherapy Random->GroupA Arm A GroupB Placebo Random->GroupB Arm B FollowUpMMTT Follow-Up MMTTs (e.g., 12 & 24 months) GroupA->FollowUpMMTT GroupB->FollowUpMMTT Data Data Analysis (Compare C-peptide AUC change from baseline) FollowUpMMTT->Data Outcome Primary Outcome: Treatment vs Placebo Data->Outcome

Caption: Standard workflow for a randomized, placebo-controlled T1D immunotherapy trial.

Placebo_Factors cluster_psych Psychological Factors cluster_bio Biological & Disease Factors cluster_trial Trial Design & Conduct PlaceboResponse Observed Placebo Response (e.g., C-peptide stabilization) Expectation Patient Expectation & Belief in Treatment Expectation->PlaceboResponse Conditioning Classical Conditioning (Learned Immune Response) Conditioning->PlaceboResponse Honeymoon Natural History: 'Honeymoon Phase' Honeymoon->PlaceboResponse Regression Regression to the Mean Regression->PlaceboResponse Interaction Patient-Investigator Interaction & Care Interaction->PlaceboResponse Blinding Potential for Unblinding Blinding->PlaceboResponse Mitigation_Strategies cluster_design Trial Design cluster_conduct Trial Conduct cluster_analysis Statistical Analysis Mitigation Goal: Minimize Placebo Response & Isolate True Treatment Effect Design1 Robust Double-Blinding Mitigation->Design1 Design2 Placebo Run-in Period Mitigation->Design2 Design3 Appropriate Control Group Mitigation->Design3 Design4 Sufficient Sample Size Mitigation->Design4 Conduct1 Standardized Patient Interaction Mitigation->Conduct1 Conduct2 Neutral Communication Mitigation->Conduct2 Conduct3 Patient Training on Symptom Reporting Mitigation->Conduct3 Analysis1 Analysis of Covariance (ANCOVA) Mitigation->Analysis1 Analysis2 Mixed-Models for Repeated Measures Mitigation->Analysis2

References

Technical Support Center: Advancing Clinical Trial Design for Autoimmune Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in designing and implementing clinical trials for autoimmune disease therapies.

Frequently Asked Questions (FAQs)

Q1: How can we address significant patient heterogeneity in our autoimmune disease clinical trials?

Patient heterogeneity is a primary challenge in autoimmune disease research, where conditions like Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA) present with diverse clinical manifestations and underlying biological pathways.[1][2][3] A key strategy to manage this is through robust patient stratification, moving beyond clinical phenotypes to "endotypes" defined by distinct molecular mechanisms.[2]

Troubleshooting Guide: Patient Heterogeneity

  • Issue: High placebo response or inconsistent drug efficacy across the trial population. This may be due to enrolling a mix of patients with different disease drivers.

  • Solution 1: Biomarker-Led Stratification: Implement a biomarker strategy early in trial design.[1] By analyzing biomarkers such as autoantibodies, cytokines, or genetic signatures, you can stratify patients into more homogeneous subgroups.[1][2][4] This allows for the enrichment of patient populations most likely to respond to a targeted therapy.

  • Solution 2: "Basket" and "Umbrella" Trial Designs: For therapies targeting a specific molecular pathway present across multiple autoimmune diseases, a "basket" trial can be effective.[5] Conversely, an "umbrella" trial can test multiple targeted therapies within a single, broadly defined autoimmune disease, assigning patients to a treatment arm based on their specific biomarker profile.[5]

The following diagram illustrates a typical workflow for stratifying patients based on biomarker profiles before randomization.

cluster_screening Phase 1: Screening & Consent cluster_biomarker Phase 2: Biomarker Profiling cluster_stratification Phase 3: Stratification & Randomization A Patient Recruitment (Broad Clinical Criteria) B Informed Consent A->B C Sample Collection (e.g., Blood, Tissue) B->C D Biomarker Analysis (e.g., Genomics, Proteomics, Cytokine Panels) C->D E Data Analysis & Endotyping D->E F Biomarker-Positive Subgroup 1 E->F G Biomarker-Positive Subgroup 2 E->G H Biomarker-Negative or Other E->H I Randomize to Treatment Arm A F->I J Randomize to Treatment Arm B G->J K Assign to Standard of Care / Observational Arm H->K

Caption: Workflow for biomarker-based patient stratification before trial randomization.

Q2: Our trial is costly and slow. How can we improve efficiency without compromising validity?

Traditional, rigid clinical trial designs can be inefficient for complex and heterogeneous diseases.[5] Adaptive clinical trial designs offer a flexible and efficient alternative, allowing for pre-planned modifications based on interim data.[6][7][8]

Troubleshooting Guide: Trial Inefficiency

  • Issue: Long trial durations, large sample sizes required, and late-stage failures due to incorrect dose selection or patient population.

  • Solution: Implement an Adaptive Trial Design. Adaptive designs can make trials more efficient by:

    • Reducing Sample Size: Resources can be focused on more promising treatment arms.[7]

    • Faster Decisions: Early stopping for futility or success can save significant time and resources.[7][9]

    • Dose Optimization: Adaptive dose-finding designs can more effectively identify the optimal dose before moving to pivotal studies.[6]

This diagram shows a simple adaptive design where an interim analysis can lead to modifications.

A Trial Start (e.g., 3 Dose Arms + Placebo) B Interim Analysis (Pre-planned at 50% enrollment) A->B C Stop Least Effective Dose Arm B->C If pre-specified futility criteria are met D Continue Trial with Remaining Arms B->D If futility criteria are not met C->D E Final Analysis D->E F Report Results E->F

Caption: Decision pathway in a simple adaptive trial design with dose modification.

FeatureTraditional (Fixed) DesignAdaptive Design
Flexibility Low (Protocol fixed before start)High (Pre-planned modifications allowed)[6]
Sample Size Often larger, fixedPotentially smaller, more efficient allocation[7]
Timeline Fixed durationCan be shortened by stopping early for futility/success[9]
Cost High, especially if trial fails lateCan reduce overall costs by failing faster[7]
Ethical Aspect Patients may remain on ineffective arms longerMinimizes patient exposure to unsafe or ineffective treatments[9]
Q3: Which biomarkers are most relevant for autoimmune trials, and how do we measure them?

Biomarker selection depends on the specific disease and the drug's mechanism of action. Broadly, they can be categorized as markers of inflammation, immune cell activation, or tissue damage.[4] Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used platform for quantifying many of these protein-based biomarkers.[10]

Troubleshooting Guide: Biomarker Selection & Measurement

  • Issue: Difficulty selecting a sensitive and specific biomarker that correlates with clinical outcomes.

  • Solution: Conduct a literature review and preliminary studies to identify candidate biomarkers. Focus on markers that are mechanistically linked to the therapeutic target. For example, if targeting a cytokine pathway, measuring levels of that cytokine and downstream markers is critical. A newer composite biomarker, the Systemic Inflammation Index (SII), calculated from a standard white blood cell panel, has shown promise in correlating with disease activity.[11]

Biomarker CategorySpecific ExampleRelevance in Autoimmune Disease
Pro-inflammatory Cytokines TNF-α, Interleukin-6 (IL-6)Key drivers of inflammation; targeted by many approved therapies.[4][12]
Macrophage Activation Soluble CD163 (sCD163)Indicates macrophage activation, which is involved in tissue inflammation.[4]
Tissue Remodeling/Damage Matrix Metalloproteinases (MMPs)Involved in the breakdown of extracellular matrix during chronic inflammation.[4]
Cartilage Degradation CTX-IIA marker of cartilage damage, particularly relevant in Rheumatoid Arthritis.[10]
  • Coating: A 96-well microplate is coated with a capture antibody specific to the target cytokine (e.g., anti-human IL-6). The plate is incubated overnight at 4°C.

  • Washing & Blocking: The plate is washed to remove unbound antibody. A blocking buffer (e.g., BSA solution) is added to prevent non-specific binding of proteins in subsequent steps.

  • Sample Incubation: Standards (known concentrations of the cytokine) and patient samples (e.g., serum, plasma) are added to the wells. The plate is incubated, allowing the cytokine to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound sample components.

  • Detection Antibody: A biotinylated detection antibody, also specific to the target cytokine, is added. This antibody binds to a different epitope on the cytokine, forming a "sandwich."

  • Washing: The plate is washed to remove the unbound detection antibody.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. The streptavidin binds to the biotin on the detection antibody.

  • Washing: The plate is washed to remove unbound enzyme conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

  • Stopping Reaction: The reaction is stopped by adding an acid (e.g., sulfuric acid).

  • Data Acquisition: The absorbance (optical density) of each well is read using a microplate reader at a specific wavelength.

  • Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the patient samples is then interpolated from this curve.

Q4: How are novel therapies targeting intracellular signaling pathways affecting trial design?

The development of therapies targeting intracellular kinases, such as Tyrosine Kinase 2 (TYK2) inhibitors, represents a shift towards more specific immunomodulation.[10] This requires trial designs that can effectively measure the downstream effects of inhibiting these pathways.

TYK2 is a member of the Janus kinase (JAK) family and is crucial for mediating signals from key cytokines like IL-12, IL-23, and Type I interferons. Inhibiting TYK2 can dampen the inflammatory response driven by these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Cytokine Receptor (e.g., IL-23R) B TYK2 C JAK2 E STAT3 B->E Phosphorylates C->E Phosphorylates D Cytokine (e.g., IL-23) D->A F Phosphorylated STAT3 (pSTAT3) E->F H pSTAT3 Dimer F->H G TYK2 Inhibitor G->B Blocks Phosphorylation I Gene Transcription (e.g., IL-17, IL-22) H->I Induces

Caption: Inhibition of the TYK2 signaling pathway by a selective inhibitor.

References

Validation & Comparative

Comparative Efficacy of DiaPep277 and Other Immunotherapies for Type 1 Diabetes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of DiaPep277 versus other leading immunotherapeutic candidates for Type 1 Diabetes (T1D), supported by clinical trial data and experimental methodologies.

This guide provides a comprehensive comparison of this compound with other prominent immunotherapies for Type 1 Diabetes, including Teplizumab, Rituximab, Abatacept, Anti-thymocyte Globulin (ATG), and the GAD65 vaccine (Diamyd). The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of mechanisms of action, clinical trial outcomes, and experimental protocols to inform further research and development in the field.

Executive Summary

The landscape of immunotherapy for Type 1 Diabetes is rapidly evolving, with several promising candidates demonstrating the potential to preserve beta-cell function and alter the course of the disease. This compound, a peptide derived from heat shock protein 60, has shown a modest but significant effect in preserving C-peptide levels in adults with recent-onset T1D. However, its efficacy is subject to ongoing evaluation, particularly in light of mixed results in pediatric populations and the termination of some of its development programs.

In comparison, other immunotherapies have also shown promise. Teplizumab, an anti-CD3 monoclonal antibody, has been a frontrunner, demonstrating a significant delay in the onset of clinical T1D in high-risk individuals and preservation of C-peptide in newly diagnosed patients. Other agents targeting different aspects of the immune cascade, such as B-cell depletion with Rituximab, T-cell co-stimulation modulation with Abatacept, and broad immunosuppression with ATG, have also shown varying degrees of efficacy in clinical trials. Antigen-specific therapies like the GAD65 vaccine are being explored for their potential to induce immune tolerance with a favorable safety profile.

This guide will delve into the quantitative data from key clinical trials of these therapies, present their proposed mechanisms of action through signaling pathway diagrams, and provide an overview of the experimental protocols employed in these studies.

Comparative Efficacy of T1D Immunotherapies

The following tables summarize the quantitative data from key clinical trials of this compound and other T1D immunotherapies. It is important to note that these trials were not head-to-head comparisons, and thus, direct cross-trial efficacy comparisons should be made with caution due to differences in study populations, duration, and endpoints.

Table 1: Efficacy of this compound in Preserving Beta-Cell Function

Clinical TrialPatient PopulationTreatment GroupPlacebo GroupOutcomeResultCitation(s)
DIA-AID 1 (Phase III) Adults (16-45 years) with new-onset T1DThis compound (1 mg)PlaceboChange in glucagon-stimulated C-peptide AUC at 24 months23.4% relative treatment effect (p=0.037) in mITT population[1][2][3]
Maintained target HbA1c (≤7%)56% vs 44% (p=0.03) in mITT population[1][2][3]
Partial Remission38% vs 29% (p=0.08) in mITT population[1][2][3]
Phase II Extension Adults (16-58 years) with new-onset T1DThis compound (1 mg)PlaceboStimulated C-peptide at 18 monthsMaintained in this compound group, fell in placebo group (p=0.0005)[4]
Phase II (Pediatric) Children (7-14 years) with new-onset T1DThis compound (1 mg)PlaceboC-peptide levels over timeSimilar decrease in both groups

Table 2: Comparative Efficacy of Other T1D Immunotherapies

TherapyClinical TrialPatient PopulationKey Efficacy OutcomeResultCitation(s)
Teplizumab PROTECT (Phase III)Children & Adolescents (8-17 years) with new-onset T1DHigher C-peptide levels at 78 weeksSignificantly higher in teplizumab group vs. placebo[5]
TN-10 (Phase II)High-risk individuals for T1DDelay in onset of clinical T1DMedian delay of over 2 years
Rituximab Phase IINew-onset T1D (8-40 years)Mean C-peptide AUC at 1 year20% higher in rituximab group vs. placebo (p=0.03)[6][7]
HbA1c at 1 yearSignificantly lower in rituximab group[6][7]
Abatacept Phase IINew-onset T1DC-peptide AUC at 2 years59% higher in abatacept group vs. placebo
Prevention Study (Phase II)At-risk relatives for T1DDelay in progression to abnormal glucose toleranceDid not meet primary endpoint[8][9]
ATG MELD-ATG (Phase II)New-onset T1D (5-25 years)C-peptide AUC at 1 year (2.5 mg/kg dose)Significantly higher vs. placebo (p=0.0003)[10][11]
GAD65 Vaccine (Diamyd) DIAGNODE-2 (Phase IIb)New-onset T1D (12-24 years) with HLA DR3-DQ2 haplotypePreservation of C-peptide at 15 monthsSignificant preservation in the specified genetic subgroup[12][13][14][15][16]

Mechanisms of Action and Signaling Pathways

The immunotherapies discussed in this guide employ distinct mechanisms to modulate the autoimmune attack on pancreatic beta cells.

This compound

This compound is a 24-amino-acid peptide derived from the human 60kDa heat shock protein (HSP60). Its proposed mechanism of action involves the modulation of the immune response through Toll-like receptor 2 (TLR2) signaling on regulatory T cells (Tregs). This interaction is thought to shift the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2/Tr1 response, thereby reducing the autoimmune destruction of beta cells.

DiaPep277_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_Treg Regulatory T cell (Treg) cluster_Teff Autoreactive T effector cell (Teff) cluster_BetaCell Pancreatic Beta Cell This compound This compound (HSP60 peptide) TLR2 TLR2 This compound->TLR2 Binds to Treg_Activation Treg Activation & Expansion TLR2->Treg_Activation Activates IL10_TGFb Secretion of IL-10 & TGF-β Treg_Activation->IL10_TGFb Leads to Teff_Suppression Suppression of Teff Proliferation & Cytokine Production IL10_TGFb->Teff_Suppression Inhibits Beta_Cell_Survival Beta Cell Survival & Function Teff_Suppression->Beta_Cell_Survival Protects Teplizumab_Mechanism cluster_Teff Autoreactive T effector cell (Teff) cluster_Treg Regulatory T cell (Treg) cluster_BetaCell Pancreatic Beta Cell Teplizumab Teplizumab CD3 CD3 Receptor Teplizumab->CD3 Binds to Treg_Expansion Treg Expansion Teplizumab->Treg_Expansion Promotes Teff_Anergy Teff Anergy/ Exhaustion CD3->Teff_Anergy Induces Beta_Cell_Preservation Beta Cell Preservation Teff_Anergy->Beta_Cell_Preservation Leads to Treg_Expansion->Beta_Cell_Preservation Contributes to DiaPep277_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase (24 months) cluster_FollowUp Follow-up & Endpoints Screening Screening of new-onset T1D patients (16-45 years) Inclusion Inclusion Criteria: - Diagnosed within 3 months - Fasting C-peptide ≥0.22 nmol/L - At least one T1D autoantibody Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization DiaPep277_Arm This compound (1 mg) subcutaneous injection at months 0, 1, 3, 6, 9, 12, 15, 18, 21 Randomization->DiaPep277_Arm This compound Group Placebo_Arm Placebo subcutaneous injection at same timepoints Randomization->Placebo_Arm Placebo Group FollowUp_Visits Regular follow-up visits DiaPep277_Arm->FollowUp_Visits Placebo_Arm->FollowUp_Visits Primary_Endpoint Primary Endpoint: Change in glucagon-stimulated C-peptide AUC at 24 months FollowUp_Visits->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Mixed-meal stimulated C-peptide - HbA1c - Insulin dose - Hypoglycemic events FollowUp_Visits->Secondary_Endpoints Teplizumab_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase (78 weeks) cluster_FollowUp Follow-up & Endpoints Screening Screening of children & adolescents (8-17 years) with new-onset T1D Inclusion Inclusion Criteria: - Diagnosed within 6 weeks - Peak stimulated C-peptide ≥0.2 pmol/mL - At least one T1D autoantibody Screening->Inclusion Randomization Randomization (2:1) Inclusion->Randomization Teplizumab_Arm Two 12-day courses of daily intravenous Teplizumab infusions (6 months apart) Randomization->Teplizumab_Arm Teplizumab Group Placebo_Arm Two 12-day courses of daily intravenous placebo infusions (6 months apart) Randomization->Placebo_Arm Placebo Group FollowUp_Visits Follow-up visits up to week 78 Teplizumab_Arm->FollowUp_Visits Placebo_Arm->FollowUp_Visits Primary_Endpoint Primary Endpoint: C-peptide levels at week 78 FollowUp_Visits->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - HbA1c - Insulin dose - Safety FollowUp_Visits->Secondary_Endpoints

References

Validating the Immunomodulatory Effects of HSP60 Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 60 (HSP60) has emerged as a fascinating modulator of the immune system, exhibiting a dual role in both promoting and regulating inflammatory responses. Peptides derived from HSP60 have garnered significant interest as potential therapeutic agents for a range of autoimmune diseases and cancers. This guide provides a comparative overview of the immunomodulatory effects of key HSP60 peptides, supported by experimental data, detailed protocols for validation, and visual representations of the underlying mechanisms and workflows.

Comparative Efficacy of HSP60 Peptides

The immunomodulatory activity of HSP60 peptides is primarily attributed to their ability to interact with Toll-like receptor 2 (TLR2) on immune cells, particularly T cells.[1][2][3] This interaction triggers a signaling cascade that can lead to the expansion and activation of regulatory T cells (Tregs), a shift in cytokine profiles from a pro-inflammatory Th1 response to a more regulatory or anti-inflammatory Th2/Tr1 response, and the modulation of dendritic cell function.[1][4][5]

Below is a summary of quantitative data from preclinical and clinical studies on two prominent HSP60-derived peptides: DiaPep277 and Jusvinza (CIGB-814).

PeptideModel/DiseaseKey Immunomodulatory EffectsQuantitative Data HighlightsReference
This compound (p277) Type 1 Diabetes (Human, Phase II/III trials)- Skews T-cell response from Th1 to Th2. - Induces IL-10 production. - Preserves pancreatic β-cell function.- In a Phase II trial, C-peptide concentrations were maintained in the this compound group (0.93 nmol/L) compared to a fall in the placebo group (0.26 nmol/L) at 10 months. - Cytokine production in response to therapy was dominated by Interleukin-10 (IL-10).[5][6]
This compound (p277) Non-obese diabetic (NOD) mice- Arrests spontaneous diabetogenic process. - Induces a shift from Th1 to Th2 cytokine profile.- Treatment is associated with the transient activation of splenic T-cells that produce the Th2 cytokines IL-4 and IL-10.[2][4]
Jusvinza (CIGB-814) Rheumatoid Arthritis (RA) (Preclinical and Clinical)- Induces FOXP3+ regulatory T cells (Tregs). - Reduces pro-inflammatory cytokines.- In preclinical RA models, Jusvinza increased the frequency of Tregs and significantly reduced TNFα levels in the spleen. - In RA patients, Jusvinza treatment was associated with an increase in Treg frequency and a reduction in IL-17 levels.[7][8][9]
Jusvinza (CIGB-814) COVID-19 (Clinical)- Reduces hyperinflammation.- Treatment inhibited several cytokines and soluble mediators associated with hyperinflammation in COVID-19 patients.[7][10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and validation processes, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

HSP60_TLR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_outcome Immunomodulatory Outcomes HSP60 HSP60 Peptide (e.g., p277) TLR2 TLR2 HSP60->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits PI3K PI3K TLR2->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Gene Gene Transcription NFkB->Gene Translocates MAPK->Gene Activates Akt Akt PI3K->Akt Akt->Gene Treg ↑ Treg Function (FOXP3+) Gene->Treg Cytokines ↑ IL-10, TGF-β ↓ IFN-γ, TNF-α Gene->Cytokines Proliferation ↓ T-cell Proliferation Gene->Proliferation Experimental_Workflow cluster_setup Experimental Setup cluster_assays Immunomodulatory Assays cluster_analysis Data Analysis and Comparison start Isolate PBMCs from blood sample culture Culture PBMCs with HSP60 peptide and/or other immunomodulators start->culture controls Include vehicle and positive controls culture->controls proliferation T-cell Proliferation Assay (CFSE) culture->proliferation cytokine Cytokine Profiling (ELISA/Flow Cytometry) culture->cytokine treg Treg Analysis (Flow Cytometry for FOXP3) culture->treg dc Dendritic Cell Maturation Assay culture->dc data Quantify proliferation, cytokine levels, Treg % proliferation->data cytokine->data treg->data dc->data compare Compare effects of different peptides and controls data->compare end Validate Immunomodulatory Effects compare->end

References

A Comparative Analysis of DiaPep277 and GAD-Based Therapies for Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on two distinct immunomodulatory approaches to preserving beta-cell function in type 1 diabetes.

Type 1 diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells by the body's own immune system. A primary goal of recent therapeutic development has been to modulate this autoimmune response to preserve remaining beta-cell function. This guide provides a detailed comparison of two such antigen-specific immunotherapies: DiaPep277 and glutamic acid decarboxylase (GAD)-based therapies.

Overview of Therapeutic Approaches

This compound is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60), a known autoantigen in T1D.[1][2][3] The therapeutic strategy behind this compound is to induce a shift in the immune response from a destructive T-helper 1 (Th1) phenotype to a more protective T-helper 2 (Th2) response, thereby arresting the autoimmune attack on beta cells.[1]

GAD-based therapies utilize the 65 kDa isoform of glutamic acid decarboxylase (GAD65), another key autoantigen in T1D.[4][5] The principle of this approach is to induce immune tolerance to GAD65, which is theorized to prevent or slow the autoimmune destruction of pancreatic beta cells.[5] A common formulation involves combining recombinant human GAD65 with an alum adjuvant (GAD-alum) to enhance the immune response.[4][5][6]

FeatureThis compoundGAD-Based Therapy (GAD-alum)
Antigen p277 peptide from Heat Shock Protein 60 (HSP60)65 kDa isoform of Glutamic Acid Decarboxylase (GAD65)
Formulation Subcutaneous injection of p277 peptide in mannitol and vegetable oilSubcutaneous or intralymphatic injection of recombinant human GAD65 with an alum adjuvant
Proposed Mechanism Shifts immune response from pro-inflammatory Th1 to anti-inflammatory Th2/Treg phenotypeInduces antigen-specific immune tolerance, potentially through Th2 and Treg immune deviation
Development Status Development terminatedOngoing clinical trials, particularly in genetically defined subgroups

Clinical Efficacy and Outcomes

The clinical development of this compound and GAD-based therapies has followed divergent paths, marked by both promising results and significant setbacks.

This compound: Early and Phase II clinical trials for this compound in adults with recent-onset T1D showed encouraging results. Treatment was associated with the preservation of stimulated C-peptide levels, a measure of endogenous insulin production, compared to placebo.[1][7] For instance, one Phase II study reported that at 10 months, C-peptide concentrations were maintained in the this compound group but had fallen in the placebo group.[1] However, a subsequent Phase II trial in children with newly diagnosed T1D did not show a beneficial effect in preserving beta-cell function.[8]

A large, multinational Phase III trial (DIA-AID 1) initially reported that this compound was safe and resulted in a significant preservation of C-peptide secretion compared to placebo over 24 months.[9][10][11] The reported relative treatment effect was 23.4% in the modified intent-to-treat population.[9][10][11]

However, the development of this compound was abruptly terminated in 2014.[12][13][14][15] The acquiring company, Hyperion Therapeutics, discovered evidence of serious misconduct by employees of the original developer, Andromeda Biotech.[12][13] This misconduct included the improper unblinding of trial data and manipulation of analyses to achieve a favorable outcome.[12][13][16] When the full dataset was analyzed without the exclusion of certain patients, the trial had failed to meet its primary endpoint.[12]

GAD-Based Therapies: The clinical trial history for GAD-based therapies is more extensive and has yielded mixed results. Some early Phase II studies suggested that GAD-alum could preserve C-peptide levels, particularly in patients treated soon after diagnosis.[4] However, a large Phase III trial published in 2012 failed to show a significant difference in the decline of stimulated C-peptide levels between GAD-alum and placebo groups in patients aged 10-20.[4]

More recent research has identified a key factor influencing the efficacy of GAD-alum: the patient's human leukocyte antigen (HLA) genotype.[17][18] Meta-analyses and prospective trials have demonstrated a significant and clinically relevant effect of GAD-alum in preserving C-peptide production in individuals with the HLA DR3-DQ2 haplotype.[17][18][19] For example, the DIAGNODE-2 trial, which administered GAD-alum intralymphatically with oral vitamin D, showed improved glycemic control and preservation of beta-cell function in patients with this specific genetic profile.[17][20][21] This has led to a more targeted, precision-medicine approach in ongoing and planned Phase III trials.[19][22]

Quantitative Data Comparison

The following tables summarize key efficacy data from major clinical trials of this compound and GAD-alum. It is crucial to note that these trials had different patient populations, protocols, and analysis methods, so direct comparisons should be made with caution.

Table 1: this compound Clinical Trial Efficacy Data

TrialPatient PopulationDurationPrimary EndpointResult
Phase II [1]35 adults, newly diagnosed10 monthsGlucagon-stimulated C-peptideC-peptide maintained in treatment group, fell in placebo group (p=0.039)
Phase II [8]30 children (7-14 yrs), newly diagnosed18 monthsStimulated C-peptideNo significant difference between groups
DIA-AID 1 (Phase III) [9][10]457 adults (16-45 yrs), newly diagnosed24 monthsChange in glucagon-stimulated C-peptide AUCInitially reported 23.4% relative preservation (p=0.037); later found to be non-significant after data misconduct revealed

Table 2: GAD-alum Clinical Trial Efficacy Data

TrialPatient PopulationDurationPrimary EndpointResult
Phase III [4]327 patients (10-20 yrs), newly diagnosed15 monthsStimulated C-peptide preservationNo significant difference between groups
DIAGNODE-2 (Phase IIb) [17][20][21]109 patients (12-24 yrs), newly diagnosed, GAD Ab+15 monthsC-peptide preservationSignificant benefit in patients with HLA DR3-DQ2 haplotype; improved time in glycemic range
Meta-analysis [18]>500 patients from 3 trialsN/AC-peptide preservationSignificant and dose-dependent effect in patients with HLA DR3-DQ2 haplotype

Experimental Protocols

The primary efficacy endpoint in most of these trials was the preservation of beta-cell function, measured by stimulated C-peptide levels. The Mixed-Meal Tolerance Test (MMTT) and Glucagon Stimulation Test (GST) are standard methods for this assessment.[23][24]

Generalized Protocol for Mixed-Meal Tolerance Test (MMTT):

  • Patient Preparation: Patients fast overnight (typically 8-10 hours).[25][26] Short-acting insulin is withheld for at least 6 hours prior to the test.[26]

  • Baseline Sampling: An intravenous catheter is inserted for blood sampling.[27] A baseline blood sample is drawn to measure fasting glucose and C-peptide.[26]

  • Meal Ingestion: The patient consumes a standardized liquid mixed meal (e.g., Boost® or Ensure®) within a short timeframe (e.g., 15 minutes).[27][28] The amount is often based on body weight.[27]

  • Post-Meal Sampling: Blood samples are drawn at regular intervals (e.g., every 30 minutes) for 2 to 3 hours.[26][27][28]

  • Analysis: C-peptide and glucose levels are measured in each sample. The primary outcome is often the Area Under the Curve (AUC) for C-peptide, which reflects total insulin secretion in response to the meal.[26]

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Mechanism of this compound

DiaPep277_Mechanism cluster_immune Immune Response Modulation APC Antigen Presenting Cell (APC) Treg Regulatory T-cell (Treg/Th2) APC->Treg Induces Differentiation DiaPep This compound (HSP60 peptide) DiaPep->APC Uptake & Presentation Teff Autoreactive Th1 T-cell BetaCell Pancreatic Beta Cell Teff->BetaCell Autoimmune Attack Treg->Teff Suppresses GAD_Therapy_Mechanism cluster_tolerance Induction of Immune Tolerance GADalum GAD-alum (GAD65 + Adjuvant) APC Antigen Presenting Cell (APC) GADalum->APC Uptake & Presentation Treg Regulatory T-cell (Treg) APC->Treg Promotes Tolerance Teff GAD65-specific Th1 T-cell BetaCell Pancreatic Beta Cell Teff->BetaCell Destruction Treg->Teff Inhibits Activation T1D_Trial_Workflow Screening Patient Screening (Newly diagnosed, C-peptide > 0.1 nmol/L) Randomization Randomization Screening->Randomization Treatment Treatment Arm (e.g., this compound or GAD-alum) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up Visits (e.g., 3, 6, 12, 24 months) Treatment->FollowUp Placebo->FollowUp Endpoint Endpoint Measurement (MMTT, HbA1c, Insulin Dose) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

References

DiaPep277: A Case Study in the Perils of Replicating Preclinical Promise

Author: BenchChem Technical Support Team. Date: December 2025

The trajectory of DiaPep277, a once-promising immunotherapy for type 1 diabetes, serves as a stark reminder of the challenges in translating initial positive findings into robust, replicable clinical therapies. This guide provides a comparative analysis of the initial studies that generated significant optimism and the subsequent events that led to the termination of its development, offering valuable insights for researchers, scientists, and drug development professionals.

The initial allure of this compound stemmed from a compelling immunological hypothesis. As a peptide derived from the human 60 kDa heat shock protein (HSP60), it was designed to modulate the autoimmune response that destroys pancreatic beta cells in type 1 diabetes. The proposed mechanism centered on inducing a shift in the T-cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype, thereby preserving beta-cell function.[1] Early phase II clinical trials and a subsequent large-scale phase III trial, DIA-AID 1, appeared to validate this hypothesis, reporting preservation of C-peptide levels, a key indicator of endogenous insulin production.[2][3][4]

However, the attempt to replicate these promising findings in a second, confirmatory phase III trial, DIA-AID 2, not only failed to reproduce the positive results but also uncovered a case of scientific misconduct that ultimately led to the cessation of the entire development program.[5][6] This guide will dissect the data from both the initial and subsequent studies, detail the experimental protocols, and visualize the proposed biological pathways and clinical trial workflows.

Quantitative Data Summary: A Tale of Two Trials

The initial optimism surrounding this compound was largely fueled by the reported outcomes of the DIA-AID 1 trial.[7] Below is a summary of the key quantitative data as initially published, contrasted with the eventual outcome of the replication efforts.

Efficacy EndpointInitial Positive Findings (DIA-AID 1 - Retracted)Replication Attempt (DIA-AID 2 - Outcome Inferred from Program Termination)
Change in Glucagon-Stimulated C-peptide AUC Statistically significant preservation in the this compound group compared to placebo.[7]Did not meet the primary endpoint of preserving C-peptide secretion.[2][5]
Proportion of Patients Maintaining Target HbA1c (≤7.0%) Significantly higher in the this compound group (56% vs. 44% in the modified intent-to-treat population).[7]No significant difference anticipated based on the unblinded data analysis that led to program termination.[2]
Partial Remission Rate Higher trend in the this compound group (38% vs. 29% in the modified intent-to-treat population).[7]Not reported, but unlikely to be significant given the failure to meet the primary endpoint.
Hypoglycemic Events Reduced risk in the this compound group.[7]Not reported.

Experimental Protocols: A Closer Look at the Methodology

Understanding the design of the clinical trials is crucial for interpreting their outcomes. Both the DIA-AID 1 and DIA-AID 2 trials were designed as multinational, randomized, double-blind, placebo-controlled studies.

Key Experimental Methodologies

Patient Population:

  • Inclusion Criteria: Both studies enrolled patients newly diagnosed with type 1 diabetes (typically within 3-6 months of diagnosis) who retained some level of beta-cell function, as evidenced by measurable C-peptide levels.[7][8]

  • Age Range: Participants were generally adolescents and adults.[7][8]

Treatment and Dosing:

  • Intervention: Subcutaneous injections of this compound (1 mg) or a matching placebo.[7][8]

  • Frequency: Injections were administered at baseline and then at specified intervals, typically every 3 to 6 months, over a 24-month period.[7][8]

Primary and Secondary Endpoints:

  • Primary Endpoint: The primary measure of efficacy in both trials was the change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide secretion.[7][8] This test measures the amount of C-peptide released by the pancreas in response to a glucagon challenge, providing an indication of residual beta-cell function.

  • Secondary Endpoints: These included changes in HbA1c levels (a measure of long-term glycemic control), the proportion of patients achieving target HbA1c, daily insulin dosage, and the incidence of hypoglycemic events.[9]

The following diagram illustrates the general workflow of the this compound clinical trials.

G This compound Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (24 Months) cluster_followup Follow-up & Analysis screening Patient Screening (Newly Diagnosed T1D, C-peptide > 0) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization (1:1) enrollment->randomization diapep_arm This compound (1mg SC) (Months 0, 1, 3, 6, 9, 12, 15, 18, 21) randomization->diapep_arm Arm 1 placebo_arm Placebo (SC) (Same Schedule) randomization->placebo_arm Arm 2 followup Regular Follow-up Visits (C-peptide, HbA1c, Insulin Dose, AEs) diapep_arm->followup placebo_arm->followup analysis Final Data Analysis followup->analysis G Proposed Mechanism of Action of this compound cluster_autoimmunity Autoimmune Response in Type 1 Diabetes cluster_intervention This compound Intervention APC Antigen Presenting Cell (APC) Th1 Th1 Cell APC->Th1 Presents Beta Cell Antigen BetaCell Pancreatic Beta Cell Th1->BetaCell Promotes Inflammation (IFN-γ, TNF-α) Destruction Beta Cell Destruction BetaCell->Destruction This compound This compound (HSP60 peptide) Treg Regulatory T Cell (Treg) This compound->Treg Activates Treg->Th1 Inhibits Th1 Proliferation (via IL-10, TGF-β) Th2 Th2 Cell Treg->Th2 Promotes Th2 Differentiation Suppression Suppression of Autoimmune Response Th2->Suppression Produces Anti-inflammatory Cytokines (IL-4, IL-10)

References

DiaPep277: A Cross-Study Analysis of Phase 2 and Phase 3 Clinical Trial Results in Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the clinical development of DiaPep277, an immunomodulatory peptide for the treatment of type 1 diabetes. This guide synthesizes data from key phase 2 and phase 3 studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the drug's efficacy and safety profile.

This compound, a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60), was developed as a potential disease-modifying therapy for type 1 diabetes. The therapeutic rationale is based on its ability to modulate the autoimmune response that leads to the destruction of insulin-producing beta cells in the pancreas. This guide provides a detailed cross-study analysis of the key findings from the phase 2 and phase 3 clinical trials of this compound, presenting quantitative data, experimental protocols, and a visualization of its proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the phase 2 and phase 3 clinical trials of this compound. These tables are designed for easy comparison of the drug's performance across the different stages of clinical development.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicPhase 2 (Adults)Phase 2 (Children)[1]Phase 3 (DIA-AID 1)[2][3]
Number of Patients 35 males[4]30 children (19 males)457
Age Range 16-58 years[4]7-14 years16-45 years
Diagnosis Newly diagnosed type 1 diabetesNewly diagnosed type 1 diabetes (53-116 days)Newly diagnosed type 1 diabetes
Basal C-peptide > 0.1 nmol/L[4]> 0.1 nmol/L---

Table 2: Efficacy Endpoints - C-peptide Response

EndpointPhase 2 (Adults)Phase 3 (DIA-AID 1)
Primary Endpoint Glucagon-stimulated C-peptide production[5]Change from baseline in the area under the glucagon-stimulated C-peptide curve[2][3]
Stimulated C-peptide Maintained in the this compound group, while it fell in the placebo group at 18 months (p=0.0005)[4]Significant preservation in the this compound group compared to placebo (relative treatment effect of 23.4% in mITT, P=0.037; 29.2% in PP, P=0.011)[2][3]
Fasting C-peptide ---Trend toward efficacy, but not statistically significant[2]
Mixed-Meal Stimulated C-peptide ---Failed to distinguish between the groups[2]

Table 3: Efficacy Endpoints - Glycemic Control and Insulin Use

EndpointPhase 2 (Adults)Phase 3 (DIA-AID 1)
HbA1c Mean concentrations were similar in both groups[4]Significantly more this compound-treated patients maintained target HbA1c ≤7% (mITT 56% vs 44%, P=0.03; PP 60% vs 45%, P=0.0082)[2][3]
Exogenous Insulin Dose Higher in the placebo group than in the this compound group[4]---
Partial Remission ---More this compound-treated patients entered partial remission (mITT 38% vs 29%, P=0.08; PP 42% vs 30%, P=0.035)[2][3]
Hypoglycemic Events ---Reduced relative risk in the this compound group (mITT by 20%; PP by 28%)[2][3]

Table 4: Safety Profile

AspectPhase 2 (Adults)[4]Phase 2 (Children)[1]Phase 3 (DIA-AID 1)[2][3]
Drug-related Adverse Events None reportedNo serious drug-related adverse effectsSafe and well-tolerated
Overall Safety Similar safety profile between treatment and placebo groupsSafe for use and well-toleratedSafe and well-tolerated

Experimental Protocols

A summary of the methodologies employed in the key clinical trials is provided below.

Phase 2 Clinical Trial (Adults)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[4]

  • Patient Population: 35 male patients aged 16-58 with newly diagnosed type 1 diabetes and a basal C-peptide greater than 0.1 nmol/L.[4]

  • Treatment Regimen: Patients received either 1 mg of this compound or a placebo periodically over a 20-month treatment period.[4]

  • Primary Endpoint: The primary measure of efficacy was the preservation of beta-cell function, as assessed by stimulated C-peptide concentrations.[4]

  • Secondary Endpoints: Included metabolic control (measured by HbA1c) and the daily dose of exogenous insulin.[4]

Phase 3 Clinical Trial (DIA-AID 1)
  • Study Design: A multinational, phase 3, balanced-randomized, double-blind, placebo-controlled, parallel-group clinical study.[2][3]

  • Patient Population: 457 newly diagnosed type 1 diabetes patients, aged 16-45 years.[2][3]

  • Treatment Regimen: Patients were randomized to receive subcutaneous injections of either this compound or a placebo quarterly for a duration of 2 years.[2][3]

  • Primary Efficacy Endpoint: The change from baseline in the area under the glucagon-stimulated C-peptide curve.[2][3]

  • Secondary Efficacy Endpoints: Included the change from baseline in mixed-meal stimulated C-peptide secretion, fasting C-peptide levels, and the proportion of patients achieving a target HbA1c of ≤7%.[2][3]

  • Exploratory Endpoints: Partial remission rates and the frequency of hypoglycemic events.[2][3]

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the clinical trials.

DiaPep277_Mechanism_of_Action cluster_immune_response Immune Response in Type 1 Diabetes cluster_DiaPep277_intervention This compound Intervention Th1 Th1 Cells (Pro-inflammatory) Destruction Beta Cell Destruction Th1->Destruction Promotes BetaCell Pancreatic Beta Cells Destruction->BetaCell Leads to loss of This compound This compound (HSP60 Peptide) TLR2 Toll-like Receptor 2 (TLR2) This compound->TLR2 Interacts with Th2 Th2 Cells (Anti-inflammatory) This compound->Th2 Promotes shift to Treg Regulatory T-Cells (Tregs) TLR2->Treg Activates Treg->Th1 Suppresses Preservation Beta Cell Preservation Treg->Preservation Contributes to Th2->Th1 Inhibits Th2->Preservation Contributes to Preservation->BetaCell Maintains function of

Caption: Proposed immunomodulatory mechanism of this compound.

Clinical_Trial_Workflow Screening Patient Screening (Newly Diagnosed T1D) Randomization Randomization Screening->Randomization Treatment Treatment Arm (this compound) Randomization->Treatment Group 1 Placebo Placebo Arm Randomization->Placebo Group 2 FollowUp Follow-up Period Treatment->FollowUp Placebo->FollowUp Endpoint Endpoint Analysis (C-peptide, HbA1c, etc.) FollowUp->Endpoint Results Results Comparison Endpoint->Results

Caption: Generalized workflow of the this compound clinical trials.

References

A Comparative Guide to Heat Shock Protein (HSP) Therapies: Benchmarking DiaPep277

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of DiaPep277 against other therapeutic strategies that leverage heat shock proteins (HSPs). The analysis focuses on mechanisms of action, clinical trial outcomes, and the experimental data supporting their development.

Introduction to Heat Shock Proteins as Therapeutic Targets

Heat shock proteins (HSPs) are a class of molecular chaperones essential for maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and facilitating the degradation of damaged proteins.[1][2] Their expression is often upregulated in response to cellular stress.[2] In pathologies like autoimmune diseases and cancer, the roles of HSPs are multifaceted. They can be involved in modulating immune responses, and their overexpression in cancer cells is often linked to tumor progression, metastasis, and resistance to therapy.[1][3][4] This has made them compelling targets for novel therapeutic interventions.

Overview of Compared HSP-Based Therapies

This guide benchmarks this compound against three other distinct HSP-based therapeutic modalities:

  • This compound (HSP60-derived Peptide): An immunomodulatory peptide derived from human HSP60, primarily investigated for treating Type 1 Diabetes (T1D).[5][6]

  • Oncophage (Vitespen, HSPPC-96): An autologous, patient-specific cancer vaccine composed of heat shock protein peptide complex-96 (HSPPC-96) purified from the patient's own tumor.[7][8][9]

  • HSP90 Inhibitors: A class of small molecules that block the function of HSP90, a chaperone for numerous oncoproteins, primarily developed for cancer treatment.[10][11][12]

  • Arimoclomol (HSP Co-inducer): A small molecule that amplifies the natural heat shock response, particularly inducing HSP70, and has been investigated for neurodegenerative diseases.[13][14][15]

Comparative Mechanism of Action

The therapeutic approaches targeting HSPs are diverse, ranging from specific immune modulation to broad disruption of cancer cell signaling.

  • This compound: This 24-amino-acid peptide (p277) derived from HSP60 is designed to modulate the autoimmune response in T1D.[5] The proposed mechanism involves shifting the T-cell response from a pro-inflammatory Th1 phenotype, which attacks pancreatic β-cells, to an anti-inflammatory Th2/Treg phenotype.[16] This is thought to preserve the function of the remaining insulin-producing β-cells.[17][18]

  • Oncophage: This therapy leverages the natural function of HSPs in antigen presentation.[4] The HSPPC-96 complex, when extracted from a patient's tumor, carries a unique "fingerprint" of tumor-specific peptides.[9] When administered as a vaccine, this complex is taken up by antigen-presenting cells (APCs), leading to the activation of a potent, specific CD8+ T-cell response against the patient's cancer.[9]

  • HSP90 Inhibitors: Cancer cells are highly dependent on HSP90 to maintain the stability and function of numerous mutated and overexpressed oncoproteins (known as "client proteins"), such as HER2, Akt, and RAF-1.[3][11][12] HSP90 inhibitors bind to HSP90 and disrupt its chaperone activity, leading to the degradation of these client proteins and subsequently inhibiting cancer cell growth, proliferation, and survival.[10][12]

  • Arimoclomol: In contrast to inhibitors, Arimoclomol acts as an HSP co-inducer. It amplifies the activation of Heat Shock Factor 1 (HSF1), a key regulator of the stress response, thereby increasing the production of cytoprotective HSPs, notably HSP70.[14][15] This enhanced chaperone capacity helps to refold misfolded proteins and prevent their aggregation, a key pathological feature in diseases like Niemann-Pick disease type C (NPC) and amyotrophic lateral sclerosis (ALS).[13][14]

DiaPep277_Mechanism cluster_ImmuneSystem Immune Response cluster_Pancreas Pancreas APC Antigen Presenting Cell (APC) T_cell Auto-reactive T Cell APC->T_cell Presents Antigen Th1 Pro-inflammatory Th1 Response T_cell->Th1 Default Path Treg Anti-inflammatory Treg/Th2 Response T_cell->Treg Shifts Response Beta_cell Pancreatic β-cell Th1->Beta_cell β-cell Destruction Treg->Th1 Suppression Treg->Beta_cell β-cell Preservation This compound This compound (HSP60 peptide) This compound->APC Modulates APC Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Experiment 2. In Vitro Stimulation cluster_Analysis 3. Endpoint Analysis A Blood Sample (T1D Patient) B Isolate PBMCs A->B C Culture PBMCs with: - Control - this compound - Autoantigen B->C D T-Cell Proliferation (CFSE Assay) C->D E Cytokine Measurement (ELISA / Luminex) C->E

References

Safety Operating Guide

Navigating the Disposal of DiaPep277: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, including operational and disposal plans, is paramount for laboratory safety. This document offers a procedural, step-by-step guide for the proper disposal of DiaPep277, a peptide-based therapeutic agent. In the absence of specific manufacturer guidelines, these procedures are based on established best practices for the disposal of peptide drugs and general laboratory chemical waste.

This compound is a 24-amino acid peptide derived from the human heat shock protein 60 (HSP60). As a synthetic peptide, its disposal requires careful consideration to ensure the safety of laboratory personnel and to prevent environmental contamination. The following guidelines are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines a comprehensive approach to the disposal of this compound, from initial waste identification to final removal by a licensed contractor.

Step 1: Waste Identification and Segregation

Properly identify and segregate all materials contaminated with this compound. This includes:

  • Unused or expired this compound solid peptide.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, tubes).

  • Contaminated PPE.

These materials should be collected in a designated, clearly labeled hazardous waste container.[1][2] Do not mix this compound waste with other incompatible waste streams.

Step 2: Decontamination of Labware

Whenever feasible, decontaminate grossly contaminated labware before disposal to minimize the volume of hazardous waste.[3] A common method for peptide inactivation is through hydrolysis. This can be achieved by soaking the contaminated labware in a strong acid or base solution (e.g., 1M HCl or 1M NaOH) for a sufficient period (e.g., 24 hours). Following decontamination, the labware should be triple-rinsed with an appropriate solvent and then with water.[2] The rinsate from the decontamination process must be collected and treated as hazardous waste.

Step 3: Chemical Inactivation of Liquid Waste (Optional, for experienced personnel)

For laboratories equipped to handle chemical inactivation, liquid waste containing this compound can be treated to degrade the peptide. This is an advanced procedure that should only be performed by trained personnel in a controlled environment. A potential method involves adjusting the pH to an extreme (either acidic or basic) and maintaining it for an extended period to promote hydrolysis. For instance, adjusting the pH to >11 or <3 and holding for at least 24 hours can be effective for many peptides. Following inactivation, the solution must be neutralized before being collected as hazardous waste.

Step 4: Packaging and Labeling of Waste

All this compound waste, including treated and untreated materials, must be placed in a robust, leak-proof hazardous waste container.[2] The container must be clearly labeled with the words "Hazardous Waste" and include the following information:

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste.

  • The date of accumulation.

  • The associated hazards (e.g., "Chemical Waste," "Biohazard" if applicable).

Step 5: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1] Secondary containment should be used to prevent spills.

Step 6: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal contractor.[1][4] Provide the contractor with a detailed inventory of the waste. Never dispose of this compound waste down the drain or in the regular trash.[4]

III. Quantitative Data for Disposal Considerations

The following table provides general quantitative guidelines that can be applied to the disposal of peptide-based laboratory waste like this compound.

ParameterGuidelineSource
Chemical Inactivation (Acid/Base Hydrolysis)
pH for Acid Hydrolysis< 3General Laboratory Practice
pH for Base Hydrolysis> 11General Laboratory Practice
Minimum Inactivation Time24 hoursGeneral Laboratory Practice
Waste Container Labeling
Maximum Residue in "Empty" Container≤ 2.5 cm or 3% by weight[5]
Hazardous Waste Storage
Maximum Accumulation Time (Academic Labs)6 months[6]

IV. Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices for chemical and pharmaceutical waste management. Specific experimental protocols for the inactivation of this compound are not publicly available. The recommended inactivation methods (acid/base hydrolysis) are general techniques for peptide degradation.

V. Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

DiaPep277_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_treatment Treatment & Packaging cluster_final_disposal Final Disposal A Wear Appropriate PPE C Identify this compound Waste (Solid, Liquid, Contaminated Items) A->C B Work in Ventilated Area B->C D Segregate from other waste streams C->D E Decontaminate Labware (Optional) D->E F Collect Waste in Labeled Hazardous Waste Container D->F Untreated Waste E->F G Store in Designated Secure Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Caption: Decision tree for decontamination of this compound-contaminated labware.

References

Personal protective equipment for handling DiaPep277

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DiaPep277. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational handling plans, and disposal protocols to ensure laboratory safety and proper management of this research peptide.

This compound is a 24-amino acid peptide derived from the human heat shock protein 60 (HSP60).[1][2] It has been investigated for its immunomodulatory effects, particularly in the context of type 1 diabetes, where it is believed to arrest the destruction of pancreatic β-cells.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on standard laboratory safety guidelines for handling chemical and biological reagents.

Body PartRequired PPESpecifications and Remarks
Eyes Safety glasses or gogglesMust be worn at all times in the laboratory to protect against splashes.
Hands Nitrile glovesWear protective gloves when handling the peptide solution or any contaminated surfaces. Change gloves frequently and immediately if contaminated.
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Not generally requiredFor handling the solid (powder) form where aerosolization is possible, a dust mask or respirator may be appropriate. Use in a well-ventilated area.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling and preparation of this compound for experimental use, based on protocols from clinical studies.

1. Reconstitution of Lyophilized Peptide:

  • Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Refer to the manufacturer's product data sheet for the recommended solvent (e.g., sterile water, buffer).

  • Carefully add the specified volume of solvent to the vial to achieve the desired concentration.

  • Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.

2. Preparation for In Vivo Administration (based on clinical trial protocols):

  • In clinical trials, this compound (1 mg) has been administered with mannitol (40 mg) in a 0.5 mL lipid emulsion.[3]

  • Aseptic techniques should be used for all preparations intended for administration.

  • The final formulation should be prepared in a sterile environment, such as a laminar flow hood.

3. Administration:

  • Clinical studies have utilized subcutaneous injections for the administration of this compound.[2][3][4]

  • Follow established and approved protocols for animal or human subject administration.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused this compound: Dispose of unused peptide and any solutions containing this compound as chemical waste in accordance with local, state, and federal regulations. Place in a designated, labeled waste container.[5]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated. These items should be collected in a designated hazardous waste container for disposal by a licensed waste disposal contractor.[5]

  • Spills: In the event of a spill, wear appropriate PPE. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures. Avoid dispersal of spilled material into waterways, drains, and soil.[5]

Experimental Protocols

Glucagon Stimulation Test (GST) for C-peptide Measurement:

This test was a primary efficacy endpoint in phase 3 clinical trials of this compound to assess β-cell function.[3][4]

  • Patient Preparation: The patient should be fasting.

  • Baseline Sample: A baseline blood sample is drawn for C-peptide measurement.

  • Glucagon Administration: 1 mg of glucagon is administered intravenously.

  • Post-Stimulation Samples: Blood samples are collected at specified intervals (e.g., 6 minutes) after glucagon administration to measure stimulated C-peptide levels.

  • Analysis: The change from baseline in the area under the C-peptide curve is calculated to determine the treatment effect.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed immunomodulatory mechanism of this compound and a general experimental workflow for its evaluation.

DiaPep277_Mechanism_and_Workflow This compound: Proposed Mechanism and Experimental Workflow cluster_mechanism Proposed Immunomodulatory Mechanism cluster_workflow Experimental Workflow This compound This compound (HSP60 Peptide) T_cell Diabetogenic T-cells This compound->T_cell Modulates Destruction β-cell Destruction T_cell->Destruction Causes Beta_cell Pancreatic β-cells Destruction->Beta_cell Impacts Start Start: Newly Diagnosed Type 1 Diabetes Patient Randomization Randomization Start->Randomization Treatment This compound Administration (Subcutaneous) Randomization->Treatment Placebo Placebo Administration Randomization->Placebo Follow_up Follow-up Period (e.g., 24 months) Treatment->Follow_up Placebo->Follow_up Endpoint Primary Endpoint: C-peptide Measurement (Glucagon Stimulation Test) Follow_up->Endpoint Analysis Data Analysis: Compare Treatment vs. Placebo Endpoint->Analysis Result Result: Preservation of β-cell function? Analysis->Result

Caption: Proposed mechanism of this compound and a typical clinical trial workflow.

References

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